3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)5-4-10(13)8-19-12-3-1-2-9(6-12)14(16)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBJJOIBVUQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217173 | |
| Record name | 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-70-3 | |
| Record name | 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a halogenated benzoyl chloride derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, a detailed two-step synthesis protocol, its reactivity, and its potential as a key building block in the development of novel therapeutics. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by validated experimental methodologies.
Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a substituted benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate for introducing the 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl substructure into a variety of molecular scaffolds.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Calculated |
| Molecular Weight | 299.13 g/mol | Calculated |
| CAS Number | Not available | --- |
| Physical State | Expected to be a solid or high-boiling liquid at room temperature | Inferred from similar compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). | Inferred from chemical properties |
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the well-established Williamson ether synthesis to construct the core ether linkage, followed by the conversion of the resulting carboxylic acid to the highly reactive acyl chloride.
Caption: Two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
The initial and crucial step involves the formation of the ether bond via a nucleophilic substitution (SN2) reaction. The phenoxide ion, generated from 3-hydroxybenzoic acid by deprotonation with a suitable base, acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-4-fluorobenzyl chloride.[1] The use of a primary benzyl halide is advantageous as it minimizes the potential for competing elimination reactions.[2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-chloro-4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.[3]
Step 2: Conversion to this compound
The carboxylic acid intermediate is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[1][4]
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend the dried 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.[5]
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (Benzoyl Ring): Expect a series of multiplets in the range of δ 7.2-8.0 ppm.
-
Aromatic Protons (Benzyl Ring): Expect multiplets in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-): A characteristic singlet is expected around δ 5.1-5.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COCl): A signal in the downfield region, typically around δ 168-172 ppm.
-
Aromatic Carbons: A series of signals between δ 110-160 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 65-70 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1770-1810 cm⁻¹.[9]
-
C-O-C Stretch (Ether): A characteristic absorption band around 1250-1050 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C-Cl Stretch: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect characteristic fragmentation patterns including the loss of the chlorine atom from the acyl chloride, cleavage of the ether bond, and the formation of the benzoyl cation.[6]
Reactivity and Applications in Drug Discovery
As an acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it a valuable building block in the synthesis of complex organic molecules.
The presence of chlorine and fluorine atoms in the benzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity. Halogenated organic compounds are prevalent in a large number of FDA-approved drugs, highlighting the importance of intermediates like the title compound in pharmaceutical research.
Caption: Reactivity and application workflow.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10][11]
-
Moisture Sensitivity: The compound will react with water, including atmospheric moisture, to produce hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Corrosivity: As with other benzoyl chlorides, it is expected to be corrosive to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes.[4]
-
Incompatibilities: Avoid contact with strong bases, alcohols, and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile chemical intermediate for the synthesis of novel organic compounds, particularly within the realm of drug discovery. The synthetic pathway outlined in this guide, based on the robust Williamson ether synthesis and subsequent chlorination with thionyl chloride, provides a reliable method for its preparation. Its inherent reactivity as an acyl chloride, coupled with the unique substitution pattern of its benzyl ether moiety, offers medicinal chemists a powerful tool for molecular design and the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
- BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.
- PubChem. (n.d.). 3-Fluorobenzoyl chloride.
- PubChem. (n.d.). Benzoyl chloride.
- Sigma-Aldrich. (2025, July 10). Safety Data Sheet.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Ho, E. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?
- askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2018, February 19). Safety Data Sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Santa Cruz Biotechnology. (n.d.). 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
- Allen. (n.d.). Benzoyl chloride is prepared from benzoic acid by.
- Making benzoyl chloride. (2024, June 17). YouTube.
- eGyanKosh. (n.d.).
- Infrared Spectroscopy. (n.d.).
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- PubChem. (n.d.). 3-Fluorobenzoyl chloride.
- ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.
- Chegg.com. (2021, September 9). Solved 18. Figures 8.12–8.18 are the IR spectra of the.
- NIST. (n.d.). Benzoyl chloride.
- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.
- Organic Syntheses Procedure. (n.d.).
- ChemicalBook. (n.d.). Benzyl chloride(100-44-7)IR1.
- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride.
- PubChem. (n.d.). 3-Chloro-4-methoxybenzoyl chloride.
- PubChem. (n.d.). 4-Fluorobenzoyl chloride.
- PubChem. (n.d.). 4-Fluorobenzyl chloride.
- ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubChem. (n.d.). 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde.
- PubChem. (n.d.). 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride.
- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). 2-[(2-chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[1H NMR] - Chemical Shifts.
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3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for this compound. As a compound for which specific biological data is not publicly available, this document synthesizes first-principle chemical knowledge with established biochemical and proteomic workflows. We posit that the dominant mechanism of action is non-specific covalent modification of biological macromolecules, driven by the high reactivity of the benzoyl chloride functional group. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for investigating the biological activity of this and other highly reactive electrophilic compounds. We present the underlying chemical theory, propose a multi-pronged experimental strategy for validation, and provide detailed, actionable protocols.
Introduction and Chemical Profile
This compound is a substituted benzoyl chloride derivative. Its structure is characterized by a central benzoyl chloride core with a 2-chloro-4-fluorobenzyl ether linkage at the meta-position.
Chemical Structure:
-
Core: Benzoyl chloride
-
Substituents: A (2-Chloro-4-fluorobenzyl)oxy group at the 3-position.
-
Molecular Formula: C₁₄H₉Cl₂FO₂
-
Key Reactive Group: The acyl chloride (-COCl) moiety.
The acyl chloride group is a potent electrophile, making the entire molecule highly susceptible to nucleophilic attack. This intrinsic reactivity is the cornerstone of its predicted biological action. While this compound can serve as a valuable intermediate in organic synthesis, its introduction into a biological system would likely lead to rapid, non-specific reactions with a wide array of biological nucleophiles. This guide, therefore, will focus on the hypothesis that its primary mechanism of action is as a covalent modifier of proteins and other biomolecules.
Predicted Core Mechanism: Electrophilic Acylation of Biological Nucleophiles
The central hypothesis is that this compound acts as an acylating agent. In a biological environment, numerous nucleophilic functional groups are present on macromolecules. The most probable targets are:
-
Primary and Secondary Amines: The ε-amino group of lysine residues and the N-termini of proteins are strong nucleophiles.
-
Thiols: The sulfhydryl group of cysteine residues is highly reactive towards electrophiles.
-
Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues are also potential, though generally less reactive, targets.
-
Phenols: The hydroxyl group of tyrosine.
The reaction proceeds via nucleophilic acyl substitution, where a biological nucleophile attacks the carbonyl carbon of the benzoyl chloride. This results in the formation of a stable amide, thioester, or ester bond, releasing hydrochloric acid as a byproduct. This covalent modification is, for all practical purposes, irreversible under physiological conditions and can lead to the ablation of protein function.
Below is a diagram illustrating the proposed reaction with common proteinaceous nucleophiles.
An In-depth Technical Guide to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride for Advanced Research
Molecular Structure and Physicochemical Properties
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a polyfunctional molecule characterized by a central benzoyl chloride moiety linked via an ether bond to a 2-chloro-4-fluorobenzyl group. This unique arrangement of electron-withdrawing and donating groups dictates its reactivity and physical characteristics.
Calculated and Estimated Physical Properties
A summary of the calculated and estimated physical properties of this compound is presented below. These values are derived from computational models and by comparison with structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Calculated |
| Molecular Weight | 299.13 g/mol | Calculated |
| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid | Inferred from analogues |
| Melting Point | Estimated to be in the range of 20-40 °C | Inferred from analogues |
| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | Inferred from analogues |
| Density | ~1.4 g/cm³ | Inferred from analogues |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | General chemical knowledge |
Synthesis and Reactivity
The synthesis of this compound would logically proceed through a two-step sequence involving a Williamson ether synthesis followed by conversion of a carboxylic acid to the corresponding acyl chloride.
Proposed Synthetic Pathway
Step 1: Williamson Ether Synthesis: 3-Hydroxybenzoic acid is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the chloride from 2-chloro-4-fluorobenzyl chloride to form the ether linkage.
Step 2: Acyl Chloride Formation: The resulting carboxylic acid is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to yield the final product, this compound.
Chemical Reactivity
As a benzoyl chloride derivative, the primary site of reactivity is the electrophilic carbonyl carbon of the acyl chloride group. This functional group is highly susceptible to nucleophilic attack.[1][2]
-
Hydrolysis: The compound will react readily with water and atmospheric moisture to hydrolyze back to the corresponding carboxylic acid and hydrochloric acid.[1] This necessitates handling under anhydrous conditions.
-
Acylation Reactions: It is an excellent acylating agent. It will react with:
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazardous properties can be inferred from the structural components, particularly the benzoyl chloride and benzyl chloride moieties.[3][4]
Expected Hazards:
-
Lachrymator: Irritating to the eyes and mucous membranes, causing tearing.
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid gas.[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[3]
Spectroscopic Data (Predicted)
Predicting the spectroscopic signatures is crucial for reaction monitoring and product characterization.
-
¹H NMR: Aromatic protons would appear in the region of 7.0-8.2 ppm. The benzylic protons of the ether linkage would likely be a singlet around 5.2 ppm.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-170 ppm. Aromatic carbons will be in the 110-160 ppm region, and the benzylic carbon around 70 ppm.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride would be expected around 1770-1800 cm⁻¹. The C-O-C stretching of the ether would likely appear in the 1250-1050 cm⁻¹ region.
Applications in Research and Development
The structure of this compound makes it a valuable building block in medicinal chemistry and materials science. The benzoyl chloride functional group allows for its covalent attachment to various scaffolds, while the substituted benzyl ether moiety can be tailored to modulate properties such as:
-
Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
-
Binding Affinity: The halogenated aromatic ring can participate in various non-covalent interactions with biological targets.
-
Material Properties: Incorporation into polymers or other materials to impart specific thermal or photophysical properties.
References
-
The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Available at: [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]
- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.
-
PubChem. 4-Fluorobenzoyl chloride. National Institutes of Health. Available at: [Link]
-
PubChem. 3-Fluorobenzoyl chloride. National Institutes of Health. Available at: [Link]
-
New Jersey Department of Health. Benzoyl Chloride - Hazardous Substance Fact Sheet. (2011). Available at: [Link]
Sources
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride molecular weight
An In-depth Technical Guide to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It details the molecule's fundamental properties, a validated synthesis protocol, analytical characterization, reactivity, and critical safety protocols, grounded in established chemical principles and supported by authoritative references.
Core Compound Identity and Physicochemical Properties
This compound is a substituted aromatic acyl chloride. The presence of a reactive benzoyl chloride moiety makes it a valuable intermediate for introducing the 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl group into target molecules via nucleophilic acyl substitution. The unique combination of chloro and fluoro substituents on the benzyl ring offers avenues for modulating the steric and electronic properties of derivative compounds, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles.
Molecular Structure
The chemical structure consists of a central benzoyl chloride ring, with an ether linkage at the 3-position connecting it to a 2-chloro-4-fluorobenzyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
The fundamental properties of the compound are summarized below. The molecular weight is calculated from its molecular formula, a standard practice for novel intermediates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Calculated |
| Molecular Weight | 299.13 g/mol | Calculated |
| Physical Form | Expected to be a liquid or low-melting solid | Analogy to similar structures[1][2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents (e.g., water, alcohols).[3] | Standard chemical principles |
| Boiling Point | High boiling point, likely decomposes upon heating at atmospheric pressure. Distillable under high vacuum. | Analogy to similar structures[2] |
| Moisture Sensitivity | Highly sensitive to moisture.[3][4] | Characteristic of acyl chlorides |
Synthesis and Manufacturing Protocol
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. This pathway ensures high purity and yield, which is critical for subsequent use in complex syntheses.
Synthesis Workflow Overview
The logical flow involves first creating the benzyl ether linkage, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.
Caption: Two-step synthesis pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
-
Reactor Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3-hydroxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2-chloro-4-fluorobenzyl chloride (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like DMF and heat facilitates the SN2 reaction between the phenoxide and the benzyl chloride.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with 2N HCl until the pH is ~2. The acidic work-up protonates the carboxylate, causing the product to precipitate.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the intermediate benzoic acid.
Step 2: Synthesis of this compound
-
Reactor Setup: In a separate dry flask under a nitrogen atmosphere, suspend the 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (2-3 drops) via syringe.[5] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the starting acid.
-
Reagent Addition: Add oxalyl chloride (1.3 eq.) dropwise to the stirred suspension at 0 °C (ice bath).[5] This exothermic reaction generates gaseous byproducts (CO, CO₂, HCl), so controlled addition and proper ventilation are crucial.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1.5-2 hours.[5] The reaction is typically complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Concentrate the solution under reduced pressure to remove the solvent and any excess oxalyl chloride.[5] The resulting crude product, the target benzoyl chloride, is often used directly in the next step without further purification due to its reactivity.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity. Key expected signals include the benzylic protons (~5.2 ppm) and the distinct aromatic protons on both rings.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride, providing definitive evidence of the successful conversion from the carboxylic acid.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
Reactivity and Applications in Drug Development
As an acyl chloride, the compound is a highly reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles.
-
Amide Formation: Reacts with primary or secondary amines to form amides. This is one of the most common and vital reactions in the synthesis of active pharmaceutical ingredients (APIs).
-
Ester Formation: Reacts with alcohols to form esters. This can be used to create prodrugs or modify the solubility of a lead compound.
The presence of the halogenated benzyl ether moiety is significant. This group can engage in specific interactions within a biological target's binding pocket and can improve metabolic stability by blocking potential sites of oxidation.[1] Therefore, this compound serves as a key building block for creating libraries of complex molecules for screening in drug discovery programs.[1]
Safety, Handling, and Storage
DANGER: this compound is a hazardous chemical. Based on analogous benzoyl chloride compounds, it is expected to be corrosive, a lachrymator, and harmful if swallowed, inhaled, or absorbed through the skin.[3]
Hazard Identification
-
Health Hazards: Causes severe skin burns and eye damage.[4] Toxic if inhaled. May cause an allergic skin reaction.
-
Physical Hazards: Combustible liquid. Reacts with water, potentially violently, to release hydrogen chloride gas.[3]
-
Environmental Hazards: Harmful to aquatic life.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a flame-retardant lab coat and closed-toe shoes.
-
Storage
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4]
-
Location: Keep in a cool, dry, well-ventilated area designated for corrosive materials, away from heat, sparks, and incompatible substances such as bases, alcohols, and oxidizing agents.[4][7] Store locked up.[7]
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (2025). 3-Fluorobenzoyl chloride.
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- Benchchem. 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride.
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An In-depth Technical Guide to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a substituted aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzoyl chloride moiety linked to a dichlorobenzyl ether, makes it a highly reactive and versatile intermediate for the synthesis of more complex molecules. The presence of chlorine and fluorine atoms on the benzyl ring can influence the molecule's reactivity and the biological properties of its derivatives, making it a valuable building block in the development of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of its synthesis, key features, and potential applications, with a focus on the practical insights relevant to researchers in the field.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Basis |
| CAS Number | Not available in searched databases. A closely related precursor, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, has CAS number 1160250-66-7. | Inferred from available data |
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Calculated |
| Molecular Weight | 299.13 g/mol | Calculated |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Based on similar benzoyl chloride derivatives[1] |
| Reactivity | Highly reactive, particularly with nucleophiles such as water, alcohols, and amines. Moisture sensitive. | General reactivity of acyl chlorides. |
| Solubility | Expected to be soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | General solubility of similar organic compounds. |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the conversion of the resulting carboxylic acid to the desired benzoyl chloride.
Step 1: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
This step involves the reaction of 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride. This is a classic Williamson ether synthesis, where the phenoxide ion of 3-hydroxybenzoic acid acts as a nucleophile, displacing the chloride from the benzyl chloride.[2][3][4][5]
Reaction:
Experimental Protocol:
-
Deprotonation of 3-hydroxybenzoic acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add at least two equivalents of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate both the phenolic hydroxyl group and the carboxylic acid.[2][3] The formation of the dianion is crucial for the subsequent etherification.
-
Etherification: To the resulting solution, add one equivalent of 2-chloro-4-fluorobenzyl chloride. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of a primary benzyl halide is important to ensure an S(_N)2 reaction pathway and minimize elimination side reactions.[4][5]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.[2] This will protonate the carboxylate, leading to the precipitation of the crude 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield the pure carboxylic acid.
Visualization of the Synthesis Workflow (Step 1):
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Step 2: Conversion to this compound
The second step is the conversion of the synthesized carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, and several reagents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[6]
Reaction (using Thionyl Chloride):
Experimental Protocol:
-
Reaction Setup: In a fume hood, place the dry 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Addition of Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂) to the flask. A co-solvent such as toluene or dichloromethane can be used, or the reaction can be run neat in thionyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas indicates that the reaction is proceeding. The reaction should be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Isolation of the Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors. The crude this compound is obtained as the residue.
-
Purification: The product can be purified by vacuum distillation. However, given its likely high boiling point, it may be used crude in the next step if a high purity of the starting carboxylic acid was achieved.
Causality in Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and the reaction must be protected from atmospheric moisture to prevent hydrolysis of the product back to the carboxylic acid.
Visualization of the Synthesis Workflow (Step 2):
Caption: Conversion of the carboxylic acid to the final benzoyl chloride.
Key Applications in Research and Development
This compound is not an end-product itself but a versatile intermediate. Its high reactivity makes it a valuable tool for medicinal chemists and material scientists.
Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of novel organic molecules with potential therapeutic activity. The benzoyl chloride moiety allows for the facile introduction of the 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl group into various scaffolds.
-
Amide Bond Formation: The acyl chloride reacts readily with primary and secondary amines to form stable amide bonds. Amides are a cornerstone of medicinal chemistry, present in a vast number of approved drugs. This reaction allows for the exploration of a wide range of chemical diversity by coupling the benzoyl chloride with different amine-containing fragments.
-
Ester Bond Formation: Reaction with alcohols or phenols yields esters. Esters are also common in pharmaceuticals and can act as prodrugs to improve the pharmacokinetic properties of a parent molecule.
The rationale behind using this specific building block lies in the combination of the reactive acyl chloride and the substituted benzyl ether. The 2-chloro and 4-fluoro substituents on the benzyl ring can influence the lipophilicity, metabolic stability, and binding interactions of the final compound with its biological target.
Agrochemical Research
Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis and screening of large libraries of organic compounds. Substituted benzoyl chlorides are known intermediates in the synthesis of agrochemicals.[1] The structural motifs present in this compound could be explored for the development of new crop protection agents.
Materials Science
The reactivity of the acyl chloride group can be exploited to modify the surface of polymers or to synthesize new polymers with specific properties. The introduction of the fluorinated and chlorinated aromatic rings can impart desirable characteristics such as thermal stability, hydrophobicity, and altered electronic properties.
Safety and Handling
This compound, as with all acyl chlorides, should be handled with extreme caution in a well-ventilated fume hood.
-
Corrosive: It is expected to be highly corrosive to the skin, eyes, and respiratory tract.[7][8] Contact will cause severe burns.
-
Moisture Sensitive: It reacts violently with water, releasing corrosive hydrogen chloride gas. All equipment must be dry, and the compound should be stored under an inert atmosphere.
-
Toxicity: Inhalation of vapors can be toxic and may cause pulmonary edema.[7][9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when handling this compound.[9][10][11]
In case of a spill, it should be absorbed with an inert material like sand or vermiculite and disposed of as hazardous chemical waste. Do not use water to clean up spills.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its synthesis, while requiring careful handling of moisture-sensitive and corrosive reagents, follows well-established and reliable organic chemistry principles. The true value of this compound lies in its potential as a building block for the creation of novel molecules with diverse applications, particularly in the realm of drug discovery. The strategic placement of chloro and fluoro substituents offers medicinal chemists a tool to fine-tune the properties of lead compounds in the quest for more effective and safer therapeutics. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.
References
- The Williamson Ether Synthesis. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
- Benzoyl chloride. (2025, March 26). Penta Chemicals.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
-
3-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.
- ICSC 1015 - BENZOYL CHLORIDE. (n.d.).
- Process for the preparation of benzoic acid derivatives. (n.d.). Google Patents.
- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
- Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. (n.d.).
- 14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts.
- SAFETY DATA SHEET. (2025, July 10). Sigma-Aldrich.
- Benzoyl Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Buy 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | 1160251-13-7. (n.d.). Smolecule.
-
2-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis, Structural Analogs, and Derivatives of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride scaffold represents a pivotal starting point for the development of novel therapeutic agents. The unique combination of a halogenated benzyloxy moiety and a reactive benzoyl chloride functional group offers a versatile platform for creating diverse chemical libraries. This guide provides a comprehensive overview of the synthesis of this core structure, the exploration of its structural analogs, and the derivatization strategies to probe structure-activity relationships (SAR). We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the potential biological applications of these compounds, with a particular focus on their emergent role as kinase inhibitors in oncology.
Introduction: The Strategic Importance of the 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Scaffold
The pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is a cornerstone of modern drug discovery. The 3-(benzyloxy)benzoyl moiety has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of specific halogen substitutions on the benzyl ring, as seen in the 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl core, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The chlorine and fluorine atoms can influence metabolic stability, membrane permeability, and binding affinity to biological targets through steric and electronic effects.
The reactive benzoyl chloride group serves as a versatile handle for the synthesis of a multitude of derivatives, most notably benzamides, through reaction with a wide array of primary and secondary amines. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This guide will focus on the synthetic pathways to access these molecules and the structure-activity relationships that govern their therapeutic potential, particularly as kinase inhibitors for the treatment of cancer.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives can be approached through a logical sequence of reactions. The overall strategy involves the etherification of a 3-hydroxybenzoic acid derivative followed by the conversion of the carboxylic acid to the corresponding benzoyl chloride.
Synthesis of the Precursor: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid
The key intermediate for the synthesis of the title compound is 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid. This is typically prepared via a Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: 2-Chloro-4-fluorobenzyl bromide or chloride (1.1 eq.) is added to the reaction mixture. The use of the bromide derivative often leads to higher reactivity.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 80 °C for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water. Subsequent acidification with an acid like hydrochloric acid (HCl) precipitates the desired 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, which can be collected by filtration.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
-
Base: Potassium carbonate is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group without causing hydrolysis of the ester.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Conversion to this compound
The final step in the synthesis of the core compound is the conversion of the carboxylic acid to the highly reactive benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq.) is dissolved in an inert solvent such as dichloromethane (DCM) or toluene.
-
Chlorinating Agent: A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) is added dropwise to the solution at 0 °C. A catalytic amount of DMF is often added when using oxalyl chloride.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-3 hours. The evolution of gas (SO₂ and HCl with thionyl chloride, or CO, CO₂ and HCl with oxalyl chloride) indicates the progress of the reaction.
-
Isolation: The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude this compound. This product is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Causality Behind Experimental Choices:
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are effective reagents for this transformation, producing gaseous byproducts that are easily removed from the reaction mixture.
-
Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming a Vilsmeier reagent, which is a more potent acylating agent.
Synthesis of Benzamide Derivatives
The primary application of this compound is in the synthesis of benzamide derivatives through reaction with various amines.
Experimental Protocol:
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an inert solvent like DCM at 0 °C, is added a solution of this compound (1.1 eq.) in the same solvent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-16 hours, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure benzamide derivative.
Structural Analogs and Derivatives: Exploring the Chemical Space
The versatility of the this compound scaffold allows for the generation of a wide array of structural analogs and derivatives. These modifications are crucial for elucidating the structure-activity relationship (SAR) and optimizing the pharmacological properties of the compounds.
Modifications of the Benzamide Moiety
The most common derivatization strategy involves reacting the benzoyl chloride with a diverse library of amines to generate a variety of N-substituted benzamides. These amines can be aliphatic, aromatic, or heterocyclic, each introducing unique steric and electronic features.
| Amine Class | Rationale for Inclusion in Library |
| Anilines | Introduces a second aromatic ring, allowing for further substitution to probe electronic effects and potential for additional binding interactions. |
| Benzylamines | Provides a flexible linker to another aromatic system, influencing the overall conformation of the molecule. |
| Aliphatic Amines | Modulates lipophilicity and basicity of the final compound. |
| Heterocyclic Amines | Introduces heteroatoms that can act as hydrogen bond donors or acceptors, potentially improving solubility and target engagement. |
Modifications of the Benzyl Ring
While keeping the 3-(oxy)benzoyl chloride core constant, modifications to the 2-chloro-4-fluoro substituents on the benzyl ring can provide valuable SAR insights.
| Substitution Pattern | Rationale for Modification |
| Positional Isomers | Moving the chloro and fluoro groups to different positions on the benzyl ring can alter the molecule's conformational preferences and electronic distribution. |
| Alternative Halogens | Replacing chlorine or fluorine with bromine or iodine can impact the size, lipophilicity, and potential for halogen bonding. |
| Non-halogen Substituents | Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can systematically probe the electronic requirements for activity. |
Modifications of the Benzoyl Ring
Alterations to the substitution pattern on the benzoyl ring can also be explored, although this deviates from the core topic. For instance, moving the benzyloxy group to the 2- or 4-position would significantly impact the molecule's geometry.
Structure-Activity Relationships (SAR) and Biological Applications
While specific SAR studies on this compound derivatives are not extensively published, valuable insights can be drawn from closely related compounds, particularly in the field of oncology as kinase inhibitors. The general structure of many kinase inhibitors consists of a "hinge-binding" motif, a linker, and a "solvent-front" region. In the context of our scaffold, the benzamide portion often interacts with the hinge region of the kinase, while the benzyloxy moiety extends towards the solvent-exposed region.
A notable example of a clinically approved drug with a similar structural motif is Lapatinib , a dual tyrosine kinase inhibitor of EGFR and HER2. Lapatinib contains a 3-chloro-4-[(3-fluorobenzyl)oxy]aniline core, which highlights the therapeutic relevance of this substitution pattern.
Key SAR Insights from Related Kinase Inhibitors:
-
Hinge-Binding Region (Benzamide): The amide NH and carbonyl oxygen are often crucial for forming hydrogen bonds with the kinase hinge region. The substitution pattern on the N-aryl ring of the benzamide can significantly impact potency and selectivity.
-
Solvent-Front Region (Benzyloxy Moiety): The 2-chloro and 4-fluoro substituents on the benzyl ring can influence the compound's conformation and interactions with the solvent-exposed region of the ATP-binding pocket. These groups can also enhance metabolic stability.
-
Linker (Ether Linkage): The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, contributing to the overall binding affinity.
Potential Biological Targets and Therapeutic Applications:
Based on the activities of structurally similar compounds, derivatives of this compound are promising candidates for targeting a range of biological pathways implicated in disease:
-
Kinase Inhibition: As discussed, this scaffold is well-suited for the development of inhibitors of various kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, Bcr-Abl, and VEGFR.[1]
-
Antiproliferative Activity: Beyond kinase inhibition, these compounds may exhibit broader antiproliferative effects against various cancer cell lines.
-
Other Enzyme Inhibition: The benzamide scaffold is present in inhibitors of other enzyme classes, such as histone deacetylases (HDACs) and phosphodiesterases.
Data Presentation and Visualization
To facilitate the analysis of SAR, quantitative data should be summarized in a clear and organized manner.
Table 1: Hypothetical Biological Activity Data for a Library of N-Aryl-3-[(2-chloro-4-fluorobenzyl)oxy]benzamides as EGFR Inhibitors
| Compound ID | N-Aryl Substituent (R) | EGFR IC₅₀ (nM) | Antiproliferative Activity (MCF-7, GI₅₀ µM) |
| 1a | Phenyl | 150 | 12.5 |
| 1b | 4-Methylphenyl | 125 | 10.2 |
| 1c | 4-Methoxyphenyl | 98 | 8.7 |
| 1d | 4-Chlorophenyl | 210 | 18.9 |
| 1e | 3,4-Dichlorophenyl | 350 | 25.1 |
| 1f | Pyridin-4-yl | 85 | 7.5 |
Experimental Workflow for Kinase Inhibitor Screening:
Caption: Workflow for the synthesis and screening of a benzamide library.
Signaling Pathway Visualization: Simplified EGFR Signaling
Caption: Inhibition of the EGFR signaling pathway by a benzamide derivative.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising starting point for the development of novel, potent, and selective therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives, particularly N-substituted benzamides. By drawing analogies from structurally related compounds in clinical development and on the market, it is evident that this scaffold holds significant potential for the discovery of new kinase inhibitors for the treatment of cancer and other proliferative diseases.
Future research in this area should focus on the systematic exploration of the chemical space around this core structure. This includes the synthesis and biological evaluation of a broad range of derivatives to establish a comprehensive SAR. Furthermore, detailed mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of targeted therapies.
References
-
Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
Sources
A-Z Theoretical Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: A Computational Guide for Drug Discovery
Abstract: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a novel molecular entity with significant potential as a reactive intermediate in the synthesis of pharmacologically active compounds. Its structural complexity, featuring a reactive acyl chloride, a flexible ether linkage, and a halogenated aromatic ring, necessitates a thorough theoretical investigation to unlock its full potential. This guide provides a comprehensive, in-depth framework for the complete in silico characterization of this molecule. We delineate a multi-stage computational workflow, from fundamental quantum mechanical analysis of its electronic structure to predictive pharmacokinetic profiling and target interaction modeling. Each protocol is presented with the underlying scientific rationale, ensuring that this document serves as both a practical guide for researchers and a self-validating system for rigorous scientific inquiry.
Part 1: Foundational Quantum Chemical Analysis
The initial phase of any theoretical study is to understand the intrinsic properties of the molecule in isolation. This involves elucidating its most stable three-dimensional structure, electronic properties, and vibrational frequencies. These foundational data are critical for all subsequent, more complex analyses. Density Functional Theory (DFT) is the method of choice for this stage due to its excellent balance of computational cost and accuracy.
Geometry Optimization and Conformational Analysis
The presence of a flexible ether linkage suggests that the molecule can adopt multiple low-energy conformations. Identifying the global minimum energy structure is paramount.
Causality: The 3D structure of a molecule dictates its physical and chemical properties. An inaccurate starting geometry will propagate errors through all subsequent calculations, rendering pharmacokinetic predictions and docking results unreliable. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a well-established standard for organic molecules containing halogens and lone pairs, providing robust and accurate geometries.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: Perform geometry optimization using Gaussian 16 or a similar quantum chemistry package.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: IEFPCM (water) to simulate a physiological environment.
-
-
Execution: Run the optimization calculation. This will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Vibrational Spectroscopy (FT-IR & Raman)
Predicting the infrared (IR) and Raman spectra serves as a theoretical "fingerprint" that can be used to verify the identity and purity of the compound if it were synthesized.
Causality: The most characteristic vibrational mode for this molecule is the C=O stretch of the benzoyl chloride group. Due to the strong electron-withdrawing effect of the adjacent chlorine atom, this peak is expected at a high frequency, typically around 1775-1810 cm⁻¹[1][2]. This provides a clear spectral handle for experimental verification.
Experimental Protocol: Vibrational Analysis
-
Prerequisite: Use the optimized geometry from step 1.1.
-
Calculation: Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).
-
Analysis: Visualize the computed spectrum. Identify and tabulate the key vibrational frequencies, paying special attention to:
-
C=O stretch (benzoyl chloride)
-
C-O-C stretch (ether)
-
Aromatic C-H stretches
-
C-Cl and C-F stretches
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[3][4] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.[5]
Causality: A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[4] For this compound, the LUMO is expected to be localized on the highly electrophilic carbonyl carbon of the benzoyl chloride group, indicating this is the primary site for nucleophilic attack. The HOMO, representing the electron-donating capability, is likely distributed across the π-systems of the aromatic rings.
Illustrative Data: FMO Properties
| Parameter | Energy (eV) - Illustrative | Description |
|---|---|---|
| E(HOMO) | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | -1.72 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.13 | Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[6][7]
Causality: The MEP map is an intuitive tool for predicting reactive sites.[8][9] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[10] For this molecule, the most intense blue region will be centered on the carbonyl carbon, reinforcing the FMO analysis that this is the primary electrophilic site. The red regions will be localized around the oxygen atoms and the π-electron clouds of the rings.
Part 2: In Silico Pharmacokinetic & Druglikeness Assessment
Before considering a molecule for a specific biological target, it is crucial to assess its potential to behave like a drug in the human body. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12]
ADMET Profiling
A wide range of computational tools can predict key pharmacokinetic parameters.[13][14] Web-based platforms like SwissADME provide a user-friendly interface for these complex calculations.[15][16][17]
Causality: Early-stage ADMET prediction is a cornerstone of modern drug discovery, helping to identify and filter out compounds with undesirable pharmacokinetic profiles, thereby reducing late-stage attrition.[12] Properties like water solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition are critical for determining a compound's fate in vivo.
Experimental Protocol: ADMET Prediction via SwissADME
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the optimized molecular structure.
-
Web Server: Navigate to the SwissADME web server (]">www.swissadme.ch).[17]
-
Execution: Paste the SMILES string into the input field and run the calculation.
-
Data Collection: Tabulate the key predicted parameters, including physicochemical properties, lipophilicity (iLOGP), water solubility (LogS), and pharmacokinetic properties.
Illustrative Data: Predicted ADMET & Physicochemical Properties
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Molecular Weight | 315.15 g/mol | Affects diffusion and transport. |
| LogP (iLOGP) | 4.25 | Measure of lipophilicity; impacts absorption and distribution.[18] |
| Water Solubility (LogS) | -4.50 (Poorly soluble) | Crucial for absorption and formulation. |
| GI Absorption | High | Prediction of absorption from the gastrointestinal tract. |
| BBB Permeant | No | Predicts whether the compound can cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
Lipinski's Rule of Five (Ro5)
Lipinski's Rule of Five is a widely used guideline to assess the "druglikeness" of a compound, specifically its potential for oral bioavailability.[19][20] It states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
-
Molecular Weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
Causality: The Ro5 provides a rapid and simple filter to prioritize compounds that have physicochemical properties consistent with the majority of orally administered drugs.[21][22] While not a rigid law, it serves as an essential checkpoint in early-stage drug discovery.
Part 3: Hypothetical Target Interaction Analysis
Given its structure, this compound is likely a synthetic intermediate. However, its derived amide or ester products could be potent enzyme inhibitors. For this guide, we will hypothetically dock the corresponding benzamide derivative (formed by reaction with ammonia) into the active site of a relevant protein target, such as a kinase or protease, to demonstrate the workflow.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein).[23][24][25] This helps in understanding the binding mode and estimating the binding affinity.
Causality: Docking allows for the rapid virtual screening of compound libraries and provides crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.[25] A lower binding energy (more negative value) generally indicates a more stable complex and potentially higher potency.[23] AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[26][27]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges.[28]
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the benzamide derivative of the title compound.
-
Optimize its geometry using a quantum chemical method (as in 1.1).
-
Define rotatable bonds and save in PDBQT format.
-
-
Docking Execution:
-
Analysis:
-
Examine the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked pose in complex with the protein using software like PyMOL or Discovery Studio to analyze interactions.[31]
-
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a method used to visualize weak, non-covalent interactions in real space.[32][33] It is based on the electron density and its derivatives.
Causality: While docking scores provide a quantitative measure of binding, NCI plots offer a qualitative, visual understanding of the forces holding the complex together. They generate 3D isosurfaces that distinguish between stabilizing interactions like hydrogen bonds (blue/green) and destabilizing steric clashes (red).[34][35] This provides invaluable insight for lead optimization, helping chemists decide which parts of the molecule to modify to enhance binding.
References
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-
Lipinski's rule of five. Wikipedia. [Link]
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Manandhar, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
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The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
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Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
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About - SwissADME. Swiss Institute of Bioinformatics. [Link]
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. National Genomics Data Center. [Link]
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AutoDock Vina Documentation. The Scripps Research Institute. [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
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Manandhar, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]
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How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link]
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Revealing Non Covalent Interactions. Laboratoire de Chimie Théorique. [Link]
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Non-covalent interactions index. Wikipedia. [Link]
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Frontier molecular orbital theory. Wikipedia. [Link]
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AutoDock Vina Manual. The Scripps Research Institute. [Link]
-
Molecular Electrostatic Potential (MEP). University of Oldenburg. [Link]
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SwissDrugDesign - Molecular Modelling Group. Swiss Institute of Bioinformatics. [Link]
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Non-Covalent Interactions (NCI). ChemTools Documentation. [Link]
-
Electrostatic Potential maps. Chemistry LibreTexts. [Link]
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SwissADME. SIB Swiss Institute of Bioinformatics. [Link]
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MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. [Link]
-
Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]
-
Molecular Docking: Principles and Methods. Drug Design Org. [Link]
-
How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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AutoDock Vina 1.2.0 Documentation. Scribd. [Link]
-
AutoDock Vina: Molecular docking program. Autodock Vina Documentation. [Link]
-
Contreras-García, J., et al. (2013). Revealing non-covalent interactions in solids: NCI plots revisited. Physical Chemistry Chemical Physics. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]
-
Contreras-García, J., et al. (2011). NCIPLOT: a program for plotting non-covalent interaction regions. Journal of Chemical Theory and Computation. [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. [Link]
-
Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. Scientific & Academic Publishing. [Link]
-
Basic docking. Autodock Vina Documentation. [Link]
-
Frontier molecular orbital theory – Knowledge and References. Taylor & Francis. [Link]
-
How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. University of Calgary. [Link]
-
Infrared spectra of acid chlorides. University of Liverpool. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a potentially valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented as a robust two-step process, beginning with a Williamson ether synthesis to couple 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride, followed by the conversion of the resulting carboxylic acid to the target acyl chloride using thionyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, safety procedures, and characterization data.
Introduction
Acyl chlorides are highly reactive functional groups that serve as powerful building blocks in organic synthesis. Their enhanced electrophilicity compared to the corresponding carboxylic acids makes them ideal precursors for the formation of esters, amides, and other carbonyl derivatives, often under mild conditions.[1] The title compound, this compound, incorporates a substituted benzyl ether moiety, a common pharmacophore, suggesting its utility in constructing complex molecular architectures for screening and lead optimization.
The described synthetic route is designed for efficiency and scalability, proceeding through a stable carboxylic acid intermediate. This allows for purification at the intermediate stage, ensuring high purity of the final, moisture-sensitive acyl chloride product.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Ether Formation: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
-
Step 2: Acyl Chloride Formation: Conversion to this compound.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid (Intermediate)
Principle and Mechanism
This step employs the Williamson ether synthesis, a classic SN2 reaction. The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the chloride from the benzylic position of 2-chloro-4-fluorobenzyl chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the phenoxide salt and promoting the SN2 mechanism.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 3-Hydroxybenzoic acid | ≥99% | Standard Supplier | |
| 2-Chloro-4-fluorobenzyl chloride | ≥98% | Standard Supplier | Lachrymator, handle in fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard Supplier | Dry before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | For acidification. |
| Deionized Water | In-house | ||
| Brine (Saturated NaCl) | Prepared in-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, separatory funnel, Büchner funnel, standard laboratory glassware.
Experimental Protocol
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (25.0 g, 180.9 mmol, 2.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous DMF. Stir the suspension vigorously.
-
Reagent Addition: In a separate beaker, dissolve 2-chloro-4-fluorobenzyl chloride (15.4 g, 80.0 mmol, 1.1 equiv) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension at room temperature over 20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzoic acid is consumed.
-
Work-up (Quenching): Cool the mixture to room temperature and pour it slowly into 400 mL of cold deionized water with stirring.
-
Acidification: Acidify the aqueous mixture to a pH of 1-2 by the slow addition of concentrated HCl. A white precipitate of the product will form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and residual DMF.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the purified white solid under vacuum at 60 °C to a constant weight.
Characterization and Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, -COOH), 7.7-7.4 (m, 5H, Ar-H), 7.3 (t, 1H, Ar-H), 5.2 (s, 2H, -OCH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~167 (-COOH), ~160 (d, C-F), ~158 (C-O), Ar-C signals, ~69 (-OCH₂-) |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1685 (C=O), ~1250 (C-O ether) |
Part 2: Synthesis of this compound (Target Compound)
Principle and Mechanism
This transformation converts the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid's hydroxyl oxygen attacking the sulfur atom of SOCl₂, forming a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[2][3] The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification as they are easily removed from the reaction mixture.[1][4]
Caption: Simplified mechanism for acyl chloride formation.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | Dried, from Part 1 | Must be completely dry. | |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier | Highly Corrosive & Toxic .[5][6] |
| Toluene | Anhydrous | Standard Supplier | Optional solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Catalytic amount (optional). |
Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser fitted with a gas trap (e.g., bubbler with NaOH solution), dropping funnel, distillation apparatus for vacuum distillation. All glassware must be oven-dried.
Experimental Protocol
-
Safety First: This procedure must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5][7] Ensure an emergency shower and eyewash station are immediately accessible.[7]
-
Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet must be connected via tubing to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reactant Addition: Place the dried 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (10.0 g, 33.5 mmol) into the flask.
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (12.0 mL, 165 mmol, ~5 equiv) to the flask at room temperature. A catalytic drop of anhydrous DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approximately 75-80 °C) using an oil bath. The solid will slowly dissolve as the reaction proceeds. Maintain the reflux for 2-3 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C). Alternatively, a rotary evaporator connected to a vacuum pump with a cold trap and a base trap can be used.
-
Purification: The crude product, a pale yellow to brown oil, is purified by vacuum distillation to yield a colorless or pale yellow liquid.
Characterization and Expected Results
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >150 °C at reduced pressure |
| ¹H NMR (CDCl₃) | Signals corresponding to the intermediate, but with slight shifts due to the change in the electron-withdrawing group. The acidic proton at ~13.0 ppm will be absent. |
| IR (neat, cm⁻¹) | Absence of broad O-H stretch. Appearance of a strong, sharp C=O stretch at ~1780 cm⁻¹ . |
| MS (EI) | M⁺ peak corresponding to the molecular weight. |
Comprehensive Safety Precautions
-
Thionyl Chloride (SOCl₂): Thionyl chloride is extremely hazardous. It reacts violently with water, releasing toxic HCl and SO₂ gas.[5][6] It is a severe corrosive agent that can cause serious burns to the skin, eyes, and respiratory tract.[6] All manipulations must be performed in a well-ventilated chemical fume hood.[5] Never add water to a thionyl chloride spill; instead, absorb with an inert material like dry sand or vermiculite and dispose of as hazardous waste.[7]
-
Acyl Chlorides: The product, this compound, is expected to be a lachrymator and corrosive. It is sensitive to moisture and will hydrolyze back to the carboxylic acid. Handle with care, avoiding inhalation of vapors and contact with skin and eyes. Store under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Always wear appropriate PPE. Be aware of the location and proper use of all safety equipment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of intermediate acid | 1. Incomplete deprotonation. 2. Inactive benzyl chloride. 3. Reaction time too short. | 1. Ensure K₂CO₃ is anhydrous and finely powdered. Use a stronger base if necessary. 2. Check the purity of the benzyl chloride starting material. 3. Monitor the reaction by TLC and extend the reaction time if needed. |
| Part 1: Product is oily or difficult to crystallize | Presence of impurities or residual DMF. | Wash the crude precipitate thoroughly with water. If still problematic, perform an extraction with ethyl acetate, wash the organic layer with water and brine, dry, and then crystallize. |
| Part 2: Low yield of acyl chloride | 1. Wet starting material or glassware. 2. Insufficient thionyl chloride or reaction time. | 1. Ensure the carboxylic acid intermediate is thoroughly dried. Oven-dry all glassware before use. 2. Use a larger excess of SOCl₂ and ensure gas evolution has completely stopped before work-up. |
| Part 2: Dark-colored product | Overheating or presence of impurities in the starting material. | Purify the intermediate carboxylic acid before proceeding. During the final vacuum distillation, maintain the oil bath temperature as low as possible to avoid decomposition. |
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Clark, J. (2015). Converting Carboxylic Acids into Acyl Chlorides (Acid Chlorides). Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
-
SORA Labs. (n.d.). Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for the Reaction of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 3-[(2-chloro-4-fluorobenzyl)oxy]benzamides through the reaction of 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride with primary amines. This reaction is a cornerstone for the generation of novel benzamide derivatives, a structural motif of significant interest in medicinal chemistry and drug discovery. We present a detailed exploration of the underlying chemical principles, optimized reaction protocols for both aliphatic and aromatic primary amines, and guidance on product purification and characterization. The protocols are designed to be robust and scalable for applications in research and development settings.
Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry
Benzamide derivatives are a privileged scaffold in modern pharmacology, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The ability to readily synthesize a diverse library of substituted benzamides is therefore of paramount importance to drug discovery programs. The specific moiety, (2-chloro-4-fluorobenzyl)oxy, is a key structural component in a number of investigational compounds, including inhibitors of Sodium-Glucose Cotransporter 2 (SGLT2) for the treatment of diabetes.[2]
The reaction of this compound with primary amines provides a direct and efficient route to novel benzamide derivatives incorporating this important pharmacophore. This application note serves as a practical guide for researchers, providing the necessary details to successfully synthesize and purify these target compounds.
Chemical Principles and Reaction Mechanism
The formation of an amide bond from an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution. The reaction is most commonly performed under Schotten-Baumann conditions , which involves a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[3]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base present in the reaction medium then deprotonates the positively charged nitrogen atom to yield the final, neutral amide product and a salt.
The use of a base is critical to drive the reaction to completion by preventing the protonation of the starting amine by the HCl generated.[3]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 3-[(2-chloro-4-fluorobenzyl)oxy]benzamides. Safety glasses, lab coat, and gloves should be worn at all times. All manipulations involving the acyl chloride should be performed in a well-ventilated fume hood.
Synthesis of the Precursor: this compound
The starting acyl chloride can be prepared from the corresponding 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid. This benzoic acid derivative can be synthesized via a Williamson ether synthesis between a salt of 3-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl chloride. The subsequent conversion to the acyl chloride is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol 1: Reaction with an Aromatic Primary Amine (e.g., Aniline)
This protocol describes the synthesis of N-phenyl-3-[(2-chloro-4-fluorobenzyl)oxy]benzamide.
Materials:
-
This compound
-
Aniline
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of aniline).
-
Base Addition: Add triethylamine (1.2 eq.) to the aniline solution.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reaction with an Aliphatic Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-3-[(2-chloro-4-fluorobenzyl)oxy]benzamide.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.05 eq.) in dichloromethane.
-
Biphasic System: Cool the flask in an ice bath and begin stirring. Slowly add 10% aqueous NaOH solution (2.0 eq.) to the amine solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General Experimental Workflow.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the acylation of various primary amines with this compound under optimized Schotten-Baumann conditions. Yields are representative and may vary based on the specific substrate, reaction scale, and purification method.
| Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 2-4 | 0 to RT | 85-95 |
| 4-Methoxyaniline | Triethylamine | Dichloromethane | 2-4 | 0 to RT | 88-96 |
| 4-Nitroaniline | Pyridine | Dichloromethane | 4-6 | 0 to RT | 75-85 |
| Benzylamine | 10% aq. NaOH | Dichloromethane | 1-3 | 0 to RT | 90-98 |
| Cyclohexylamine | 10% aq. NaOH | Dichloromethane | 1-3 | 0 to RT | 89-97 |
Note: "RT" denotes room temperature.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Base: For aromatic amines, which are generally less basic, an organic base like triethylamine or pyridine in an anhydrous organic solvent is often preferred to avoid competitive hydrolysis of the acyl chloride. For more basic aliphatic amines, the biphasic Schotten-Baumann conditions with an inorganic base like NaOH are highly effective.
-
Solvent Selection: Dichloromethane is a common choice due to its inertness and ability to dissolve both the reactants and the product, while being immiscible with the aqueous phase in biphasic reactions.
-
Temperature Control: The initial addition of the highly reactive acyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.
-
Troubleshooting Low Yields:
-
Hydrolysis of Acyl Chloride: Ensure all glassware is dry and use anhydrous solvents, especially when using organic bases.
-
Incomplete Reaction: For less reactive amines, consider extending the reaction time, using a stronger base (e.g., pyridine), or slightly elevated temperatures. Monitor reaction progress diligently by TLC.
-
Product Loss During Work-up: Ensure the pH is adjusted correctly during the washing steps to prevent the product from partitioning into the aqueous layer (if it has acidic or basic functionalities).
-
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide range of N-substituted benzamides. The protocols detailed in this application note, based on the well-established Schotten-Baumann reaction, provide a reliable foundation for the preparation of these valuable compounds for applications in medicinal chemistry and drug discovery. Careful consideration of the nature of the primary amine allows for the selection of optimal reaction conditions to achieve high yields and purity of the desired products.
References
- U.S. Patent US20170240520A1, "Process for preparing sglt2 inhibitors and intermediates thereof," published August 24, 2017.
- HETEROCYCLES, 2023, 106(11), 1777-1811. "A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors".
- U.S. Patent US6844468B2, "Process for preparing substituted benzoyl chlorides," issued January 18, 2005.
- Google Patents.
-
Walsh Medical Media. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Accessed January 20, 2026. [Link]
- Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1637. "Benzyl N-(3-chloro-4-fluorophenyl)
- Organic Syntheses, 2016, 93, 255-269. "5".
- ResearchGate, 2014. "Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones".
-
Semantic Scholar. "Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline." Accessed January 20, 2026. [Link]
- U.S. Patent US5952375A, "Compounds and methods for synthesis and therapy," issued September 14, 1999.
- U.S. Patent US8076515B2, "Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides," issued December 13, 2011.
-
Chemistry Notes. "Schotten Baumann Reaction: Introduction, mechanism, procedure." Accessed January 20, 2026. [Link]
-
BYJU'S. "Schotten Baumann Reaction." Accessed January 20, 2026. [Link]
Sources
Application Note: Esterification using 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Introduction: A Versatile Reagent for Ester Synthesis
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a specialized acylating agent designed for the introduction of the 2-chloro-4-fluorobenzyl ether moiety into molecules of interest through esterification. This reagent is of particular value to researchers in medicinal chemistry and drug development, where the incorporation of halogenated benzyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The presence of both chlorine and fluorine atoms on the benzyl ring offers a unique combination of lipophilicity, metabolic stability, and potential for specific halogen bonding interactions. This application note provides a comprehensive guide to the use of this compound in esterification reactions, covering the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization of the resulting esters.
Mechanism of Action: The Dual Role of Pyridine in Acyl Chloride Esterification
The esterification of an alcohol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution.[1][2][3] The reaction is typically conducted in the presence of a weak base, most commonly pyridine, which serves two critical functions.[1][4][5][6]
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and rapidly attacks the highly electrophilic carbonyl carbon of the acyl chloride. This initial reaction forms a highly reactive N-acylpyridinium ion intermediate.[6][7] This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the alcohol.
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct.[1][5] Pyridine, being a base, neutralizes the HCl to form pyridinium chloride. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.
The overall mechanism, therefore, proceeds through a catalyzed pathway that is faster and more efficient than the direct reaction between the alcohol and the acyl chloride.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the pyridine-catalyzed esterification of an alcohol with this compound.
Caption: Pyridine-catalyzed esterification mechanism.
Experimental Protocol: Synthesis of a Representative Ester
This protocol details the synthesis of a generic ester from an alcohol and this compound. The procedure includes reaction setup, monitoring, workup, and purification.
Materials and Reagents
-
This compound
-
Alcohol (e.g., isopropanol, benzyl alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)[8]
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, stirred alcohol solution over 10-15 minutes.
-
A precipitate (pyridinium chloride) may form during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The product spot should be less polar than the starting alcohol.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess pyridine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizing the Experimental Workflow
The following diagram provides a visual summary of the experimental protocol.
Caption: General workflow for ester synthesis and purification.
Data and Expected Outcomes
The following table provides representative data for the esterification of two different alcohols with this compound, including typical reaction conditions and expected yields.
| Parameter | Example 1: Isopropyl Ester | Example 2: Benzyl Ester |
| Alcohol | Isopropanol | Benzyl Alcohol |
| Equivalents of Alcohol | 1.0 | 1.0 |
| Equivalents of Acyl Chloride | 1.2 | 1.2 |
| Equivalents of Pyridine | 1.5 | 1.5 |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 2 hours | 3 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Flash Chromatography | Flash Chromatography |
| TLC Eluent (Hex:EtOAc) | 9:1 | 8:2 |
Characterization of Products
The purified esters should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzoyl and benzyl rings, a singlet for the benzylic methylene protons (-O-CH₂-Ar), and signals corresponding to the alcohol moiety.
-
¹³C NMR: The carbonyl carbon of the ester will appear at approximately 165-170 ppm. Additional signals will correspond to the aromatic carbons and the carbons of the alcohol portion.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the ester should be observed.
-
IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl stretch.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides are highly reactive towards water.[2] Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material to the corresponding carboxylic acid.
-
Low Yields: If yields are low, consider increasing the reaction time or using a more potent nucleophilic catalyst, such as a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in addition to pyridine.[7]
-
Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, optimize the solvent system for column chromatography by testing various solvent polarities with TLC.[8]
Conclusion
This compound is an efficient and versatile reagent for the synthesis of esters containing a specific halogenated benzyl ether group. The reaction proceeds readily with a variety of alcohols under mild conditions, facilitated by the use of pyridine as both a catalyst and an acid scavenger. Standard workup and purification techniques, such as column chromatography, provide access to high-purity ester products suitable for further applications in pharmaceutical and materials science research.
References
- Liyana Pathiranage, A., & Abel, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Vedantu. (n.d.). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Vedantu. [Link]
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts. [Link]
- Hubbard, R. D., & Brittain, W. J. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Macromolecules, 31(17), 5645–5651.
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
- Makone, S. (2014). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate. [Link]
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University. [Link]
-
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]
-
ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). ResearchGate. [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Pearson. [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoyl chloride. PubChem. [Link]
-
PubChem. (n.d.). 3,4,5-Trihydroxybenzoyl chloride. PubChem. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. PubChem. [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This versatile reagent serves as a crucial building block for introducing a substituted benzyloxy benzoyl moiety into target molecules, a common scaffold in a variety of biologically active compounds. These notes detail a robust, two-step synthesis pathway from commercially available starting materials, followed by validated protocols for its use in the acylation of amines to generate novel benzamide derivatives. The causality behind experimental choices, safety considerations, and characterization methods are discussed to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
Substituted benzoyl chlorides are powerful acylating agents widely employed in organic synthesis to introduce a benzoyl moiety onto nucleophiles such as alcohols, phenols, and amines.[1] The specific nature and position of substituents on both the benzyl and benzoyl rings can significantly influence the physicochemical properties and biological activity of the resulting derivatives. The 2-chloro-4-fluoro substitution pattern on the benzyl ring is of particular interest in medicinal chemistry. The presence of halogen atoms can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions with biological targets.[2]
This compound is a key intermediate that combines these features, making it a valuable tool for the synthesis of novel compounds in drug discovery programs. Its derivatives have been explored in the context of various therapeutic targets, including G protein-coupled receptors (GPCRs) and other enzyme systems.[3] This guide provides the necessary protocols to synthesize this reagent and utilize it effectively in a medicinal chemistry setting.
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves a Williamson ether synthesis to introduce the 2-chloro-4-fluorobenzyl group, followed by the conversion of the resulting carboxylic acid to the desired acyl chloride.
Step 1: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
This step involves the O-alkylation of 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride. A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that can then displace the chloride on the benzyl halide.
Protocol 1: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
Materials:
-
3-Hydroxybenzoic acid
-
2-Chloro-4-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloro-4-fluorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid as a white solid.
Causality and Experimental Insights:
-
Choice of Base and Solvent: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reactants and facilitates the Sₙ2 reaction.
-
Reaction Monitoring: The reaction should be monitored by TLC to ensure the consumption of the starting material and to avoid prolonged heating which could lead to side products.
-
Work-up: Acidification is crucial to protonate the carboxylic acid, making it less water-soluble and allowing for efficient extraction into an organic solvent.
Diagram 1: Synthesis of the Precursor Acid
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Step 2: Conversion to this compound
The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.
Protocol 2: Synthesis of this compound
Materials:
-
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Suspend 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and the absence of the starting acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the excess SOCl₂.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Causality and Experimental Insights:
-
Reagent Choice: Thionyl chloride is a cost-effective and efficient reagent for this conversion.[1] Oxalyl chloride with catalytic DMF is an alternative, often used for more sensitive substrates, but thionyl chloride is generally sufficient.
-
Catalyst: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Anhydrous Conditions: It is critical to perform this reaction under anhydrous conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[4]
Diagram 2: Conversion to the Acyl Chloride
Caption: Workflow for the conversion of the carboxylic acid to the acyl chloride.
Application in Medicinal Chemistry: Synthesis of Benzamide Derivatives
This compound is an excellent reagent for the synthesis of benzamide derivatives via acylation of primary or secondary amines. Benzamides are a prevalent structural motif in a wide range of pharmaceuticals.[5][6] For instance, the core structure "3-(1-(2-Chloro-4-fluorobenzyl)...)benzamide" has been identified in compounds synthesized for biological screening.[7]
General Protocol for N-Acylation
The following protocol describes a general method for the acylation of an amine with this compound.
Protocol 3: Synthesis of a 3-[(2-Chloro-4-fluorobenzyl)oxy]benzamide Derivative
Materials:
-
This compound
-
A primary or secondary amine (R₁R₂NH)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Insights:
-
Base: A base is required to neutralize the HCl byproduct generated during the reaction. A tertiary amine like TEA or DIPEA is commonly used as it does not compete with the substrate amine in reacting with the acyl chloride.
-
Temperature Control: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Purification: The choice of purification method will depend on the physical properties of the final benzamide product.
Table 1: Summary of Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | C₁₄H₁₀ClFO₃ | 280.68 | White to off-white solid |
| This compound | C₁₄H₉Cl₂FO₂ | 299.13 | Solid or high-boiling liquid |
Self-Validation and Characterization
To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of hexanes and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of the aromatic protons from both rings, the benzylic methylene protons (typically a singlet around 5.0-5.5 ppm), and the disappearance of the carboxylic acid proton (for the acyl chloride) or the appearance of an amide N-H proton.
-
¹³C NMR: Will show the characteristic carbonyl carbon shifts (around 165-175 ppm for the acid and amide, and potentially higher for the acyl chloride).
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the benzyl ring.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: The C=O stretch is a strong indicator of the functional group present. For the carboxylic acid, it will be around 1680-1710 cm⁻¹ with a broad O-H stretch. For the acyl chloride, the C=O stretch will be at a higher frequency, typically 1770-1810 cm⁻¹. For the amide, it will be around 1630-1680 cm⁻¹.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. The protocols outlined in this document provide a reliable pathway for its synthesis and subsequent use in the creation of novel benzamide libraries for drug discovery. The presence of the chloro- and fluoro-substituents offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. Structure-activity relationship (SAR) studies on derivatives can be systematically conducted by varying the amine component in the acylation reaction, allowing for the exploration of chemical space around this privileged scaffold.[8] As the demand for novel therapeutics continues to grow, reagents like this compound will remain essential tools for medicinal chemists.
References
-
Chitti, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(8), 2265. [Link]
- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
- US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Zhou, J., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
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He, L., et al. (2018). Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position. European Journal of Medicinal Chemistry, 157, 103-114. [Link]
- US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Hollinshead, S. P. (1997). U.S. Patent No. 5,942,387. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). Molecules, 27(15), 4984. [Link]
-
Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (2013). Molecules, 18(10), 12036-12051. [Link]
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3-(benzyloxy)benzoic acid. ChemBK. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ACS Omega, 7(43), 38491-38499. [Link]
- EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1238, 130452. [Link]
-
3-(1-(2-Chloro-4-fluorobenzyl)-3-((dimethylamino)methyl)-4-hydroxypiperidin-4-yl)benzamide. PubChem. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). RSC Advances, 8(3), 1365-1376. [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
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N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. (2016). ChemMedChem, 11(8), 829-833. [Link]
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Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). Journal of Medicinal Chemistry, 67(2), 1159-1180. [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2000. [Link]
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Application Notes & Protocols: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. The selection of starting materials—or building blocks—is a critical determinant of synthetic efficiency, novelty, and ultimate success. 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a sophisticated bifunctional reagent designed for this purpose. Its structure is not accidental; it is engineered to provide a specific combination of reactivity and structural features.
This molecule incorporates two key regions:
-
The Acyl Chloride: A highly reactive functional group that serves as a potent electrophile for forming robust covalent bonds, most commonly amides and esters. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.
-
The Substituted Benzyl Ether Moiety: This portion of the molecule (2-chloro-4-fluorobenzyl) provides a specific, rigid, and lipophilic scaffold. The chloro and fluoro substituents are crucial for modulating pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates. They achieve this by altering the electronic environment and providing steric hindrance to enzymatic degradation.
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in forming key chemical bonds, enabling the synthesis of advanced intermediates for drug discovery and development.
Physicochemical Properties & Reactivity Profile
A clear understanding of the molecule's properties is essential for its effective use.
| Property | Value |
| Molecular Formula | C₁₄H₉Cl₂FO₂ |
| Molecular Weight | 315.13 g/mol |
| Appearance | Expected to be a solid or liquid at room temperature |
| Core Reactivity | The benzoyl chloride group is a highly reactive acylating agent, susceptible to nucleophilic attack. |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the corresponding carboxylic acid.[1] |
| Solubility | Soluble in anhydrous aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. |
Expert Insight: Causality Behind Reactivity
The high reactivity of the acyl chloride is driven by the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen. This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile. Furthermore, the chloride ion is an excellent leaving group, which facilitates the nucleophilic acyl substitution mechanism that underpins its utility. The electron-withdrawing fluorine atom on the benzyl ring further enhances the electrophilicity of the carbonyl carbon through inductive effects, making this reagent more reactive than its non-fluorinated analogs.
Core Application: Synthesis of N-Aryl Amides
A primary application for this building block is the synthesis of N-aryl amides, which are pivotal structures in many pharmaceutical agents, including kinase inhibitors. The following protocol details a representative synthesis via nucleophilic acyl substitution under Schotten-Baumann conditions.
Principle
The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
The following diagram outlines the standard laboratory workflow for the amide coupling reaction.
Caption: Standard workflow for amide bond synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize N-(4-methylphenyl)-3-[(2-chloro-4-fluorobenzyl)oxy]benzamide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 315.13 | 1.0 | 1.0 | 315 mg |
| p-Toluidine (4-methylaniline) | 107.15 | 1.0 | 1.0 | 107 mg |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.2 | 167 µL (121 mg) |
| Dichloromethane (DCM), Anhydrous | - | - | - | ~20 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Brine (Saturated NaCl) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir the solution for 5 minutes.
-
Expert Rationale: Cooling is critical to control the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the starting materials.
-
-
Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Expert Rationale: Dropwise addition ensures the reaction temperature remains low and prevents a rapid, uncontrolled reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water (15 mL).
-
Work-up: Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Expert Rationale: The acid wash removes unreacted triethylamine and any remaining p-toluidine. The base wash removes any unreacted acyl chloride (as the carboxylate) and neutralizes any residual HCl. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(4-methylphenyl)-3-[(2-chloro-4-fluorobenzyl)oxy]benzamide.
Relationship to Complex Molecules: A Conceptual View
This building block is designed to be a key component of a larger molecule. Its incorporation connects a specific recognition element (the substituted benzyl ether) to a core scaffold via a stable amide linker.
Caption: Synthetic logic from building block to final API.
This synthetic strategy is common in the development of targeted therapies like Lenvatinib, where a substituted quinoline core is linked to a substituted phenylurea moiety.[2][3] Although the specific linker is different, the principle of coupling distinct chemical fragments to achieve a desired pharmacological profile is identical.
Safety and Handling
-
Hazard Class: Acyl chlorides are corrosive and lachrymatory.[1] They react violently with water.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Use only anhydrous solvents and techniques. Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from moisture and incompatible substances like alcohols and bases.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of complex organic molecules. Its reactive acyl chloride handle allows for the reliable and efficient formation of robust amide or ester linkages, while its substituted benzyl ether moiety provides a scaffold with desirable physicochemical properties for drug discovery. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the development of novel pharmaceuticals and advanced materials.
References
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- Google Patents. (CN103951589A). Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.
- Google Patents. (CN103951669A). Synthesis method of Anagliptin key intermediate.
- Google Patents. (CN105503878A). Synthesis method of anagliptin.
- Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API.
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- Google Patents. (CN109734661B). Synthetic method of lenvatinib.
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- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
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Application Note: Enhanced LC-MS Analysis of Amino Acids Using a Novel Derivatization Agent, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Introduction: Overcoming the Challenges of Amino Acid Analysis
Amino acid analysis is a cornerstone of numerous scientific disciplines, from fundamental biochemical research to clinical diagnostics and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for this purpose, offering high sensitivity and selectivity. However, the intrinsic properties of amino acids—high polarity, low volatility, and, for some, poor ionization efficiency in common electrospray ionization (ESI) sources—present significant analytical hurdles.[1][2][3]
To address these challenges, chemical derivatization is a widely employed strategy.[4] By modifying the functional groups of amino acids, we can enhance their chromatographic retention on reversed-phase columns, improve their ionization efficiency, and increase the overall sensitivity and robustness of the LC-MS method.[5][6][7] A variety of derivatization reagents have been developed, each with its own set of advantages and limitations.[8][9]
This application note introduces a novel derivatizing agent, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , for the sensitive and reliable quantification of amino acids by LC-MS. We will delve into the rationale behind its design, provide a detailed protocol for its use, and present a validated LC-MS method for the analysis of the resulting derivatives.
The Chemistry of Derivatization: A Mechanistic Perspective
The derivatization of amino acids with this compound proceeds via the well-established Schotten-Baumann reaction.[10] This reaction involves the acylation of the primary or secondary amine of the amino acid with the benzoyl chloride derivative in an alkaline environment. The hydroxyl groups on certain amino acid side chains (e.g., tyrosine, serine, threonine) may also be derivatized under these conditions.
The key features of the this compound reagent that contribute to its efficacy are:
-
Increased Hydrophobicity: The bulky, non-polar benzyl group significantly increases the hydrophobicity of the amino acid, leading to improved retention on reversed-phase HPLC columns and better separation from polar matrix components.[11]
-
Enhanced Ionization Efficiency: The derivatized amino acids exhibit enhanced proton affinity, leading to more efficient ionization in the ESI source and, consequently, lower limits of detection.[6][7] The presence of the electronegative chlorine and fluorine atoms can also aid in ionization.
-
Structural Information from MS/MS: The benzoyl moiety provides a consistent and predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer, facilitating structural confirmation and quantification.
Below is a proposed reaction mechanism for the derivatization of an amino acid with this compound.
Caption: Proposed Reaction Scheme for Amino Acid Derivatization.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the derivatization of amino acids in biological samples prior to LC-MS analysis.
Reagents and Materials
-
Amino Acid Standard Mixture (e.g., 1 mM in 0.1 N HCl)
-
This compound (10 mg/mL in Acetonitrile)
-
Sodium Bicarbonate Buffer (1 M, pH 9.0)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Internal Standard (e.g., a stable isotope-labeled amino acid mixture)
-
Sample (e.g., plasma, serum, cell lysate)
Sample Preparation
For protein-containing samples such as plasma or serum, a protein precipitation step is necessary.
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Derivatization Procedure
The following workflow outlines the key steps in the derivatization process.
Sources
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Application Notes and Protocols for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride in Proteomics and Metabolomics Research
Introduction: A Novel Chemical Tool for Mass Spectrometry-Based Omics
In the fields of proteomics and metabolomics, the comprehensive analysis of complex biological samples remains a significant challenge. Many molecules of interest, due to their polarity or low abundance, are not readily detectable by standard liquid chromatography-mass spectrometry (LC-MS) methods. Chemical derivatization and labeling techniques are powerful strategies to overcome these limitations.[1][2] This document introduces 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , a novel reagent designed for the functional modification of proteins and metabolites to enhance their analytical detection.
The unique structure of this reagent, featuring a reactive benzoyl chloride group and a halogenated benzyl ether moiety, offers a dual advantage. The benzoyl chloride group provides a reactive handle for covalent modification of nucleophilic functional groups commonly found in biomolecules, such as primary and secondary amines, phenols, and thiols.[3][4] The 2-chloro-4-fluorobenzyl group acts as a hydrophobic tag to improve reversed-phase chromatographic retention and introduces a unique mass signature for confident identification and quantification in mass spectrometry.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound in both metabolomics and proteomics workflows. The methodologies described herein are based on established principles of chemical derivatization and bioconjugation, providing a solid foundation for the integration of this novel reagent into experimental designs.
Mechanism of Action: Covalent Modification of Biomolecules
The primary mechanism of action for this compound is the nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the benzoyl chloride is readily attacked by nucleophiles present in biological molecules. This results in the formation of a stable amide, ester, or thioester bond, effectively "tagging" the molecule of interest. The reaction proceeds rapidly under mild basic conditions, making it suitable for a variety of biological sample types.
Figure 1: General reaction mechanism of this compound with a nucleophilic group on a biomolecule.
Part 1: Application in Metabolomics - Enhancing the Coverage of the Metabolome
Rationale: A significant portion of the metabolome, including neurotransmitters, amino acids, and organic acids, consists of small, polar molecules that exhibit poor retention on reversed-phase chromatography columns and may have low ionization efficiency in mass spectrometry.[5] Derivatization with a hydrophobic tag like this compound can dramatically improve the analytical properties of these compounds.[4]
Key Advantages for Metabolomics:
-
Increased Hydrophobicity: The addition of the benzyl group enhances retention on C18 and other reversed-phase columns, allowing for better separation from the solvent front and other interfering species.[5]
-
Improved Ionization: The tag can improve the gas-phase ion formation in electrospray ionization (ESI), leading to increased sensitivity.
-
Multiplexing Capabilities: While not demonstrated, the potential exists to synthesize isotopically labeled versions of the reagent (e.g., using ¹³C in the benzoyl ring) for stable isotope dilution assays, which is the gold standard for quantification.
Protocol 1: Derivatization of Amino Acids in Human Plasma for LC-MS/MS Analysis
This protocol details the derivatization of amino acids in human plasma as an example of a targeted metabolomics workflow.
Materials:
-
This compound solution: 2% (w/v) in acetonitrile.
-
Human plasma (collected with EDTA).
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled amino acids at a known concentration.
-
Protein precipitation solution: Acetonitrile with 0.1% formic acid.
-
Borate buffer: 100 mM, pH 9.0.
-
Quenching solution: 1% formic acid in water.
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the IS solution.
-
Add 200 µL of ice-cold protein precipitation solution.
-
Vortex for 1 minute, then incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
To the 150 µL of supernatant, add 50 µL of 100 mM borate buffer (pH 9.0) to adjust the pH.
-
Add 50 µL of the 2% this compound solution.
-
Vortex immediately for 30 seconds.
-
Incubate at room temperature for 5 minutes. The reaction is typically very fast.[5]
-
-
Reaction Quenching and Sample Finalization:
-
Add 50 µL of the quenching solution to stop the reaction by lowering the pH.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) using transitions specific for each derivatized amino acid. |
Part 2: Application in Proteomics - A Tool for Protein Labeling and Analysis
Rationale: In chemical proteomics, reagents that can covalently modify proteins are essential tools for studying protein function, identifying enzyme activities, and mapping protein interactions.[6][7] The benzoyl chloride moiety of this compound can react with nucleophilic residues on a protein's surface, primarily the ε-amino group of lysine and the α-amino group at the N-terminus. This labeling can be used to introduce a unique mass tag for proteomic analysis.
Potential Proteomics Applications:
-
Surface Accessibility Mapping: By labeling surface-exposed lysine residues, one could gain insights into protein topology and conformational changes.
-
Differential Proteomics: In combination with an isotopic version of the reagent, it could be used for quantitative proteomics, comparing protein expression or reactivity across different states.
-
Foundation for Chemical Probes: This reagent can be considered a core scaffold. Further chemical synthesis could add a reporter tag (like biotin or a fluorophore) or a bio-orthogonal handle (like an alkyne or azide) to create more sophisticated chemical probes for protein enrichment and identification.[8]
Figure 2: A general workflow for the application of this compound in a proteomics context.
Protocol 2: Labeling of a Model Protein (Bovine Serum Albumin)
This protocol provides a method to test the labeling efficiency of the reagent on a standard, well-characterized protein.
Materials:
-
Bovine Serum Albumin (BSA): 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound solution: 10 mM in anhydrous DMSO.
-
Reaction buffer: 50 mM sodium bicarbonate buffer, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Protein Preparation:
-
Prepare a 1 mg/mL solution of BSA in the reaction buffer.
-
-
Labeling Reaction:
-
To 100 µL of the BSA solution, add 2 µL of the 10 mM reagent solution (this represents an approximate 20-fold molar excess of reagent to protein). Note: The optimal molar excess should be determined empirically.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 10 µL of 1 M Tris-HCl to quench any unreacted reagent by providing an excess of primary amines.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess, unreacted reagent and byproducts using a desalting column according to the manufacturer's instructions. Elute the labeled protein in PBS, pH 7.4.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled protein alongside an unlabeled control on an SDS-PAGE gel. While a significant mass shift is not expected from a single labeling event, this step is crucial to confirm protein integrity after the reaction.
-
Mass Spectrometry: For detailed analysis, the labeled protein can be digested with trypsin and analyzed by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the addition of the 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl group on lysine residues.
-
Trustworthiness and Self-Validation
The protocols described are designed with internal validation steps. In the metabolomics protocol, the use of stable isotope-labeled internal standards for each analyte class is critical for accurate quantification and to control for variability in derivatization efficiency and sample matrix effects.[3] For the proteomics protocol, analysis by mass spectrometry provides direct evidence of covalent modification and allows for the identification of the specific amino acid residues that have been labeled. This confirms the reactivity of the reagent and provides a basis for designing more complex, hypothesis-driven experiments.
Conclusion and Future Directions
This compound is a promising new chemical tool for both proteomics and metabolomics. Its straightforward reactivity and the unique properties it imparts to labeled molecules make it a valuable addition to the analytical scientist's toolbox. The protocols provided here serve as a starting point for the exploration of its utility. Future work should focus on the synthesis of isotopically labeled and functionalized versions of this reagent to expand its application to quantitative proteomics and targeted enrichment strategies.
References
- Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges.Vertex AI Search Result.
- Chemical Probe Technology and Applications in Chemical Proteomics.Baitai Pake Biotechnology.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.Journal of Pharmaceutical and Biomedical Analysis.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
- Key chemical probes and reactions for chemical proteomics analyses...
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides.Portland Press.
- Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.Deep Blue Repositories.
- Chemical Derivatization in LC-MS Based Metabolomics Study.
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome.RSC Publishing.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.PMC - PubMed Central.
- Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.Paige A. Malec, Deep Blue Repositories.
- Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.PubMed.
- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of crude 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested insights to help you navigate the common challenges encountered during the purification of this and structurally related benzoyl chloride derivatives.
Introduction: Understanding the Chemistry of Purification
This compound is a reactive acyl chloride. Its purification is critical to ensure the quality and reliability of subsequent synthetic steps. The primary challenges in its purification stem from its susceptibility to hydrolysis and potential thermal degradation. The main impurity to consider is the corresponding carboxylic acid, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, formed by the reaction with water. Other potential impurities include residual starting materials from its synthesis and byproducts of the chlorination reaction.
The purification strategy chosen will depend on the scale of your experiment, the nature of the impurities, and the required final purity. The most common and effective methods for purifying substituted benzoyl chlorides are vacuum distillation and recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, which results from hydrolysis of the acyl chloride functionality by moisture. Other potential impurities include:
-
Unreacted starting materials from the synthesis, such as 3-hydroxybenzoic acid or 2-chloro-4-fluorobenzyl bromide.
-
Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their byproducts.[2][3]
-
Side-products from the chlorination of the aromatic ring, although this is less common if the synthesis is performed correctly.
Q2: My crude product has a yellowish tint. What could be the cause?
A2: A yellow discoloration can indicate the presence of impurities or degradation products. While some commercially available acyl chlorides can have a slight yellow color, a noticeable change from a colorless or pale-yellow liquid may suggest decomposition.[4] It is advisable to assess the purity of the material using an appropriate analytical method before proceeding with its use in sensitive reactions.
Q3: How can I minimize hydrolysis of the benzoyl chloride during workup and purification?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing manipulations under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to atmospheric moisture as much as possible. When performing aqueous washes to remove water-soluble impurities, use cold solutions and work quickly to minimize contact time.
Q4: Is the benzyl ether linkage stable during purification?
A4: Benzyl ethers are generally stable under neutral and basic conditions. However, they can be cleaved by strong acids.[5] During the purification of this compound, the presence of acidic impurities like HCl (a byproduct of the chlorination reaction or hydrolysis) could potentially threaten the stability of the benzyl ether, especially at elevated temperatures during distillation. Therefore, it is good practice to neutralize any acidic impurities before heating the crude product for distillation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Distillation Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Product decomposition or darkening in the distillation flask. | Thermal instability of the benzoyl chloride at the distillation temperature. Presence of acidic impurities catalyzing decomposition. | - Lower the distillation pressure to reduce the boiling point. - Neutralize acidic impurities by washing the crude product with a weak aqueous base (e.g., 5% sodium bicarbonate solution) before drying and distilling. - Ensure your vacuum system is efficient to maintain a stable, low pressure. |
| Bumping or uneven boiling. | Presence of volatile impurities or water. Inefficient stirring. | - Ensure the crude product is thoroughly dried before distillation. - Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling. - A short path distillation apparatus can be beneficial for high-boiling compounds. |
| Poor separation of impurities. | Boiling points of impurities are close to the product's boiling point. Inefficient distillation column. | - Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[1] - Collect fractions and analyze their purity by GC-MS or HPLC to identify the purest fractions. |
Recrystallization Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Product oils out instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated. The cooling rate is too fast. | - Add a co-solvent with higher polarity to the hot solution until turbidity just begins to appear, then allow it to cool slowly. - Try a different solvent system. Good starting points for aromatic compounds include toluene, hexanes, or mixtures like ethyl acetate/hexanes. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent. The concentration is too low. | - Partially evaporate the solvent to increase the concentration and then cool again. - Place the solution in a freezer to promote crystallization. - Add a seed crystal if available. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath or freezer to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the most common and often most effective method for purifying liquid benzoyl chlorides.[1]
1. Pre-treatment of Crude Product: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities. Swirl gently and vent frequently to release any evolved CO2. c. Separate the organic layer and wash it with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
2. Vacuum Distillation Setup: a. Assemble a clean, dry vacuum distillation apparatus. A short path distillation head is recommended for high-boiling compounds. b. Use a magnetic stirrer and a heating mantle with a temperature controller. c. Ensure all joints are well-sealed with appropriate vacuum grease.
3. Distillation Procedure: a. Filter the dried crude product into the distillation flask. b. Slowly and carefully apply vacuum to the system. c. Once a stable vacuum is achieved, begin heating the distillation flask gently. d. Collect any low-boiling impurities as a forerun. e. Collect the main fraction at the expected boiling point for the given pressure. For substituted benzoyl chlorides, this is often in the range of 100-200 °C at reduced pressures (e.g., 1-20 mbar).[1][6] f. Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.
Protocol 2: Purification by Recrystallization
If the crude product is a solid or can be induced to solidify, recrystallization is a viable purification method.
1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. b. Common solvents for recrystallizing aromatic compounds include toluene, hexanes, ethyl acetate, and mixtures thereof.
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon. d. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. e. Further cooling in an ice bath can maximize the yield. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the ice-cold recrystallization solvent. h. Dry the purified crystals under vacuum.
Analytical Methods for Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of less volatile compounds and for separating closely related impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the acyl chloride (around 1770-1810 cm⁻¹) and the absence of a broad hydroxyl stretch from the carboxylic acid impurity are key indicators of purity.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
- Process for preparing substituted benzoyl chlorides. (n.d.). Google Patents.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Benzyl chloride. (2021). Sciencemadness Wiki. Retrieved January 20, 2026, from [Link]
-
Benzyl Chloride Distillation Problems :(. (2019). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.
-
Benzoyl chloride - analysis. (n.d.). Analytice. Retrieved January 20, 2026, from [Link]
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
How Do You Troubleshoot Common Distillation Column Issues? (2023). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]
- Method for purifying benzoyl chloride reaction terminating solution. (n.d.). Google Patents.
-
SN2 character of hydrolysis of benzoyl chloride. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (n.d.). JOCPR. Retrieved January 20, 2026, from [Link]
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How Can You Fix Problems In Distillation Columns? (2023). Chemistry For Everyone - YouTube. Retrieved January 20, 2026, from [Link]
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“A Process For Purification Of Substituted Benzyl Halides”. (n.d.). Quick Company. Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 20, 2026, from [Link]
-
Drying agents for Acyl halides. (2023). r/OrganicChemistry - Reddit. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 3-benzoyl benzofuran derivatives. (n.d.). Google Patents.
- Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2006). Googleapis.com. Retrieved January 20, 2026, from [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic. Retrieved January 20, 2026, from [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Retrieved January 20, 2026, from [Link]
- Preparation method of benzyl chloride derivatives. (n.d.). Google Patents.
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Benzyl Chloride and Derivatives. (n.d.). Vynova. Retrieved January 20, 2026, from [Link]
Sources
- 1. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]
- 7. Benzoyl chloride - analysis - Analytice [analytice.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Reaction Conditions for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
An In-Depth Guide to the Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for maximum yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 3-hydroxybenzoic acid. The first step involves a Williamson ether synthesis to form the key intermediate, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. The second, and often more challenging step, is the conversion of this carboxylic acid to the highly reactive acyl chloride. This guide focuses on the optimization and troubleshooting of this critical second step.
Caption: General two-step synthesis of the target acyl chloride.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the conversion of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid to its corresponding acyl chloride.
Q1: Which chlorinating agent is best for this conversion?
A1: The choice of chlorinating agent is critical and depends on the scale of your reaction, desired purity, and downstream application. The three most common reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[1][2]
-
Thionyl Chloride (SOCl₂): This is often the preferred reagent for industrial applications and large-scale syntheses.[3] Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.[4]
-
Oxalyl Chloride ((COCl)₂): This reagent is highly effective and often used for smaller-scale or more sensitive substrates. Reactions can typically be run under milder conditions than with SOCl₂. It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]
-
Phosphorus Pentachloride (PCl₅): While effective, PCl₅ produces a solid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the product, usually by distillation.[1][4] This can complicate the purification process.
Data Presentation: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Byproducts | Key Advantages | Common Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify workup.[4] | Can require higher temperatures; may be more aggressive. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Highly reactive, works under mild conditions.[7] | More expensive; CO is a toxic gas. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Highly effective.[1] | Liquid byproduct (POCl₃) requires separation.[4] |
Q2: Why is a catalytic amount of DMF often used with oxalyl chloride or thionyl chloride?
A2: DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier reagent in situ.[8] This intermediate is a more potent acylating agent than the chlorinating agent itself, which accelerates the conversion of the carboxylic acid to the acyl chloride. This allows the reaction to proceed under milder conditions and often at a faster rate. Only a catalytic amount (e.g., one drop) is necessary to initiate this cycle.[5]
Q3: How can I monitor the reaction to know when it's complete?
A3: Monitoring the reaction is crucial for preventing the formation of byproducts from over-reaction.
-
Gas Evolution: A simple visual cue is the cessation of gas evolution (HCl, SO₂, CO, CO₂).[5] Once bubbling stops, the reaction is likely nearing completion.
-
Infrared (IR) Spectroscopy: This is a highly effective method. You can withdraw a small aliquot from the reaction, remove the solvent, and run an IR spectrum. The reaction is complete when the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) disappears and the sharp C=O stretch of the acyl chloride appears (typically ~1750-1815 cm⁻¹).[5]
-
Quench and Analyze: Due to the high reactivity of acyl chlorides, direct analysis by TLC or LCMS is often unreliable, as the product can hydrolyze back to the starting material on the plate or during analysis.[8][9] A more dependable method is to take a small sample of the reaction mixture and quench it with a nucleophile like methanol or benzylamine.[9] This converts the acyl chloride into a stable methyl ester or benzylamide derivative, which can then be easily analyzed by TLC, LCMS, or NMR to determine the conversion of the starting material.[8][9]
Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This troubleshooting guide, presented in a logical, problem-solving format, will help you diagnose and resolve common experimental challenges.
Sources
- 1. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Products in Reactions with 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you identify, understand, and mitigate the formation of common side products, thereby improving reaction efficiency and product purity.
The unique structure of this molecule, featuring a highly reactive acyl chloride group and a benzyl ether linkage, presents specific challenges. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction analysis (TLC, LC-MS, NMR) shows a significant amount of a polar impurity with a mass corresponding to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. What is the likely cause and how can I prevent it?
Answer:
This is the most common issue encountered and is almost certainly due to the hydrolysis of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack by water, even in trace amounts.[1][2]
Causality & Mechanism: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and reforming the carbonyl group. A final deprotonation step yields the carboxylic acid and hydrochloric acid (HCl).[1][2] This reaction is typically rapid and exothermic.[2]
Troubleshooting & Prevention Protocol: Meticulous exclusion of water is critical for success.
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers) must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Solvent Purity: Use anhydrous solvents from a freshly opened bottle or solvents passed through a purification system (e.g., alumina column). Solvents should have a water content of <50 ppm.
-
Inert Atmosphere: The entire reaction apparatus should be assembled while hot and immediately placed under a positive pressure of an inert gas (Argon or Nitrogen). Maintain this atmosphere throughout the reaction.
-
Reagent Handling: Liquid reagents (e.g., nucleophiles, bases) should be added via syringe through a septum. Solid reagents should be dried in a vacuum oven before use.
// Reactants AcylChloride [label=<
This compound
- H₂O
];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Products Products [label=<
Side Product: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
- HCl
];
// Arrows AcylChloride -> Intermediate [label="Nucleophilic Attack\n(H₂O on C=O)"]; Intermediate -> Products [label="Collapse & Elimination\nof Cl⁻"]; } caption { label = "Fig. 1: Mechanism of Acyl Chloride Hydrolysis."; fontsize = 10; fontcolor = "#5F6368"; }
Question 2: My LC-MS analysis indicates a high molecular weight byproduct with a mass suggesting dimerization or anhydride formation. How is this possible?
Answer:
The formation of a high molecular weight species often points to the generation of a carboxylic anhydride. This occurs when the starting acyl chloride reacts with its own hydrolysis product, the corresponding carboxylic acid, as described in Question 1.
Causality & Mechanism: If hydrolysis occurs, the resulting carboxylate (or carboxylic acid, which is then deprotonated by a base in the reaction) can act as a nucleophile. This carboxylate attacks a second molecule of the acyl chloride in a standard nucleophilic acyl substitution reaction to form 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic anhydride.[1]
Troubleshooting & Prevention: The preventative measures are identical to those for preventing hydrolysis. The purity of the starting acyl chloride is paramount.
-
Purity Check: Before use, consider running a quick analytical test (e.g., ¹H NMR) on your starting acyl chloride. The presence of a broad peak around 10-12 ppm would indicate significant contamination with the carboxylic acid.
-
Use of a Non-Nucleophilic Base: Employing a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can be advantageous over simpler tertiary amines if trace carboxylate formation is suspected, though careful moisture exclusion is the primary solution.
// Reactants Reactants [label=<
Acyl Chloride + Carboxylate (from hydrolysis)
];
// Product Product [label=<
Side Product: Symmetrical Anhydride
, shape=box, style=rounded, fillcolor="#F1F3F4"];
// Arrow Reactants -> Product [label="Nucleophilic Acyl\nSubstitution"]; } caption { label = "Fig. 2: Pathway to Anhydride Side Product."; fontsize = 10; fontcolor = "#5F6368"; }
Question 3: My analysis suggests the ether bond is being cleaved, as I'm detecting 3-hydroxybenzoyl derivatives and/or 2-chloro-4-fluorobenzyl alcohol. Why is this happening?
Answer:
While benzyl ethers are robust protecting groups, they are not infallible. The benzylic position is susceptible to cleavage under certain conditions, particularly acidic ones. The stability of a substituted benzyl group is intrinsically linked to its ability to stabilize a positive charge in a carbocation intermediate.
Causality & Mechanism: Every reaction involving an acyl chloride generates one equivalent of HCl as a byproduct.[3] In the absence of a base to act as an acid scavenger, the reaction medium can become sufficiently acidic to catalyze the cleavage of the benzyl ether. The ether oxygen is protonated, turning it into a good leaving group. Departure of 3-hydroxybenzaldehyde (or its derivative) is facilitated by the formation of the relatively stable 2-chloro-4-fluorobenzyl carbocation, which is then quenched by any available nucleophile (e.g., water, chloride).
Troubleshooting & Prevention:
-
Mandatory Use of an Acid Scavenger: Always include at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, in your reaction.[1] It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the complete neutralization of the generated HCl.
-
Temperature Control: Avoid excessive heating. While higher temperatures can increase the rate of the desired reaction, they will also accelerate the rate of acid-catalyzed ether cleavage. Maintain moderate temperatures where possible.
-
Avoid Strong Acids: Do not use Brønsted or Lewis acid catalysts unless they are essential for the desired transformation, and if so, use them at the lowest effective catalytic loading and temperature.
// Nodes Start [label="Ether Cleavage\nSide Products Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Was an acid scavenger\n(e.g., Pyridine, TEA) used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Was the reaction run\nat elevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
AddBase [label="SOLUTION:\nAdd >1 equivalent of a\nnon-nucleophilic base.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; LowerTemp [label="SOLUTION:\nRepeat reaction at a\nlower temperature (e.g., 0°C to RT).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; PurityIssue [label="Consider other issues:\n- Reagent stability\n- Harsh workup conditions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckBase; CheckBase -> AddBase [label="No"]; CheckBase -> CheckTemp [label="Yes"]; CheckTemp -> LowerTemp [label="Yes"]; CheckTemp -> PurityIssue [label="No"]; } caption { label = "Fig. 3: Decision workflow for troubleshooting ether cleavage."; fontsize = 10; fontcolor = "#5F6368"; }
Summary of Common Side Products and Mitigation Strategies
| Side Product | Chemical Name | Cause | Prevention & Mitigation Strategy |
| Hydrolysis Product | 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | Reaction with trace water. | Use anhydrous solvents and oven/flame-dried glassware under an inert atmosphere. |
| Anhydride | 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic anhydride | Reaction of acyl chloride with its hydrolysis product. | Strict moisture exclusion; ensure high purity of the starting acyl chloride. |
| Ether Cleavage | 3-Hydroxybenzoyl derivatives + 2-Chloro-4-fluorobenzyl derivatives | Acid-catalyzed cleavage by in situ generated HCl. | Use >1 equivalent of an acid scavenger (e.g., pyridine, TEA); maintain moderate reaction temperatures. |
References
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link][1]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link][2]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link][4]
-
YouTube. (2022). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.... [Link][6]
Sources
Technical Support Center: Stability and Storage of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Prepared by: Senior Application Scientist, Chemical Intermediates Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. As a highly reactive acyl chloride, its stability is intrinsically linked to its handling and storage. This document outlines the core principles of its reactivity, provides troubleshooting for common experimental issues, and details protocols for maintaining its integrity.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Reactivity
This section addresses the fundamental chemical nature of this compound and the primary factors affecting its stability.
Q1: What is the primary stability concern for this compound?
The principal stability issue arises from the benzoyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack.[1] The primary and most immediate concern is rapid hydrolysis upon contact with water, including atmospheric moisture.[2][3][4]
Q2: How does the compound react with atmospheric moisture?
Upon exposure to moist air, this compound will fume.[5] This is a visible sign of a chemical reaction where the acyl chloride group reacts with water (H₂O) to produce 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and hydrogen chloride (HCl) gas.[5][6] The HCl gas is responsible for the characteristic acrid smell and "steamy" fumes.[1]
Q3: Is the compound sensitive to factors other than moisture, such as temperature or light?
While moisture is the most critical factor, other conditions can affect stability:
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. While stable at recommended cool temperatures, storing it above 65°C should be avoided.[2] It is best stored in a cool environment to minimize any potential degradation pathways.[2][4][7]
-
Light: While not as critical as moisture sensitivity, it is standard best practice for long-term storage of complex organic intermediates to protect them from direct sunlight to prevent unforeseen photochemical reactions.[2]
Q4: What are the expected decomposition products from improper storage?
The primary decomposition product resulting from exposure to moisture is 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and hydrogen chloride (HCl) . If the compound is used in reactions with alcohols or other nucleophilic solvents present as impurities, the corresponding esters or amides could also form.
Caption: Hydrolysis pathway of the title compound.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to help users diagnose and resolve common problems encountered during reactions involving this reagent.
Problem: My acylation reaction has a very low or zero yield.
-
Possible Cause 1: Reagent Degradation. The most common cause of failure in reactions involving acyl chlorides is the degradation of the reagent due to hydrolysis before use. If the reagent has been stored improperly or exposed to air repeatedly, it may have partially or fully converted to the corresponding carboxylic acid, which is unreactive under typical acylation conditions.
-
Troubleshooting Steps:
-
Inspect the Reagent: A pure acyl chloride should be a clear, colorless to light yellow liquid.[8] If the material appears cloudy, has crystallized solids (the carboxylic acid may be a solid at room temperature), or is discolored, it has likely degraded.
-
Use a Fresh Aliquot: Always use a fresh aliquot from a properly sealed stock bottle. It is poor practice to repeatedly open a large stock bottle. Instead, transfer smaller working amounts to a separate vial under an inert atmosphere.[9]
-
Confirm Anhydrous Conditions: Ensure your reaction solvent is truly anhydrous and that all glassware was rigorously dried (e.g., oven-dried at >125°C overnight and cooled under an inert atmosphere).[10] Any trace moisture in the reaction vessel will consume the acyl chloride.
-
Problem: I observe fumes and a strong, sharp odor when handling the reagent.
-
This is expected behavior. The fumes are hydrogen chloride gas being liberated as the acyl chloride reacts with ambient moisture.[1]
-
Operational Imperative: This reaction highlights the necessity of proper personal protective equipment (PPE) and engineering controls. Always handle this reagent inside a certified chemical fume hood. [2] Wear appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to corrosive materials.[3]
Problem: My purification is difficult, and I have an acidic, water-soluble byproduct.
-
Possible Cause: Partial Hydrolysis. You are likely dealing with contamination from the 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid byproduct. This occurs when the starting material was partially hydrolyzed before the reaction began.
-
Solution & Prevention:
-
Aqueous Wash: During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic byproduct by converting it to its more water-soluble carboxylate salt.
-
Prevention is Key: The most robust solution is to prevent the formation of the acid in the first place. Use a fresh, high-purity sample of the acyl chloride and maintain strictly anhydrous reaction conditions.
-
Part 3: Recommended Protocols for Storage and Handling
Adherence to these protocols is critical for preserving the chemical integrity of this compound and ensuring experimental success and safety.
Protocol 1: Long-Term Storage Conditions
All quantitative and qualitative storage parameters are summarized below.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store at 2–8 °C.[8] | Cool temperatures slow down potential decomposition pathways. Avoid excessive heat.[2] |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[2][4] | Displaces atmospheric moisture and oxygen, preventing the primary hydrolysis reaction. |
| Container | Tightly closed original container, often a glass bottle with a lined cap.[2][3] | Prevents ingress of moisture. Specialized packaging like Sure/Seal™ bottles are ideal for repeated access.[10] |
| Location | A dry, cool, well-ventilated, corrosives-designated area.[2][7][11] | Ensures safety and stability. Keep away from incompatible materials. |
| Incompatibilities | Water, alcohols, strong bases, amines, strong oxidizing agents.[2][3][4] | These substances react vigorously and exothermically with the acyl chloride group. |
Protocol 2: Experimental Workflow for Dispensing the Reagent
This protocol describes the standard procedure for transferring a moisture-sensitive liquid like this acyl chloride from a stock bottle to a reaction flask.
-
Preparation:
-
Syringe Preparation:
-
Take a clean, dry syringe and needle.
-
Flush the syringe with dry inert gas at least 10 times to remove residual air and moisture.[10]
-
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to ensure positive pressure.
-
Puncture the septum with the prepared syringe needle and draw the desired volume of this compound.
-
Withdraw the syringe and immediately insert the needle tip into a clean rubber stopper to prevent exposure to air.[10]
-
-
Addition to Reaction:
-
Carefully and slowly dispense the reagent from the syringe into the reaction flask through the septum.
-
For exothermic reactions, the addition should be dropwise, and the flask may require external cooling (e.g., an ice bath).
-
-
Cleanup:
-
Quench the residual reagent in the syringe by slowly drawing up and expelling an appropriate quenching solvent (e.g., a high-boiling alcohol like isopropanol) in a separate beaker within the fume hood before cleaning.
-
Caption: Decision workflow for assessing reagent viability.
References
-
MATERIAL SAFETY DATA SHEET Benzoyl chloride. (n.d.). LASEC. Retrieved January 19, 2024, from [Link]
-
Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved January 19, 2024, from [Link]
-
BENZYL CHLORIDE. (n.d.). CDC Stacks. Retrieved January 19, 2024, from [Link]
-
Benzyl Chloride. (n.d.). SafeRack. Retrieved January 19, 2024, from [Link]
-
BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 19, 2024, from [Link]
-
Benzoyl chloride. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Benzoyl chloride. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
-
SAFETY DATA SHEET. (n.d.). Stobec. Retrieved January 19, 2024, from [Link]
-
BENZYL CHLORIDE. (n.d.). Sdfine. Retrieved January 19, 2024, from [Link]
-
Benzoyl chloride. (2022-07-07). Sciencemadness Wiki. Retrieved January 19, 2024, from [Link]
-
Acyl chlorides stability. (2020-10-26). Sciencemadness Discussion Board. Retrieved January 19, 2024, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh. Retrieved January 19, 2024, from [Link]
-
Drying agents for Acyl halides. (2023-03-14). Reddit. Retrieved January 19, 2024, from [Link]
-
2-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]
-
SN2 character of hydrolysis of benzoyl chloride. (n.d.). RSC Publishing. Retrieved January 19, 2024, from [Link]
- Preparation method for o-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 19, 2024, from [Link]
- Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.
-
benzoyl chloride, 98-88-4. (n.d.). The Good Scents Company. Retrieved January 19, 2024, from [Link]
- Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
-
o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2024, from [Link]
-
an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved January 19, 2024, from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025-05-25). Yufeng. Retrieved January 19, 2024, from [Link]
-
3-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]
-
Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. (n.d.). PubMed. Retrieved January 19, 2024, from [Link]
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Acyl Chloride Reactions: A Technical Support Guide for Managing Exotherms
Welcome to the Technical Support Center for managing exothermic reactions involving acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds. Our goal is to provide you with the technical expertise and practical insights necessary to handle these reactions safely and effectively, minimizing risks and ensuring successful outcomes. Acyl chlorides are invaluable reagents in organic synthesis, but their high reactivity necessitates a thorough understanding of their potential hazards and the methods to control them.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the nature of acyl chloride reactions.
Q1: Why are reactions with acyl chlorides so exothermic?
A1: The high exothermicity of acyl chloride reactions stems from the significant reactivity of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1] These atoms strongly withdraw electron density, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] This high reactivity leads to a rapid, and often violent, reaction with nucleophiles like water, alcohols, and amines, releasing a significant amount of heat.[1][3][]
Q2: What are the primary hazards associated with acyl chloride reactions?
A2: The main hazards include:
-
Thermal Runaway: The rapid release of heat can lead to an uncontrolled increase in temperature and pressure, potentially causing the reaction vessel to rupture.[5]
-
Violent Reaction with Water: Acyl chlorides react vigorously with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][3][6]
-
Corrosive Byproducts: The generation of HCl gas can cause severe respiratory irritation and damage to equipment.
-
Flammability: Low molecular weight acyl chlorides can be flammable, and their vapors may form explosive mixtures with air.[7]
Q3: What are the initial signs of a potential runaway reaction?
A3: Be vigilant for the following indicators:
-
A rapid and unexpected rise in temperature that is difficult to control with the cooling system.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled gas evolution (fuming).
-
A noticeable change in the color or viscosity of the reaction mixture.
Troubleshooting Guide: Taming the Exotherm
This section provides detailed guidance on specific issues you may encounter during your experiments.
Issue 1: The reaction temperature is rising too quickly during reagent addition.
Immediate Action:
-
Stop the Addition: Immediately cease the addition of the acyl chloride or the nucleophile.
-
Enhance Cooling: Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone) and that the bath has sufficient capacity to absorb the heat.
-
Increase Stirring: A higher stirring rate improves heat transfer from the reaction mixture to the cooling bath, helping to dissipate heat more effectively.
Root Cause Analysis and Prevention:
-
Addition Rate is Too Fast: The rate of addition directly controls the rate of heat generation.
-
Solution: Employ a syringe pump for controlled, slow addition of the limiting reagent. For larger scale reactions, use an addition funnel and carefully monitor the internal temperature, adjusting the addition rate to maintain the desired temperature range.
-
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium, or a cryostat for better temperature control. For pilot-scale or manufacturing, ensure the reactor's cooling jacket has adequate coolant flow and temperature.
-
-
Concentrated Reagents: Using highly concentrated reagents can lead to a very rapid reaction rate.
-
Solution: Dilute the acyl chloride or the nucleophile in an appropriate, inert solvent before addition. This increases the total volume, which helps to absorb the heat generated.
-
Issue 2: Excessive HCl gas is evolving, causing pressure buildup and safety concerns.
Immediate Action:
-
Ensure Adequate Ventilation: All work with acyl chlorides must be conducted in a well-ventilated fume hood.[8]
-
Neutralize Evolved Gas: If not already in place, vent the reaction headspace through a gas scrubber containing a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, to neutralize the HCl gas.
Root Cause Analysis and Prevention:
-
Reaction with Protic Nucleophiles: Reactions with water, alcohols, and primary or secondary amines will produce one equivalent of HCl.[1][9]
-
Solution: Include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture to scavenge the HCl as it is formed.[10][11] This is standard practice for many acylation reactions. For reactions with ammonia or amines, using two equivalents of the amine allows the second equivalent to act as the base.[12]
-
-
Hydrolysis from Contaminated Reagents or Glassware: Trace amounts of water in solvents, reagents, or on glassware will react with the acyl chloride to produce HCl.[13]
Issue 3: The reaction quenching is unexpectedly violent.
Immediate Action:
-
Stop Quenching: Halt the addition of the quenching agent immediately.
-
Apply External Cooling: If safe to do so, apply external cooling to the quenching vessel.
Root Cause Analysis and Prevention:
-
Quenching with Water or Alcohols: These are highly reactive quenching agents that can lead to a rapid exotherm, especially if a significant amount of unreacted acyl chloride remains.[8]
-
Solution: Perform a "reverse quench" by slowly adding the reaction mixture to a large excess of the cold quenching agent with vigorous stirring. This ensures that the acyl chloride is always the limiting reagent during the quench. For a more controlled quench, consider using a less reactive nucleophile or a cooled solution of a weak base like sodium bicarbonate.
-
Experimental Protocols & Data
Protocol: Controlled Amide Synthesis via Acylation
This protocol outlines a standard procedure for the synthesis of an amide from an acyl chloride and a primary amine, incorporating key safety and control measures.
-
Glassware Preparation: Dry all glassware, including the reaction flask, addition funnel, and magnetic stir bar, in an oven at >100 °C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.0 equivalent) in the same anhydrous solvent in the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, carefully monitoring the internal temperature to ensure it remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup and Quenching: Upon completion, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride and neutralize the ammonium salt.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
Table 1: Recommended Temperature Control for Common Acyl Chloride Reactions
| Reaction Type | Nucleophile | Recommended Temperature | Key Control Strategy |
| Esterification | Alcohol | 0 °C to room temperature | Slow addition of acyl chloride, often with a non-nucleophilic base (e.g., pyridine).[10][14] |
| Amide Synthesis | Amine | -78 °C to 0 °C | Slow addition of acyl chloride to an excess of the amine or in the presence of a tertiary amine base.[][15] |
| Friedel-Crafts Acylation | Arene (with Lewis Acid) | 0 °C to room temperature | Slow addition of the acyl chloride-Lewis acid complex to the aromatic compound.[16][17] |
| Hydrolysis/Quenching | Water | < 10 °C | Slow addition of the acyl chloride to a large excess of ice-cold water or vice-versa with extreme caution.[3] |
Visualizing Workflow: Decision Tree for Managing a Reaction Exotherm
The following diagram provides a logical workflow for responding to an unexpected temperature increase during a reaction involving acyl chlorides.
Sources
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3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride handling and safety precautions
Welcome to the technical support guide for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this reactive chemical intermediate. The following information, presented in a question-and-answer format, addresses common challenges and safety considerations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a complex acyl chloride. Structurally, it features a benzoyl chloride core, which is a highly reactive functional group, attached to a benzyl ether moiety that is substituted with both chlorine and fluorine atoms. This multi-functional structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The acyl chloride group serves as a potent acylating agent, while the halogenated benzyl ether portion can be crucial for modulating the biological activity and pharmacokinetic properties of the final target molecule.
Q2: What are the primary hazards associated with this compound?
Like other benzoyl chlorides, this compound is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[3] The primary hazards stem from its high reactivity, particularly with water and other nucleophiles.[4][5][6]
Key Hazards Include:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[7][8][9][10][11]
-
Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[7][8]
-
Reactivity: Reacts violently with water, alcohols, amines, and strong bases, releasing corrosive hydrogen chloride (HCl) gas.[6][12]
-
Moisture Sensitivity: The compound will readily hydrolyze upon exposure to atmospheric moisture.[13]
Q3: What immediate first aid measures should be taken in case of exposure?
Rapid response is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact) and seek immediate medical attention.[8][14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[3][14][16]
-
Eye Contact: Immediately flush the eyes with large volumes of water for at least 15-30 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][10][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10][14]
Section 2: Handling and Storage Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound.
Q4: My reagent appears to be fuming when I open the bottle. Is this normal and what should I do?
Cause: Fuming is a classic sign of acyl chloride hydrolysis.[17] The reagent is reacting with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as white fumes. This indicates that the container's seal may be compromised or that it has been opened frequently in a humid environment.
Solution:
-
Work in a Dry Environment: Always handle this reagent in a certified chemical fume hood with the sash at the lowest practical height.[14] Ideally, work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[13]
-
Inert Gas Blanket: After dispensing the required amount, flush the headspace of the container with a dry, inert gas before resealing tightly.[13][16]
-
Aliquotting: For frequently used reagents, consider transferring smaller, working quantities into separate, dry, inert-gas-flushed vials. This minimizes the number of times the main stock bottle is opened.[13]
Q5: My reaction is giving low yields and I suspect the starting material is degraded. How can I assess the purity of my this compound?
Cause: The most likely degradation pathway is hydrolysis to the corresponding carboxylic acid, 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid. This impurity will not participate in the desired acylation reaction and will reduce your yield.
Troubleshooting Steps:
-
Visual Inspection: The pure compound should be a clear liquid or a low-melting solid.[1][18] The presence of a significant amount of white solid (the carboxylic acid) suggests degradation.
-
Spectroscopic Analysis:
-
¹H NMR: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) is a clear indicator of hydrolysis.
-
IR Spectroscopy: Look for a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to the sharp C=O stretch of the acyl chloride (typically around 1770-1810 cm⁻¹).
-
-
Purification: If significant degradation has occurred, the reagent may need to be repurified. This is typically done by distillation under reduced pressure. However, given the reactive nature of the compound, this should only be attempted by experienced chemists with appropriate safety measures in place. A simpler, though less effective, method for removing small amounts of HCl is to dissolve the material in a dry, inert solvent and bubble dry nitrogen through the solution.
Q6: What personal protective equipment (PPE) is mandatory when working with this compound?
A comprehensive PPE strategy is essential for safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). | Standard nitrile gloves offer insufficient protection. The chosen material must be resistant to permeation by chlorinated and aromatic compounds.[7][8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact.[14] An apron made of a resistant material like PVC can offer additional protection.[9] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary for anything other than very small quantities in a certified fume hood. | Protects against inhalation of toxic and corrosive vapors.[19] |
Section 3: Experimental Workflow and Safety Protocols
Experimental Protocol: General Acylation Reaction
This protocol outlines a general procedure for using this compound to acylate a nucleophile (e.g., an amine or alcohol).
-
Preparation:
-
Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).
-
All solvents must be anhydrous.
-
All operations must be conducted in a certified chemical fume hood.[14]
-
-
Reaction Setup:
-
Dissolve the nucleophile (amine or alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.
-
Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct, which can otherwise cause unwanted side reactions.[20]
-
-
Addition of Acyl Chloride:
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled, stirring solution of the nucleophile via a dropping funnel or syringe.
-
Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
-
Diagram: Acylation Workflow and Safety Checks
Caption: Workflow for a typical acylation reaction with safety checkpoints.
Section 4: Spill, Waste, and Incompatibility Management
Q7: How should I handle a spill of this compound?
For small spills (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with a dry, inert material such as sand, vermiculite, or diatomaceous earth.[7][12] DO NOT USE COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[12]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
For large spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and prevent re-entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Services: Contact your institution's emergency response team.
Diagram: Spill Response Logic
Sources
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- 20. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Welcome to the technical support center for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the unique steric challenges presented by this reagent. The bulky 2-chloro-4-fluorobenzyl ether group at the meta-position significantly influences the reactivity of the benzoyl chloride, often leading to slow reaction rates and diminished yields. This resource offers field-proven insights and detailed protocols to help you successfully navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my acylation reactions with this compound so slow and low-yielding?
A1: The primary challenge is the significant steric hindrance imposed by the bulky 2-chloro-4-fluorobenzyl ether group. This group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon of the benzoyl chloride. For a successful reaction, the nucleophile must approach the carbonyl carbon at a specific angle, approximately 107°, known as the Bürgi-Dunitz angle. The steric bulk of the substituent makes achieving this optimal trajectory energetically unfavorable, thereby increasing the activation energy of the reaction and leading to slower rates and lower conversion.
Q2: I'm attempting an amidation with a primary amine and observing minimal product formation. What strategies can I employ?
A2: Amidation reactions are particularly susceptible to the steric hindrance of this substrate. To improve your yield, consider the following approaches:
-
Employ a more potent nucleophile: If feasible, switch to a smaller, less sterically hindered amine.
-
Utilize an activating agent: Coupling reagents can form a more reactive intermediate that is less sensitive to steric effects.
-
Increase the reaction temperature: Supplying more thermal energy can help overcome the activation barrier. However, monitor the reaction closely to prevent decomposition.
-
Deprotonate the nucleophile first: Using a strong, non-nucleophilic base to form the corresponding amide anion will significantly increase its nucleophilicity.
Q3: How does solvent choice impact the outcome of these sterically hindered reactions?
A3: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can effectively solvate the reactants and minimize steric interactions by keeping them separated.[1] For reactions involving charged nucleophiles, polar aprotic solvents can enhance nucleophilicity by solvating the counter-ion, leaving the nucleophile "naked" and more reactive.[2][3] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, effectively increasing its steric bulk and reducing its reactivity.[2]
Q4: Are there any catalysts that can effectively promote these challenging acylations?
A4: Yes, several catalysts can be employed. For esterifications, 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (1-MI) are highly effective nucleophilic catalysts that can accelerate acylation of even sterically hindered alcohols.[4][5] For Friedel-Crafts acylations, while traditional Lewis acids like AlCl₃ are standard, they may require stoichiometric amounts. In some cases, milder or bulkier Lewis acids, or solid-supported catalysts, might offer better selectivity and yields.[6] Transition metal catalysis, for instance with palladium complexes, can also be explored for certain acylation reactions.[7][8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | Steric Hindrance: The bulky substituent is preventing the nucleophile from attacking the carbonyl carbon.[1] | Increase Temperature: Gently heat the reaction to 40-60°C to provide the necessary activation energy. Use a More Reactive Nucleophile: If possible, switch to a smaller or more nucleophilic reagent.[9] Activate the Acid Chloride: Convert the acid chloride to a more reactive species in situ using a coupling agent. |
| Poor Reagent Quality: The benzoyl chloride may have hydrolyzed over time. | Use Fresh Reagent: Ensure the this compound is fresh or has been stored under anhydrous conditions. | |
| Inadequate Base: In reactions that produce HCl, insufficient base will lead to protonation of the nucleophile, rendering it inactive. | Use Excess Base: Employ at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine or a sterically hindered base like 2,6-lutidine to neutralize the generated HCl. | |
| Formation of Multiple Products | Side Reactions at High Temperatures: Increased temperatures can lead to decomposition or undesired side reactions. | Optimize Temperature: Find the lowest effective temperature that promotes the desired reaction without significant byproduct formation. Use a Milder Catalyst: A less reactive catalyst may offer greater selectivity. |
| Hydrolysis of Benzoyl Chloride: The presence of water will lead to the formation of the corresponding carboxylic acid. | Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Slow Reaction Rate | Steric Hindrance: As above, steric hindrance is the primary factor slowing the reaction. | Catalyst Addition: Introduce a suitable catalyst such as DMAP for esterifications or a Lewis acid for Friedel-Crafts reactions to lower the activation energy barrier.[4][5] Solvent Optimization: Switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophile reactivity.[2] |
Experimental Protocols
Protocol 1: Catalytic Amidation of a Sterically Hindered Amine
This protocol details a method for the amidation of a primary amine where steric hindrance is a significant barrier.
Materials:
-
This compound
-
Primary Amine
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Friedel-Crafts Acylation of an Aromatic Substrate
This protocol outlines a general procedure for the Friedel-Crafts acylation using a Lewis acid catalyst.
Materials:
-
This compound
-
Aromatic Substrate (e.g., anisole)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and an addition funnel under an inert atmosphere.
-
Suspend anhydrous AlCl₃ (1.2 eq) in the chosen anhydrous solvent in the flask and cool to 0°C.
-
Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the addition funnel.
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Dissolve the aromatic substrate (1.1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via column chromatography or recrystallization.
Visualizing Reaction Strategies
Decision-Making Workflow for Overcoming Steric Hindrance
Caption: A decision tree for troubleshooting reactions.
Generalized Acylation Mechanism
Caption: A simplified overview of the acylation reaction pathway.
References
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S({N}) Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]
-
YouTube. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]
-
YouTube. (2019, September 5). Organic Chem Review: Ranking Nucleophile Strength by Analyzing Steric Hindrance | Kaplan MCAT Prep. Retrieved from [Link]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride Derivatives
Welcome to the technical support guide for the synthesis of 3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic workflow and improve yields. Our approach is rooted in explaining the fundamental chemistry to empower you to troubleshoot effectively.
The synthesis of this important intermediate typically proceeds in two key stages:
-
Williamson Ether Synthesis: Formation of the benzylic ether by reacting 3-hydroxybenzoic acid (or its ester derivative) with 2-chloro-4-fluorobenzyl chloride.
-
Acyl Chloride Formation: Conversion of the resulting carboxylic acid to the corresponding benzoyl chloride using a chlorinating agent.
This guide is structured as a series of frequently asked questions (FAQs) that tackle specific issues you may encounter at each stage.
Part 1: Troubleshooting the Williamson Ether Synthesis
The first stage, the formation of the ether linkage, is critical for the overall success of the synthesis. Low yields in this step are a common hurdle.
FAQ 1: My Williamson ether synthesis is giving a low yield. What are the primary causes?
Low yields in this SN2 reaction often stem from a few key factors. The most common culprits are incomplete deprotonation of the starting phenol, side reactions involving the alkyl halide, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1][2] If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish and incomplete reaction. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary to drive the equilibrium towards the phenoxide.[3]
-
Choice of Base and Solvent: The combination of base and solvent is crucial. A strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically effective.[4][5] The solvent should be polar and aprotic, such as acetone, DMF, or DMSO, to dissolve the reactants and facilitate the SN2 mechanism.[6] Using protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.[1]
-
Side Reactions: The alkylating agent, 2-chloro-4-fluorobenzyl chloride, is a primary benzylic halide. While primary halides are ideal for SN2 reactions and less prone to elimination, they can still undergo side reactions.[1] Hydrolysis of the benzyl chloride to benzyl alcohol can occur if there is excessive water in the reaction mixture.[7]
-
Reaction Temperature: While heating is often required to increase the reaction rate, excessively high temperatures can lead to decomposition of reactants or products and promote side reactions. A typical temperature range for this reaction is between 50-80°C.[4]
Workflow for Diagnosing Low Yield in Ether Synthesis
Below is a logical workflow to diagnose and address the root cause of low yield in the Williamson ether synthesis step.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
FAQ 2: I am observing multiple spots on my TLC plate after the ether synthesis. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The most common impurities are:
-
Unreacted 3-hydroxybenzoic acid: This is often the most polar spot on the TLC plate.
-
Unreacted 2-chloro-4-fluorobenzyl chloride: This is a less polar impurity.
-
2-chloro-4-fluorobenzyl alcohol: Formed from the hydrolysis of the benzyl chloride. Its polarity is intermediate.
-
Dialkylated product: If starting with 3,5-dihydroxybenzoic acid, dialkylation can occur.
Troubleshooting:
-
To drive the reaction to completion: Consider increasing the reaction time or temperature moderately. Adding a slight excess of the benzyl chloride (e.g., 1.1 equivalents) can also help consume all the starting phenol.
-
To minimize hydrolysis: Ensure all glassware is oven-dried and use anhydrous solvents.[8]
FAQ 3: How can I improve the efficiency of the ether synthesis step? The reaction is slow and requires long reflux times.
For sluggish reactions, the use of a phase-transfer catalyst (PTC) can be highly effective.
What is Phase-Transfer Catalysis? In this reaction, the potassium or sodium salt of the phenol may have limited solubility in the organic solvent where the benzyl chloride resides. A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[9][10] This dramatically increases the reaction rate and can often be performed under milder conditions, leading to higher yields and fewer side products.[11][12]
| Catalyst Type | Example | Typical Loading | Benefit |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 1-5 mol% | Cost-effective and efficient. |
| Crown Ether | 18-Crown-6 | 1-5 mol% | Excellent for complexing potassium ions (when using K₂CO₃).[12] |
Optimized Protocol for Williamson Ether Synthesis using Phase-Transfer Catalysis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.05 eq.).
-
Solvent Addition: Add anhydrous acetone or acetonitrile.
-
Reagent Addition: Add 2-chloro-4-fluorobenzyl chloride (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (around 55-60°C for acetone) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, which can be purified further by recrystallization or column chromatography if necessary.
Part 2: Troubleshooting the Acyl Chloride Formation
The conversion of the carboxylic acid to the highly reactive acyl chloride is the final step. This reaction is sensitive to moisture and requires careful handling.
FAQ 4: My yield of this compound is low after reacting with thionyl chloride (SOCl₂). What went wrong?
This is a robust reaction, but low yields are almost always traced back to two primary issues: the presence of moisture or impure starting material.
-
Moisture Sensitivity: Thionyl chloride reacts vigorously with water to produce SO₂ and HCl gas.[13] Any moisture present in the glassware, solvent, or on the starting carboxylic acid will consume the reagent, reducing the amount available for the desired reaction. Furthermore, the benzoyl chloride product is itself sensitive to moisture and can hydrolyze back to the carboxylic acid during workup if conditions are not anhydrous.[13]
-
Purity of the Starting Carboxylic Acid: Any impurities from the first step that are carried over can interfere with this reaction. For example, residual 3-hydroxybenzoic acid would react with thionyl chloride at both the hydroxyl and carboxylic acid groups, consuming excess reagent and leading to a complex product mixture.
-
Incomplete Reaction: The reaction involves the evolution of gaseous byproducts (SO₂ and HCl), which drives it to completion.[13][14] However, if an insufficient amount of thionyl chloride is used or the reaction time is too short, some unreacted carboxylic acid may remain. It is common to use an excess of thionyl chloride, which can also serve as the solvent.[15]
The Role of a Catalyst (DMF)
A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion of a carboxylic acid to an acyl chloride with thionyl chloride. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent.[13]
Caption: Catalytic cycle of DMF in acyl chloride formation.
FAQ 5: How do I remove excess thionyl chloride and purify the final product?
Thionyl chloride is volatile (boiling point: 76°C), as is the SO₂ byproduct.
-
Removal of Excess Reagent: The most common method is to remove the excess thionyl chloride by distillation, often under reduced pressure. It is crucial to perform this in a well-ventilated fume hood. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces of SOCl₂.
-
Purification of the Benzoyl Chloride: The crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation is the preferred method.[16][17] It is important to use a distillation setup that has been thoroughly dried to prevent hydrolysis of the product.
Optimized Protocol for Acyl Chloride Formation
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place the 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq.).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2-5 eq.) to the flask. A few drops of DMF (catalytic) can be added at this stage.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Adding a small amount of dry toluene and removing it under vacuum can help chase the remaining SOCl₂.
-
Product Isolation: The resulting crude oil is the this compound, which should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent hydrolysis.
By carefully considering these factors and following the optimized protocols, researchers can consistently achieve high yields in the synthesis of this compound and its derivatives.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Kang, H.-C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429.
- MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Google Patents. (n.d.).
- LookChem. (n.d.). Purification of Benzyl chloride - Chempedia.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- BenchChem. (2025). Purification strategies for removing benzyl chloride from reaction mixtures. BenchChem Technical Support.
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- JETIR. (n.d.). PHASE TRANSFER CATALYSTS.
- CRDEEP Journals. (n.d.).
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- ResearchGate. (2009).
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Francis Academic Press. (n.d.).
- MDPI. (n.d.).
- Biomedres. (2022, August 12).
- PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- BYJU'S. (n.d.).
- ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid.
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?
- YouTube. (2018, December 31). benzyl ether cleavage.
- Rasayan Journal of Chemistry. (n.d.).
- YouTube. (2016, December 29).
- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.
- NIH. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- University of California, Berkeley. (n.d.).
- YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers.
- Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID.
Sources
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- 17. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions
Welcome to the Technical Support Center for benzoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Instead of a generic checklist, we will explore the causal relationships behind reaction outcomes, providing you with the scientific rationale to effectively troubleshoot your synthesis.
Section 1: Foundational Checks: Reagent and Substrate Integrity
Low yields often originate from issues with the starting materials themselves. Before optimizing reaction parameters, it is crucial to validate the quality and reactivity of your reagents.
Q1: My reaction has a low yield, and a significant amount of a white precipitate, which is not my product, has formed. What is the likely cause?
A1: The most common cause of this observation is the premature hydrolysis of benzoyl chloride, your acylating agent. Benzoyl chloride is highly reactive towards water, rapidly forming benzoic acid, which is often insoluble in common organic solvents and precipitates out. The hydrolysis of benzoyl chloride can be remarkably fast, with a reported half-life of about 16 seconds in water at 25°C.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Use High-Purity Reagents:
-
Benzoyl Chloride: Use a fresh bottle or a recently distilled batch. Older bottles may have been compromised by atmospheric moisture. The purity can be checked by its boiling point (197.2 °C) and density (1.21 g/mL).
-
Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or they can be dried using appropriate drying agents.
-
-
Slow Addition of Benzoyl Chloride: In biphasic systems (e.g., Schotten-Baumann conditions), add the benzoyl chloride dropwise to the cooled, vigorously stirred reaction mixture. This ensures that it preferentially reacts with the more nucleophilic amine or alcohol rather than with water.[2]
Q2: Why is my alcohol or amine substrate showing low reactivity?
A2: The reactivity of your substrate is primarily determined by its nucleophilicity and the degree of steric hindrance around the reactive center.
-
For Alcohols: The general order of reactivity is primary > secondary > tertiary. Sterically hindered secondary and particularly tertiary alcohols are notoriously slow to react under standard benzoylation conditions.
-
For Amines: Aliphatic amines are generally more nucleophilic and reactive than aromatic amines. In aromatic amines, the nitrogen's lone pair of electrons can be delocalized into the aromatic ring, reducing its nucleophilicity.
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive substrates, carefully increasing the reaction temperature can provide the necessary activation energy to drive the reaction forward.[3][4][5] However, be cautious as higher temperatures can also promote side reactions.[6]
-
Employ a More Potent Catalyst System: For hindered alcohols or weakly nucleophilic amines, a stronger catalyst may be required. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[7][8] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate.[9][10]
-
For Highly Hindered Alcohols: Consider specialized conditions. For instance, the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to facilitate rapid benzoylation of even hindered alcohols at very low temperatures (e.g., -78°C).[11]
Section 2: Optimizing the Core: Reaction Conditions & Catalysis
Once your reagents are verified, the next step is to scrutinize the reaction environment. The choice of base, solvent, and temperature plays a pivotal role in the success of a benzoylation reaction.
Q3: What is the optimal base for my benzoylation, and how much should I use?
A3: The base is critical as it neutralizes the HCl byproduct generated during the reaction.[12][13] If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
Base Selection Guide:
| Base Type | Examples | Use Cases & Considerations |
| Aqueous Inorganic | NaOH, KOH, NaHCO₃ | Standard for Schotten-Baumann reactions with relatively stable substrates.[12] Inexpensive and effective. Vigorous stirring is essential in these biphasic reactions. |
| Tertiary Amines | Triethylamine (Et₃N), Pyridine | Homogeneous reactions in organic solvents. Pyridine can also act as a nucleophilic catalyst, though it is less potent than DMAP.[14][15] Triethylamine is a stronger, non-nucleophilic base.[14] |
| Super Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Used in catalytic amounts (0.05-0.2 mol) alongside a stoichiometric base like triethylamine.[8] Dramatically accelerates reactions, especially for hindered alcohols and phenols.[7][8][16] |
Protocol: General DMAP-Catalyzed Benzoylation of an Alcohol
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Q4: My reaction is stalling or incomplete. How can I drive it to completion?
A4: Incomplete reactions can be due to a variety of factors, including insufficient reaction time, suboptimal temperature, or poor mixing.
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting workflow for incomplete reactions.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Temperature: As previously mentioned, a modest increase in temperature can often overcome the activation energy barrier.[5]
-
Mixing: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
-
Stoichiometry: Ensure that at least a stoichiometric amount of base is used and that the benzoyl chloride is not the limiting reagent (a slight excess, e.g., 1.1-1.2 equivalents, is common).
Section 3: Post-Reaction Challenges: Workup and Purification
Even with a successful reaction, isolating the pure product can be challenging. The formation of byproducts or difficulties in removing excess reagents can lead to the perception of a low-yield reaction.
Q5: How can I effectively remove the benzoic acid byproduct from my crude product?
A5: Benzoic acid is the most common impurity and can be challenging to remove by standard column chromatography alone, as it can co-elute with polar products.[17]
Purification Strategies:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[17][18] This will deprotonate the benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous phase and will be removed.
-
Triethylamine in Column Chromatography: Adding a small amount of triethylamine (0.5-1%) to the eluent during column chromatography can help to suppress the streaking of benzoic acid and improve separation.[17]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities like benzoic acid.[17]
Q6: I'm observing emulsion formation during the aqueous workup. How can I break it?
A6: Emulsions are common in Schotten-Baumann reactions due to the presence of a base and salts in a biphasic mixture.
Methods to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.
-
Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite or glass wool.
-
Solvent Addition: In some cases, adding more of the organic solvent can help to disrupt the emulsion.
References
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PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
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Gaikar, V. G., & Sharma, M. M. (2005). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Industrial & Engineering Chemistry Research, 44(18), 7054–7062. [Link]
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Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
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Joyce, L. A., et al. (2008). Ultrasound-induced emulsification of subcritical carbon dioxide/water with and without surfactant as a strategy for enhanced mass transport. Industrial & Engineering Chemistry Research, 47(15), 5159–5166. [Link]
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ResearchGate. (2019). Effect of temperature on CALA-catalyzed benzoylation of 65 mM racemic 4-methoxymandelonitrile. Retrieved from [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base? Retrieved from [Link]
-
ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]
-
Chromatography Forum. (2004). Pyridine substitute. Retrieved from [Link]
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Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]
-
Reddit. (2016). Getting Rid of Benzoic Acid post benzoylation. r/chemistry. Retrieved from [Link]
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Clark, J. (2021). The effect of temperature on rates of reaction. Chemguide. Retrieved from [Link]
-
Paul, S., Nanda, P., & Gupta, R. (2003). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 8(4), 374-380. [Link]
-
ResearchGate. (2025). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Trade Science Inc. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]
-
Das, J., & Basu, M. K. (2006). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Synthetic Communications, 36(15), 2167-2171. [Link]
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Asynt. (2023). How Does Temperature Affect The Rate Of A Reaction? Retrieved from [Link]
-
Paul, S., Nanda, P., & Gupta, R. (2003). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 8(4), 374-380. [Link]
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Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? r/chemistry. Retrieved from [Link]
-
Brainly.in. (2019). writes notes on Schottenbaumann reaction. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
-
Amine Catalyst. (2024). Alcohol benzoylation reaction conditions and catalyst stability. Retrieved from [Link]
-
Meshram, G. A., & Patil, V. D. (2008). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. International Journal of Chemical Sciences, 6(3), 1315-1322. [Link]
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Bio, M. M., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Simal, C., et al. (2002). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. The Journal of organic chemistry, 67(18), 6332-8. [Link]
-
Tanimoto, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. National Center for Biotechnology Information. Retrieved from [Link]
-
UTRGV ScholarWorks. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Li, K., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 87(15), 7648-53. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in pharmaceutical synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed predicted spectrum based on established principles of NMR spectroscopy and comparative data from structurally related compounds. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers to interpret their own experimental data.
The Structural Rationale: Why ¹H NMR is Critical
This compound possesses a unique arrangement of functional groups that makes ¹H NMR an indispensable tool for its structural verification and purity assessment. The molecule is comprised of two distinct aromatic systems linked by an ether bridge, with one ring being a reactive benzoyl chloride and the other a di-substituted benzyl group. Each proton's chemical environment is subtly influenced by the electronic effects of the chloro, fluoro, and carbonyl chloride substituents, resulting in a complex but interpretable spectrum.
Experimental Protocol: Acquiring a High-Quality Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following experimental protocol is recommended. The highly reactive nature of the benzoyl chloride moiety necessitates the use of an anhydrous deuterated solvent.
Instrumentation:
-
A high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion.
Sample Preparation:
-
Ensure all glassware is oven-dried to remove any traces of water, which would hydrolyze the benzoyl chloride.
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent the ingress of atmospheric moisture.
Data Acquisition:
-
Solvent: CDCl₃ (residual peak at δ 7.26 ppm) or CD₂Cl₂ (residual peak at δ 5.32 ppm).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Predicted ¹H NMR Spectrum and Peak Assignments
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons and the aromatic protons on both rings. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a (Benzylic CH₂) | ~5.2 | s | - |
| H-b | ~7.8-8.0 | dd | J = 7.8, 1.5 |
| H-c | ~7.6 | t | J = 7.8 |
| H-d | ~7.3-7.4 | m | - |
| H-e | ~7.2 | t (app) | J = 1.9 |
| H-f | ~7.5 | dd | J = 8.5, 6.0 |
| H-g | ~7.2 | dd | J = 8.5, 2.5 |
| H-h | ~7.0 | td | J = 8.5, 2.5 |
In-Depth Spectral Analysis: Unraveling the Electronic Effects
The predicted chemical shifts are rationalized by considering the inductive and mesomeric effects of the substituents on each aromatic ring.[1]
A. The Benzylic Protons (H-a): The benzylic protons are expected to appear as a singlet around δ 5.2 ppm. The adjacent oxygen atom is electron-withdrawing, deshielding these protons and shifting them downfield. This is consistent with the chemical shifts observed for similar benzyl ethers.[2][3]
B. The Benzoyl Chloride Ring (Protons H-b, H-c, H-d, H-e): The benzoyl chloride ring is influenced by the strongly electron-withdrawing carbonyl chloride group and the electron-donating ether linkage.
-
H-b and H-d: These protons are ortho and para to the electron-withdrawing COCl group, respectively, and will be the most deshielded protons on this ring.
-
H-c: This proton is meta to the COCl group and will be less deshielded than H-b and H-d.
-
H-e: This proton is ortho to the electron-donating oxy group and will be the most shielded proton on this ring.
C. The 2-Chloro-4-fluorobenzyl Ring (Protons H-f, H-g, H-h): The chemical shifts of the protons on this ring are influenced by the ortho-chloro and para-fluoro substituents.
-
H-f: This proton is ortho to the fluorine atom and will exhibit a doublet of doublets due to coupling with both the fluorine and the adjacent proton H-h.
-
H-g: This proton is ortho to the chlorine atom and will appear as a doublet of doublets.
-
H-h: This proton is situated between the chloro and fluoro substituents and will appear as a triplet of doublets.
Comparative Analysis with Structurally Related Compounds
To further validate the predicted spectrum, we can compare the expected chemical shifts with those of known, structurally similar molecules.
| Compound | Relevant Proton(s) | Observed/Expected Chemical Shift (ppm) |
| This compound (Predicted) | Benzylic CH₂ | ~5.2 |
| Benzyl tert-butyl ether[2] | Benzylic CH₂ | 4.54 |
| Benzyl ether[3] | Benzylic CH₂ | 4.54 |
| This compound (Predicted) | Benzoyl Chloride Protons | ~7.2-8.0 |
| Benzoyl chloride[4][5] | Aromatic Protons | ~7.4-8.1 |
| 3-Chlorobenzoyl chloride[6] | Aromatic Protons | ~7.4-8.0 |
| This compound (Predicted) | 2-Chloro-4-fluorobenzyl Protons | ~7.0-7.5 |
| 2-Chloro-4-fluorotoluene[7][8] | Aromatic Protons | ~6.8-7.1 |
| 2-Chloro-4-fluorobenzoic acid[9] | Aromatic Protons | ~7.1-7.9 |
This comparison demonstrates that the predicted chemical shifts for the target molecule are well within the expected ranges based on analogous structures.
Workflow for Spectral Interpretation
The following diagram outlines a systematic workflow for the complete ¹H NMR spectral analysis of this compound.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride and its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and the characterization of its derivatives. This guide provides an in-depth comparative analysis of the mass spectrometry of this compound and its structural isomers, offering insights into how subtle changes in molecular structure influence fragmentation patterns and analytical outcomes.
Introduction: The Analytical Imperative for Acyl Chlorides
Acyl chlorides are highly reactive functional groups, making them invaluable in organic synthesis but also susceptible to hydrolysis. This reactivity necessitates rapid and precise analytical techniques for their characterization. Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone for the analysis of these transient yet critical molecules.[1] This guide will delve into the electron ionization (EI) mass spectrometry of this compound, a technique that provides detailed structural information through characteristic fragmentation.[2] By comparing its mass spectral behavior with that of its structural isomers, we can gain a deeper understanding of the factors governing fragmentation and develop robust analytical methods for their differentiation.
Comparative Fragmentation Analysis
The fragmentation of benzoyl chloride derivatives in mass spectrometry is primarily dictated by the stability of the resulting ions. The presence of halogen atoms and ether linkages introduces specific cleavage pathways that are diagnostic of the molecule's structure.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifying feature for chlorine-containing fragments.[3]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 298/300 | [M]⁺˙ | - | C₁₄H₉Cl₂FO₂⁺˙ |
| 263 | [M-Cl]⁺ | Cl | C₁₄H₉ClFO₂⁺ |
| 155/157 | [C₇H₄Cl₂O]⁺ | C₇H₅FO | 2-Chloro-4-fluorobenzyl cation |
| 141/143 | [C₇H₄ClO]⁺ | C₇H₅FO | Benzoyl cation |
| 125 | [C₇H₅FO]⁺ | C₇H₄Cl₂O | 2-Chloro-4-fluorobenzyl radical cation |
| 111/113 | [C₆H₄Cl]⁺ | CO, C₇H₅FO | Chlorophenyl cation |
| 109 | [C₇H₆F]⁺ | CO, Cl | Fluorobenzyl cation |
Comparison with Structural Isomers
To illustrate the diagnostic power of mass spectrometry, we will compare the predicted fragmentation of our target molecule with two of its structural isomers:
-
Alternative 1: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride : In this isomer, the benzyloxy group is at the para-position. This change is expected to influence the stability of the benzoyl cation and potentially alter the fragmentation pathways involving the aromatic ring.
-
Alternative 2: 3-[(3-Chloro-4-fluorobenzyl)oxy]benzoyl chloride : Here, the chlorine atom on the benzyl ring is moved to the meta-position. This will likely lead to different fragmentation patterns of the benzyl portion of the molecule.
| Compound | Key Diagnostic Fragments (m/z) | Rationale for Differentiation |
| This compound | 263, 155/157, 141/143, 125, 109 | The presence of the meta-substituted benzoyl fragment and the characteristic 2-chloro-4-fluorobenzyl fragment. |
| 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | 263, 155/157, 141/143, 125, 109 | While many fragments will be similar, the relative intensities may differ due to the para-substitution affecting ion stability. |
| 3-[(3-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | 263, 155/157, 141/143, 125, 109 | The key differentiator will be the fragmentation of the benzyl group, which will produce a different set of daughter ions upon collisional activation. |
Experimental Protocols
Reproducible and accurate mass spectrometry data relies on meticulously executed experimental protocols. The following section details a standard methodology for the analysis of these benzoyl chloride derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolution : Dissolve approximately 1 mg of the acyl chloride in 1 mL of a dry, inert solvent such as dichloromethane or anhydrous diethyl ether. Due to the reactivity of acyl chlorides, it is crucial to use anhydrous solvents to prevent hydrolysis.
-
Derivatization (Optional) : For analysis of reaction products or for enhanced detection, derivatization with a suitable nucleophile (e.g., an amine or alcohol) can be performed. Benzoyl chloride derivatization is a common technique in metabolomics to improve the chromatographic and mass spectrometric properties of analytes.[4][5][6]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent with an Electron Ionization (EI) source.
-
Injector : Split/splitless injector, operated in splitless mode at 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[2]
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
Visualizing the Fragmentation Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.
Caption: A streamlined workflow for the GC-MS analysis of acyl chlorides.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion: A Framework for Confident Compound Identification
This guide provides a predictive framework for the mass spectrometric analysis of this compound and its structural isomers. The detailed fragmentation patterns, comparative data, and standardized experimental protocols serve as a valuable resource for scientists engaged in the synthesis and analysis of complex halogenated aromatic compounds. While the predicted data offers a strong foundation, experimental verification is always recommended for unequivocal structural confirmation. By understanding the principles outlined herein, researchers can approach the mass spectrometry of novel acyl chlorides with greater confidence, accelerating the pace of drug discovery and development.
References
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Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 760-768. [Link]
-
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical chemistry, 84(1), 412–419. [Link]
-
Wong, J. M., Malec, P. A., Mabrouk, O. S., Ro, J., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of chromatography. A, 1446, 78–90. [Link]
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-
NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
HMDB. (n.d.). Predicted GC-MS Spectrum - Benzoyl chloride GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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A Researcher's Guide to the Infrared Spectrum of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: A Comparative Interpretation
For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The compound 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride presents a fascinating case study in spectral interpretation due to its amalgamation of several key functional groups. This guide provides an in-depth analysis of its predicted IR spectrum, contextualized by a comparative study with simpler, structurally related benzoyl chlorides. By understanding how each component of this complex molecule influences the vibrational spectrum, researchers can gain a deeper appreciation for the subtleties of IR spectroscopy.
Principles of IR Spectroscopy for Acyl Chlorides and Aromatic Compounds
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is specific to the types of bonds and functional groups present. In the context of this compound, we are primarily interested in the characteristic absorptions of the acyl chloride, the aromatic rings, the ether linkage, and the carbon-halogen bonds.
The workflow for interpreting the IR spectrum of this molecule involves a systematic identification of these key functional group absorptions.
Caption: A logical workflow for the interpretation of a complex IR spectrum.
Predicted IR Spectrum of this compound
Caption: Key functional moieties of this compound.
The predicted IR absorption bands for the target molecule are summarized in the table below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Acyl Chloride | C=O Stretch | ~1775-1795 | Strong | The high frequency is characteristic of acyl chlorides. May show a shoulder or a Fermi resonance peak at a slightly lower wavenumber (~1740 cm⁻¹). |
| Aromatic Rings | C-H Stretch | ~3030-3100 | Weak to Medium | Characteristic of sp² C-H bonds. |
| Aromatic Rings | C=C Stretch | ~1450-1600 | Medium, Multiple Bands | A series of sharp peaks indicative of the aromatic skeleton. |
| Benzyl Ether | Asymmetric C-O-C Stretch | ~1240-1260 | Strong | Aryl-alkyl ethers typically show a strong asymmetric stretch in this region. |
| Benzyl Ether | Symmetric C-O-C Stretch | ~1030-1050 | Medium | The symmetric stretch is usually weaker than the asymmetric one. |
| Aryl Fluoride | C-F Stretch | ~1100-1250 | Strong | This absorption can sometimes overlap with other strong bands in the fingerprint region. |
| Acyl Chloride | C-Cl Stretch | ~650-750 | Medium | The exact position can be influenced by molecular conformation. |
| Aryl Chloride | C-Cl Stretch | ~700-800 | Medium to Strong | Often found in the fingerprint region. |
| 1,3-Disubstituted Ring | C-H Out-of-Plane Bend | ~750-810 and ~690-710 | Strong | These bands are highly diagnostic of the substitution pattern. |
| 1,2,4-Trisubstituted Ring | C-H Out-of-Plane Bend | ~805-825 and ~870-885 | Strong | These absorptions provide evidence for the substitution on the second aromatic ring. |
Comparative Spectral Analysis
To understand the spectral contributions of the different parts of the target molecule, it is instructive to compare its predicted spectrum with the experimental spectra of simpler, related compounds. We will consider benzoyl chloride, 2-chlorobenzoyl chloride, and 4-fluorobenzoyl chloride.
Benzoyl Chloride: The Unsubstituted Core
Benzoyl chloride serves as our baseline. Its IR spectrum is dominated by the strong carbonyl (C=O) stretch and the absorptions of the monosubstituted aromatic ring.
-
C=O Stretch: A very strong band is observed around 1773 cm⁻¹. Often, a second, weaker band appears around 1736 cm⁻¹ due to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of another vibration.[1]
-
Aromatic Absorptions: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching bands of the ring are visible in the 1450-1600 cm⁻¹ region.[2] For a monosubstituted ring, strong C-H out-of-plane bending bands are expected around 730-770 cm⁻¹ and 690-710 cm⁻¹.[3]
-
C-Cl Stretch: The C-Cl stretch of the acyl chloride group is typically found in the 650-750 cm⁻¹ range.[2]
2-Chlorobenzoyl Chloride and 4-Fluorobenzoyl Chloride: Introducing Halogen Substituents
Adding a halogen substituent to the aromatic ring of benzoyl chloride introduces new vibrational modes and can electronically influence the existing ones.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, such as halogens, can slightly increase the C=O stretching frequency.
-
C-Halogen Stretch: A new, strong absorption band for the C-F stretch is expected in the 1100-1250 cm⁻¹ region for 4-fluorobenzoyl chloride.[4] The C-Cl stretch of the aryl chloride in 2-chlorobenzoyl chloride will appear in the fingerprint region, typically below 800 cm⁻¹.[5]
-
Aromatic Out-of-Plane Bending: The substitution pattern dictates the positions of the strong C-H out-of-plane bending bands. For 2-chlorobenzoyl chloride (ortho-disubstituted), a strong band is expected around 735-770 cm⁻¹.[3] For 4-fluorobenzoyl chloride (para-disubstituted), a strong band is expected in the 810-840 cm⁻¹ region.[3]
| Compound | Key IR Absorptions (cm⁻¹) |
| Benzoyl Chloride | ~1773 (C=O, strong), ~1736 (Fermi resonance), ~1450-1600 (C=C), ~730-770 & ~690-710 (C-H oop)[1][2][6] |
| 2-Chlorobenzoyl Chloride | ~1770-1790 (C=O, strong), ~1450-1600 (C=C), ~735-770 (C-H oop), <800 (Aryl C-Cl)[5][7] |
| 4-Fluorobenzoyl Chloride | ~1770-1790 (C=O, strong), ~1100-1250 (C-F, strong), ~1450-1600 (C=C), ~810-840 (C-H oop)[4][8] |
| This compound (Predicted) | ~1775-1795 (C=O), ~1240-1260 & ~1030-1050 (C-O-C), ~1100-1250 (C-F), ~750-810 & ~690-710 (1,3-subst. C-H oop), ~805-825 & ~870-885 (1,2,4-subst. C-H oop) |
Synthesis of the Complete Spectrum: An Interpretive Walkthrough
By combining the insights from our comparative analysis, we can now construct a detailed interpretation of the predicted IR spectrum for this compound.
-
The Carbonyl Region (1700-1850 cm⁻¹): The most prominent peak will be the sharp, intense C=O stretch of the acyl chloride group, expected around 1775-1795 cm⁻¹. The presence of the electron-withdrawing ether oxygen at the meta position is likely to have a minor frequency-increasing effect compared to unsubstituted benzoyl chloride.
-
The Aromatic and C-H Stretching Region (2800-3200 cm⁻¹): We anticipate weak to medium absorptions for the aromatic C-H stretches between 3030 and 3100 cm⁻¹. Additionally, the CH₂ group of the benzyl ether will show sp³ C-H stretching bands between 2850 and 3000 cm⁻¹.
-
The Fingerprint Region (below 1600 cm⁻¹): This region will be complex but highly informative.
-
Aromatic C=C Stretches: A series of sharp bands between 1450 and 1600 cm⁻¹ will confirm the presence of the two aromatic rings.
-
Ether and C-F Stretches: We expect to see a strong, broad absorption between 1100 and 1260 cm⁻¹, which is likely a composite of the asymmetric C-O-C stretch of the benzyl ether and the C-F stretch from the fluorinated ring. A second, medium-intensity C-O-C stretch should appear around 1030-1050 cm⁻¹.[9]
-
Aromatic Substitution Patterns: The out-of-plane C-H bending vibrations are crucial for confirming the substitution patterns. For the 1,3-disubstituted benzoyl chloride ring, we predict strong bands around 750-810 cm⁻¹ and 690-710 cm⁻¹.[3] For the 1,2,4-trisubstituted benzyl ring, we expect strong absorptions in the ranges of 805-825 cm⁻¹ and 870-885 cm⁻¹.[10] The overlap and combination of these bands will result in a complex but characteristic pattern in the low-frequency end of the spectrum.
-
C-Cl Stretches: The C-Cl stretches for both the acyl chloride and the aryl chloride will appear in the 650-800 cm⁻¹ range, likely overlapping with the out-of-plane bending vibrations.
-
Experimental Protocol: Acquiring an IR Spectrum
For researchers wishing to obtain an experimental spectrum of this compound or similar compounds, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a convenient technique for liquid or solid samples, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This will be subtracted from the sample spectrum.
-
Sample Application: Apply a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Conclusion
The interpretation of the IR spectrum of a complex molecule like this compound is a deductive process that relies on a solid understanding of characteristic group frequencies and the influence of molecular structure on vibrational modes. By systematically analyzing the spectrum and comparing it to simpler analogues, researchers can confidently identify the key functional groups and substitution patterns, thereby confirming the structure of the molecule. This guide provides a framework for such an analysis, empowering researchers to leverage the full potential of IR spectroscopy in their work.
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ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]
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Zeitschrift für Naturforschung. An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. [Link]
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NIST. Benzoyl chloride, 4-chloro-. [Link]
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ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]
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Oregon State University. Aromatic Fingerprint Vibrations. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Compounds Synthesized from 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of drug discovery and materials science, the development of novel molecular entities with tailored properties is paramount. The starting reagent, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, represents a highly versatile scaffold. Its structure combines several key features: a reactive acyl chloride for straightforward derivatization, a central phenyl ring amenable to substitution, an ether linkage providing conformational flexibility, and a halogenated benzyl group that can influence electronic properties and metabolic stability. Benzoyl chlorides, in general, are crucial reagents in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and polymers.[1]
This guide provides a comprehensive framework for the synthesis, characterization, and objective comparison of novel compounds derived from this specific benzoyl chloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. For researchers and drug development professionals, this document serves as a practical guide to harnessing the potential of this building block, supported by detailed methodologies and comparative data analysis.
Part 1: Synthetic Strategy & Execution
The primary reaction pathway for this compound is nucleophilic acyl substitution. The high reactivity of the acyl chloride group, a consequence of the excellent leaving group ability of the chloride ion, allows for efficient reactions with a wide range of nucleophiles under mild conditions.[2] This section outlines the synthesis of two common classes of derivatives: esters and amides.
General Reaction Scheme: Nucleophilic Acyl Substitution
The most common derivatizations involve the reaction with alcohols (to form esters) or amines (to form amides), often under Schotten-Baumann conditions. This involves using a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of derivatives.
Experimental Protocol: Synthesis of Ethyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate
This protocol provides a representative example of an esterification reaction.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.5 equivalents of anhydrous pyridine, followed by the dropwise addition of 1.2 equivalents of anhydrous ethanol.
-
Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[3] Adding the alcohol slowly at 0 °C helps to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.
-
Workup - Quenching: Once complete, dilute the reaction mixture with DCM. Carefully pour the mixture into a separatory funnel containing 1 M HCl.
-
Causality Note: The acid wash removes the pyridine catalyst by converting it to its water-soluble pyridinium salt.
-
-
Workup - Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine (to reduce the amount of water in the organic phase).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
Part 2: A Multi-Technique Approach to Characterization
Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compounds. An integrated approach using multiple analytical techniques provides a self-validating system of analysis.[4][5]
Caption: Integrated workflow for compound characterization.
Spectroscopic Methods for Structural Elucidation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of a molecule.[4]
-
¹H NMR: Confirms the presence and connectivity of protons. For a typical derivative, expect to see:
-
Aromatic protons from the two distinct benzene rings.
-
A characteristic singlet for the benzylic methylene (-O-CH₂-Ar) protons, typically shifted downfield to 3.4-4.5 δ due to the adjacent ether oxygen.[6]
-
Signals corresponding to the protons from the newly introduced ester or amide group.
-
-
¹³C NMR: Identifies all unique carbon atoms. Key signals include:
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and powerful tool for identifying functional groups.[9]
-
Key Absorptions:
-
C=O Stretch: A strong, sharp absorption is the most telling signal. Its position is diagnostic:
-
Acyl Chloride (starting material): ~1785-1815 cm⁻¹
-
Ester: ~1735-1750 cm⁻¹
-
Amide: ~1630-1690 cm⁻¹
-
-
C-O Stretch: Ethers exhibit strong C-O stretching bands. Phenyl alkyl ethers typically show two bands around 1050 cm⁻¹ and 1250 cm⁻¹.[6]
-
Protocol for IR Analysis (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
C. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation patterns of a compound, confirming its elemental composition.[4][9]
-
Expected Data:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound. High-resolution MS (HRMS) can provide an exact mass to confirm the molecular formula.[5]
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
-
Fragmentation: Common fragmentation patterns include cleavage at the ether linkage or loss of the ester/amide group.
-
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating components in a mixture and determining the purity of the final product.[5] For halogenated organic compounds, both GC and HPLC are powerful tools.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for non-volatile compounds. A reversed-phase C18 column is typically used. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It combines the separation power of GC with the detection capabilities of MS, providing purity and structural information simultaneously.[5]
Protocol for HPLC Purity Analysis:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Perform serial dilutions to create calibration standards if quantification is needed.
-
Inject the sample onto a reversed-phase HPLC system (e.g., C18 column).
-
Elute with a gradient of mobile phases (e.g., water and acetonitrile).
-
Detect the compound using a UV detector, typically at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Calculate purity based on the peak area percentage.
Part 3: Comparative Analysis of Synthesized Derivatives
Once a series of derivatives (e.g., different esters or amides) has been synthesized and characterized, a systematic comparison can reveal structure-property relationships. The following tables provide a template for organizing this data. For illustrative purposes, hypothetical data for an ethyl ester and a diethylamide derivative are included.
Table 1: Comparison of Synthesis Outcomes and Physical Properties
| Parameter | Derivative 1: Ethyl Ester | Derivative 2: Diethylamide | Alternative 3: (User Defined) |
| Nucleophile Used | Ethanol | Diethylamine | |
| Molecular Formula | C₁₇H₁₆ClFO₃ | C₁₉H₂₁ClFNO₂ | |
| Molecular Weight | 338.76 g/mol | 365.84 g/mol | |
| Typical Yield | 85-95% | 80-90% | |
| Physical State | White Solid | Colorless Oil | |
| Purity (by HPLC) | >99% | >98% |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Feature | Derivative 1: Ethyl Ester | Derivative 2: Diethylamide | Justification for Differences |
| IR: C=O Stretch (cm⁻¹) | ~1740 | ~1650 | The C=O bond in amides has more single-bond character due to resonance with the nitrogen lone pair, lowering its stretching frequency compared to esters. |
| ¹H NMR: -O-CH₂-Ar (ppm) | ~5.15 (s, 2H) | ~5.12 (s, 2H) | The electronic environment around the ether is largely unchanged, so this signal remains consistent. |
| ¹H NMR: R-group Signals (ppm) | 4.25 (q, 2H), 1.30 (t, 3H) | 3.40 (q, 4H, broad), 1.15 (t, 6H, broad) | Signals correspond to the ethyl group. The amide signals are often broad due to restricted rotation around the C-N bond at room temperature. |
| ¹³C NMR: C=O (ppm) | ~166 | ~170 | The carbonyl carbon of the amide is slightly more deshielded. |
| MS: Molecular Ion (m/z) | 338 | 365 | Reflects the different molecular weights of the derivatives. The characteristic 3:1 isotope pattern for chlorine should be present in both. |
Conclusion
References
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). *Synthia.
- Oxford Academic. (n.d.). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Benchchem. (n.d.). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
- Benchchem. (2025).
- Hoh, E., & Hites, R. A. (2010).
- Slideshare. (n.d.). Advanced techniques in analysis of organic compound.
- Benchchem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- Center for Applied Isotope Studies. (n.d.).
- MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- Benchchem. (n.d.). A Comparative Kinetic Analysis of 3-(1-Cyanoethyl)benzoyl Chloride and Benzoyl Chloride.
- Kanao, E., et al. (2019).
- Wikipedia. (n.d.). Benzoyl chloride.
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- AKJournals. (n.d.).
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- PMC. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- Google Patents. (n.d.).
- Fiveable. (n.d.). Spectroscopy of Ethers.
- PubChem. (n.d.). Benzoyl chloride.
- Google Patents. (n.d.). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Chemsrc. (2025). What is Benzoyl Chloride Used For?
- Quora. (2023). How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
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A Comparative Guide to Acyl Chloride Reactivity: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride vs. Benzoyl Chloride
Executive Summary
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. While benzoyl chloride serves as a foundational reagent, its reactivity profile is often used as a baseline for comparison. This guide provides an in-depth analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a structurally complex analogue, and compares its reactivity to the parent benzoyl chloride. We will dissect the electronic and steric factors governing their electrophilicity, present a framework for empirical validation, and discuss the profound implications for synthetic strategy in drug development.
Introduction: The Acyl Chloride as a Synthetic Linchpin
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property attributed to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. This reactivity makes them indispensable for forming fundamental chemical bonds, including esters and amides, through nucleophilic acyl substitution.[1] Benzoyl chloride (C₆H₅COCl) is the archetypal aromatic acyl chloride, widely used for introducing the benzoyl group.[2] However, the synthesis of complex, highly functionalized molecules often demands reagents with tailored reactivity. This compound represents such a reagent, where appended functionalities are expected to modulate its chemical behavior significantly.
Theoretical Framework: Unpacking Electronic and Steric Effects
The rate of nucleophilic acyl substitution is primarily governed by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects.
Benzoyl Chloride: The Reference Standard
In benzoyl chloride, the phenyl ring is directly attached to the carbonyl group. It exerts a weak electron-withdrawing inductive effect (-I) and a potential electron-donating resonance effect (+R). The net result is a highly reactive, yet relatively stable, acylating agent that serves as our benchmark.
This compound: A Cascade of Inductive Effects
The substituent at the meta-position of this molecule introduces a multi-layered electronic environment. A breakdown of these effects is essential to predict its reactivity.
-
The Ether Linkage (-O-) : An oxygen atom exhibits two opposing electronic influences: a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a strong, electron-donating resonance effect (+R) from its lone pairs.[3]
-
Meta-Positioning : When a substituent is in the meta position relative to the carbonyl group, its resonance effect does not extend to the carbonyl carbon.[4] Therefore, the electron-donating +R effect of the ether oxygen is largely nullified in this configuration, leaving its electron-withdrawing -I effect as the dominant influence on the reaction center.
-
The 2-Chloro-4-fluorobenzyl Group : The terminal benzyl ring is decorated with two potent electron-withdrawing halogens. Both chlorine and fluorine exert strong -I effects. These halogens pull electron density from the benzyl ring, which in turn pulls density from the ether oxygen. This cascade significantly amplifies the overall electron-withdrawing nature of the entire substituent.
Predicted Reactivity: The combination of these factors leads to a clear conclusion. The 3-[(2-chloro-4-fluorobenzyl)oxy] group functions as a strong electron-withdrawing entity. This effect depletes electron density from the benzoyl ring and, crucially, from the carbonyl carbon, increasing its electrophilicity. Consequently, This compound is predicted to be significantly more reactive towards nucleophiles than benzoyl chloride.
Figure 1: Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution on acyl chlorides.
Experimental Design for Comparative Analysis
To empirically validate the theoretical prediction, a comparative kinetic study is essential. The solvolysis reaction with a simple alcohol like ethanol provides a clean and easily monitored system.
Protocol: Comparative Ethanolysis via HPLC Monitoring
This protocol describes a robust method for quantifying the reactivity of both acyl chlorides.
Figure 2: Workflow for Kinetic Analysis
Caption: Experimental workflow for comparing the reactivity of the two acyl chlorides.
Step-by-Step Methodology:
-
Preparation : All glassware must be oven-dried to ensure anhydrous conditions. Prepare stock solutions of each acyl chloride and the ethanol nucleophile in anhydrous acetonitrile.
-
Initiation : In a temperature-controlled vial (25.0 ± 0.1 °C), add the ethanol solution to the acyl chloride solution to initiate the reaction. Start a timer immediately.
-
Sampling : At predetermined intervals, withdraw a precise aliquot of the reaction mixture.
-
Quenching : Immediately inject the aliquot into a quenching solution (e.g., a solution of aniline in acetonitrile). Aniline will rapidly react with any remaining acyl chloride to form a stable benzanilide derivative, effectively stopping the reaction. This is crucial for accurate time-point analysis.
-
HPLC Analysis : Analyze the quenched samples by HPLC. The disappearance of the starting acyl chloride can be monitored over time.
-
Data Analysis : Assuming the concentration of ethanol is in large excess, the reaction will follow pseudo-first-order kinetics. A plot of the natural logarithm of the acyl chloride concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k').
Anticipated Results and Data Summary
Based on our electronic analysis, the rate constant for the reaction of this compound is expected to be significantly larger than that for benzoyl chloride.
Table 1: Representative Kinetic Data for Ethanolysis at 25°C
| Compound | Substituent Electronic Effect | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Relative Rate |
| Benzoyl Chloride | Neutral (Reference) | 1.5 x 10⁻³ | 1.0 |
| This compound | Strongly Electron-Withdrawing | 7.5 x 10⁻³ | 5.0 |
This data, while illustrative, showcases the anticipated five-fold increase in reactivity. This quantitative difference underscores the powerful influence of the substituted benzyloxy group. Electron-withdrawing groups are well-documented to increase the yields and reaction rates of acylation reactions.
Implications for Drug Development and Advanced Synthesis
The observed difference in reactivity is not merely academic; it has direct and practical consequences for synthesis design.
-
Milder Reaction Conditions : The enhanced reactivity of this compound allows for successful acylations under milder conditions (e.g., lower temperatures, weaker bases). This is invaluable when working with sensitive substrates or complex molecules possessing multiple functional groups that could be compromised under harsh conditions.
-
Increased Throughput : Faster reaction kinetics translate to shorter reaction times, enabling higher laboratory throughput and more efficient production cycles in an industrial setting.
-
Overcoming Steric Hindrance : The heightened electrophilicity can help overcome the steric hindrance presented by bulky nucleophiles, enabling the formation of bonds that would be difficult to forge with the less reactive benzoyl chloride.
-
Chemoselectivity : In molecules with multiple nucleophilic sites (e.g., hydroxyl and amino groups), a more reactive acylating agent can offer a different chemoselectivity profile, potentially allowing for the selective acylation of the more reactive site.
Conclusion
The comparison between this compound and benzoyl chloride provides a clear and compelling illustration of the principles of physical organic chemistry. The strategic placement of electron-withdrawing groups on the distal benzyl ring creates a powerful inductive cascade, significantly enhancing the electrophilicity of the carbonyl carbon. This renders the substituted acyl chloride a far more reactive acylating agent. For researchers and drug development professionals, understanding these substituent-driven reactivity differences is paramount for the rational design of synthetic routes, enabling the efficient and selective construction of complex molecular architectures.
References
-
Title: The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists Source: Oak-wood Chemical URL: [Link]
-
Title: What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights Source: A.B. Enterprises URL: [Link]
-
Title: Benzoyl chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution Source: Chemistry Stack Exchange URL: [Link]
-
Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]
-
Title: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]
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A Senior Application Scientist's Guide to Efficacy: Fluorinated vs. Non-Fluorinated Benzoyl Chloride Reagents
Introduction: Beyond Standard Benzoylation
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-), is a cornerstone of organic synthesis, pivotal for creating esters and amides, and for installing protecting groups on alcohols, phenols, and amines.[1][2] The workhorse for this transformation is benzoyl chloride (C₆H₅COCl), a readily available and highly reactive acylating agent.[3] However, in the nuanced world of drug development and specialty materials, the demand for molecules with fine-tuned properties—such as enhanced metabolic stability, bioavailability, and specific binding affinities—has driven the adoption of more sophisticated reagents.[4][5]
This guide provides an in-depth comparison of the efficacy of standard benzoyl chloride against its fluorinated analogues. We will explore how the strategic placement of fluorine atoms on the aromatic ring fundamentally alters the reagent's electronic properties, reactivity, and utility, offering significant advantages in specialized applications. This analysis is grounded in mechanistic principles and supported by actionable experimental protocols for researchers aiming to optimize their synthetic strategies.
The Decisive Influence of Fluorine: A Mechanistic Overview
The reactivity of a benzoyl chloride in a nucleophilic acyl substitution reaction is primarily governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate. The introduction of fluorine, the most electronegative element, exerts a powerful influence on the electron distribution within the benzoyl chloride molecule.[4][6]
This influence is a duality of two opposing electronic effects:
-
Inductive Effect (-I): Fluorine's high electronegativity strongly withdraws electron density from the aromatic ring through the sigma bond network.[7] This electron-withdrawing effect propagates to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it a more potent electrophile. This effect generally leads to a significant increase in reactivity compared to non-fluorinated benzoyl chloride.[8]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the aromatic ring.[7][9] This resonance donation pushes electron density towards the carbonyl group, which would decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity.
For fluorine, the inductive effect (-I) is significantly stronger and dominates the resonance effect (+R).[7] The net result is that fluorination deactivates the aromatic ring towards electrophilic substitution but activates the acyl chloride group towards nucleophilic attack.[7][10]
Pentafluorobenzoyl Chloride: An Extreme Case
The impact of fluorine is amplified with increasing substitution. 2,3,4,5,6-Pentafluorobenzoyl chloride is a highly reactive reagent where five fluorine atoms create a profound electron deficiency in the ring, making the carbonyl carbon exceptionally electrophilic.[11][12] This makes it an excellent reagent for derivatizing less reactive nucleophiles or for applications requiring rapid and complete reactions.[11]
Caption: Electronic effects of fluorine on benzoyl chloride reactivity.
Efficacy Comparison: Reactivity and Applications
The enhanced electrophilicity of fluorinated benzoyl chlorides translates directly to higher reaction rates. This is not merely a theoretical curiosity but a practical advantage in many synthetic contexts.
| Reagent | Key Feature | Relative Reactivity | Primary Applications |
| Benzoyl Chloride | Standard, non-substituted | Baseline | General acylation, protecting group chemistry, synthesis of dyes, perfumes.[1][3] |
| 4-Fluorobenzoyl Chloride | Electron-withdrawing group (-I) | Higher than Benzoyl Chloride | Synthesis of pharmaceuticals (e.g., flumorph, superstatin), agrochemicals.[13][14] |
| 2-(Trifluoromethyl)benzoyl Chloride | Strong -I group, potential steric hindrance | Significantly Higher | Building block for APIs where the -CF₃ group enhances metabolic stability and lipophilicity.[5] |
| 2,3,4,5,6-Pentafluorobenzoyl Chloride | Maximally electron-deficient | Very High | Derivatizing agent for GC-MS analysis, synthesis of highly fluorinated polymers and specialty materials.[11][15] |
Causality Behind Application Choices
-
Pharmaceuticals & Agrochemicals: The incorporation of fluorine into active pharmaceutical ingredients (APIs) or crop protection agents can dramatically improve their efficacy.[4][5] Fluorine can block metabolic pathways, increase lipophilicity for better membrane penetration, and enhance binding affinity to target enzymes.[5] Fluorinated benzoyl chlorides are indispensable building blocks for creating these advanced molecules.[5][16]
-
Analytical Chemistry: The high reactivity and the presence of a unique NMR/MS signature make reagents like pentafluorobenzoyl chloride excellent derivatizing agents. They can be used to tag trace amounts of amines or phenols in complex biological samples, enabling sensitive detection by techniques like electron capture gas chromatography.[12]
Experimental Protocols for Comparative Efficacy Analysis
To provide a self-validating system for comparing these reagents, we describe two key experimental workflows: a standard benzoylation reaction for yield comparison and a kinetic analysis for determining reaction rates.
Protocol 1: Comparative Benzoylation of Aniline (Schotten-Baumann Conditions)
This protocol compares the product yield of benzoyl chloride versus 4-fluorobenzoyl chloride in the acylation of aniline.
Objective: To determine the isolated product yield for each reagent under identical reaction conditions.
Materials:
-
Aniline
-
Benzoyl Chloride
-
4-Fluorobenzoyl Chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC analysis setup.
Procedure:
-
Reaction Setup (Benzoyl Chloride):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and 10% NaOH solution (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise over 5 minutes while stirring vigorously.
-
-
Reaction Setup (4-Fluorobenzoyl Chloride):
-
Repeat step 1 in a separate, identical flask using 4-fluorobenzoyl chloride (1.1 eq) in place of benzoyl chloride.
-
-
Reaction Monitoring:
-
Allow both reactions to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.
-
Monitor the consumption of aniline via Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.[17]
-
-
Workup and Isolation:
-
For each reaction, transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the mass of the crude product and calculate the yield for each reaction.
-
Purify the products by recrystallization from ethanol/water if necessary and calculate the final isolated yields.[18]
-
Confirm product identity via ¹H NMR, ¹³C NMR, and for the fluorinated product, ¹⁹F NMR.
-
Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a method to compare the reaction rates of benzoyl chloride and 4-fluorobenzoyl chloride with a model alcohol, benzyl alcohol.
Objective: To determine the pseudo-first-order rate constant (k) for each reaction.
Materials:
-
Benzyl Alcohol
-
Benzoyl Chloride
-
4-Fluorobenzoyl Chloride
-
Pyridine (as base and catalyst)[19]
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes and spectrometer.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution in CDCl₃ containing benzyl alcohol (1.0 M), pyridine (1.2 M), and the internal standard (0.1 M).
-
-
Reaction Initiation:
-
In an NMR tube, add 500 µL of the stock solution.
-
Set up the NMR spectrometer to acquire a spectrum every 60 seconds.
-
Inject benzoyl chloride (1.0 M solution in CDCl₃, 50 µL, to achieve a final concentration of ~0.1 M) into the NMR tube, shake vigorously, and immediately begin data acquisition.
-
-
Data Acquisition:
-
Collect spectra over a period where significant conversion is observed (e.g., 30-60 minutes).
-
Repeat the experiment under identical conditions using 4-fluorobenzoyl chloride.
-
-
Data Analysis:
-
For each time point, integrate the signal corresponding to a proton on the starting material (e.g., the benzylic CH₂ of benzyl alcohol) and a proton on the product (e.g., the benzylic CH₂ of benzyl benzoate).
-
Normalize these integrals against the integral of the internal standard to determine the concentration of reactant and product over time.
-
Plot ln([Reactant]) versus time. The slope of the resulting line will be equal to -k, the pseudo-first-order rate constant.
-
Compare the calculated 'k' values to determine the relative reactivity.
-
Caption: Workflow for comparative kinetic analysis using NMR spectroscopy.
Conclusion
The choice between a fluorinated and a non-fluorinated benzoyl chloride is a strategic decision dictated by the specific goals of a synthesis. While standard benzoyl chloride remains a cost-effective and reliable reagent for many applications, its fluorinated counterparts offer a distinct and powerful advantage in terms of reactivity and the ability to impart unique physicochemical properties to the final product. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl center, leading to faster and often more efficient reactions. This heightened efficacy is particularly crucial in the fields of pharmaceutical and agrochemical development, where properties like metabolic stability and bioavailability are paramount. By understanding the underlying mechanistic principles and employing robust comparative protocols, researchers can harness the full potential of these advanced reagents to accelerate innovation.
References
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- Achievements in fluorination using variable reagents through a deoxyfluorination reaction. (2021). Royal Society of Chemistry.
- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
- Benzoylation of Amines sans Alkali: A Green Protocol in Ne
- Fluorobenzyl Chloride Series. Sparrow Chemical.
- A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. (2025). Benchchem.
- Benzoyl
- Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Benzoyl
- Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University.
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- PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions.
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- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- 2,3,4,5,6-Pentafluorobenzoyl chloride. Chem-Impex.
- Pentafluorobenzoyl chloride for synthesis. Sigma-Aldrich.
- Preparation method for 4-fluorobenzoyl chloride.
- Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Pentafluorobenzoyl chloride.
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. (2015). Reddit.
- 2,3,4,5,6-Pentafluorobenzoyl chloride. Sigma-Aldrich.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Stack Exchange.
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A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride and Other Leading Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the accurate quantification of primary and secondary amines is a frequent yet formidable challenge. These compounds are often characterized by high polarity and low volatility, and they typically lack a native chromophore or fluorophore, rendering their direct analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) inefficient. Chemical derivatization emerges as an indispensable strategy, transforming these analytes into species with enhanced detectability and chromatographic retention.[1]
This guide offers an in-depth, objective comparison of amine derivatization agents, with a particular focus on the potential utility of substituted benzoyl chlorides, exemplified by 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, in relation to established reagents such as Dansyl Chloride, Dabsyl Chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). Our analysis is grounded in experimental data and established protocols to provide a robust framework for methodological decisions in your laboratory.
The Rationale for Derivatization: Enhancing Analytical Performance
The primary objective of derivatization is to chemically modify a target analyte to improve its physicochemical properties for analysis.[1] For amines, this typically involves the introduction of a tag that imparts:
-
Enhanced Detectability: Introduction of a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.
-
Improved Chromatographic Behavior: Increased hydrophobicity for better retention and separation on reversed-phase columns.
-
Increased Ionization Efficiency: For LC-MS applications, the derivatizing agent can introduce a readily ionizable group, significantly boosting signal intensity.[1]
The choice of a derivatization agent is a critical decision, contingent on the specific analytical goals, the nature of the sample matrix, and the available instrumentation.[1]
A Spotlight on Benzoyl Chloride and its Derivatives
Benzoyl chloride (BzCl) has gained prominence as a highly efficient derivatization agent for primary and secondary amines, as well as phenols and even some alcohols.[2][3] The reaction proceeds via the well-established Schotten-Baumann reaction, forming stable amide derivatives.[4]
Key Advantages of Benzoyl Chloride Derivatization:
-
Rapid Reaction Kinetics: The derivatization is often complete in under a minute at room temperature.[1]
-
Mild Reaction Conditions: The reaction proceeds efficiently under ambient temperature and pressure.[1]
-
Stable Derivatives: The resulting benzoylated amines are stable for extended periods, even up to six months when stored at -80°C.[1]
-
Versatility: BzCl reacts with a broad range of amine-containing compounds.[2]
-
Improved LC-MS Performance: The benzoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns and enhanced ionization efficiency.[1]
Introducing this compound: A Novel Candidate?
While this compound is commercially available, its application as an amine derivatization agent is not yet documented in peer-reviewed literature.[5][6] However, based on the established reactivity of the benzoyl chloride functional group, we can extrapolate its potential performance.
The core reactivity will be dictated by the benzoyl chloride moiety, leading to the formation of stable amide bonds with primary and secondary amines. The large, substituted benzyl group introduces significant hydrophobicity, which would be expected to strongly enhance the retention of polar amines in reversed-phase chromatography. The presence of chlorine and fluorine atoms provides a unique isotopic signature that could be beneficial for mass spectrometric identification and quantification.
Comparative Analysis of Leading Amine Derivatization Agents
The selection of an appropriate derivatization reagent involves a trade-off between factors like reaction speed, derivative stability, and detection sensitivity. Below is a comparative summary of this compound (properties inferred from benzoyl chloride) and other widely used agents.
| Derivatization Agent | Target Amines | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines | Alkaline pH, room temperature, <5 min | Expected to be high | Rapid reaction, stable derivatives, significant hydrophobicity increase, potential for unique MS signature. | Lack of published application data, performance is unproven. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (e.g., sodium bicarbonate buffer), room temperature to 60°C | Good, but can be light-sensitive | Versatile, fluorescent derivatives, high ionization efficiency. | Can produce multiple derivatives for some analytes, longer reaction times than BzCl. |
| Dabsyl Chloride | Primary & Secondary Amines | Alkaline pH (e.g., carbonate buffer, pH 8.5-9.5), elevated temperatures (e.g., 70°C) | Very good | Simple derivatization, very stable derivatives, detection in the visible range minimizes interference. | Requires elevated temperatures for reaction. |
| 9-Fluorenylmethyl-methoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Alkaline pH (e.g., borate buffer), room temperature | Good | Stable derivatives, good chromatographic properties, fluorescent. | Excess reagent can interfere with chromatography and may need to be removed. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for the major derivatizing agents discussed.
Protocol 1: Derivatization with Benzoyl Chloride (and its derivatives)
This protocol is adapted from established methods for benzoyl chloride and can serve as a starting point for this compound.[2]
Materials:
-
Amine-containing sample
-
1 M Sodium hydroxide
-
Benzoyl chloride solution (2% v/v in acetonitrile)
-
Acetonitrile
-
Formic acid
Procedure:
-
To 50 µL of the sample, add 50 µL of 1 M sodium hydroxide.
-
Vortex briefly, then add 50 µL of the benzoyl chloride solution.
-
Vortex vigorously for 1 minute.
-
Add 50 µL of acetonitrile with 1% formic acid to quench the reaction.
-
Centrifuge to pellet any precipitate.
-
The supernatant is ready for LC-MS analysis.
Benzoyl Chloride Derivatization Workflow
Protocol 2: Dansyl Chloride Derivatization
This protocol is a general guideline for the derivatization of amines with dansyl chloride.
Materials:
-
Amine-containing sample
-
Saturated sodium bicarbonate solution
-
Dansyl chloride solution (5 mg/mL in acetone)
-
25% Ammonia solution
-
Diethyl ether (or other suitable organic solvent)
Procedure:
-
To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of Dansyl Chloride solution.
-
Incubate the mixture at 40°C for 45 minutes in the dark.
-
Add 100 µL of 25% ammonia solution to quench the reaction by removing excess Dansyl Chloride.
-
Extract the dansylated amines with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Dansyl Chloride Derivatization Workflow
Protocol 3: FMOC-Cl Derivatization
This protocol provides a general procedure for the derivatization of amines using FMOC-Cl.
Materials:
-
Amine-containing sample
-
Borate buffer (pH ~10)
-
FMOC-Cl solution (e.g., in acetonitrile)
-
Hydrochloric acid (or other suitable acid)
Procedure:
-
Dissolve the amine-containing sample in a suitable solvent.
-
Add borate buffer (pH ~10) to the sample solution.
-
Add the FMOC-Cl solution.
-
Allow the reaction to proceed at room temperature. Reaction times may vary and should be optimized.
-
Add an acid (e.g., HCl) to stop the reaction and stabilize the derivatives.
-
The reaction mixture can be directly injected for HPLC analysis.
Mechanistic Insights
The derivatization of amines with acyl chlorides like this compound, Dansyl Chloride, and FMOC-Cl proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of a stable amide bond.
General Mechanism of Amine Derivatization
Conclusion and Future Outlook
The selection of an amine derivatization agent is a multifaceted decision that requires careful consideration of the analytical objectives and sample complexity. While Dansyl Chloride and FMOC-Cl are well-established and reliable reagents, benzoyl chloride offers the significant advantages of rapid reaction times and the formation of highly stable derivatives.
Although this compound remains a largely unexplored reagent, its chemical structure suggests it holds promise as a potent derivatization agent, particularly for LC-MS applications where increased hydrophobicity and a unique mass signature are advantageous. Further experimental validation is necessary to fully characterize its performance and establish its place in the analytical chemist's toolkit. Researchers are encouraged to explore the potential of such novel substituted benzoyl chlorides to further enhance the sensitivity and scope of amine analysis.
References
- Lenhart, A. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. (2014). Analytical Methods, 6(18), 7349-7355.
- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(8), 3645-3653.
- Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5206-5214.
- Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. (1988).
- A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. (2014). Analytical Methods, 6(18), 7349-7355.
- Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. (2021). Analytical Chemistry, 93(42), 14195-14203.
- HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (2011).
- Malec, P. A. (2019). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories.
- An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and environmental pollutants. (2005). African Journal of Biotechnology, 4(13).
- Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. LCGC North America, 35(10), 796-803.
- Preparation method for 4-fluorobenzoyl chloride. (2014).
- Synthesis of Phenols from Benzoic Acids. (2019). Organic Syntheses, 96, 274-291.
- Process for the preparation of chloro-benzoyl chlorides. (1999).
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (2002).
- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017).
- A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. (2018). Food Chemistry, 266, 275-283.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2022). Analytical and Bioanalytical Chemistry, 414(1), 329-345.
-
BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]
- HPLC of amino acids as dansyl and dabsyl derivatives. (2011).
- Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition.
- Quantitation by HPLC of amines as dansyl derivatives. (2011).
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2019). Food Analytical Methods, 12(10), 2269-2277.
-
Benzoyl chloride. (n.d.). Penta chemicals. Retrieved January 20, 2026, from [Link]
- Safety Data Sheet: Benzoyl chloride. (2021). Carl ROTH.
-
o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
- Amino Acid Analysis by Dansylation: A Revised Method. (1988). Cardinal Scholar.
- Targeted quantification of amino acids by dansylation. (2017). Methods in Molecular Biology, 1593, 139-148.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2020). Journal of Proteome Research, 19(6), 2377-2387.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.
Executive Summary: Beyond the Percentage—A Functional Approach to Purity
In the synthesis of active pharmaceutical ingredients (APIs), the purity of reactive intermediates like 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is not merely a quantitative metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final drug product. As an acyl chloride, this intermediate is characterized by its high reactivity, a trait that makes it an excellent acylating agent but also exquisitely sensitive to hydrolysis and challenging to analyze directly.
This guide moves beyond simplistic purity statements to present a multi-faceted, orthogonal validation strategy. We will compare and contrast the primary analytical techniques for this molecule, grounding our discussion in the causality of experimental choices. The objective is to equip you with a robust, self-validating framework to ascertain not just the percentage purity, but the functional integrity of your synthesized intermediate, ensuring it is fit for its intended purpose in complex synthetic pathways.
The Synthetic Landscape and Anticipated Impurities
The purity validation of any synthesized compound must begin with an understanding of its synthetic origin. This compound is typically synthesized from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
This synthetic route dictates the most probable process-related impurities:
-
Starting Material: Unreacted 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
-
Hydrolysis Degradant: The primary impurity, identical to the starting material, formed by reaction with trace moisture.
-
Residual Chlorinating Agents & By-products: Traces of SOCl₂, HCl, SO₂, or by-products from oxalyl chloride.[3]
-
Side-Reaction Products: Impurities arising from the synthesis of the starting materials themselves.[4]
A robust analytical strategy must be capable of separating, identifying, and quantifying these specific entities.
Comparative Analysis of Purity Validation Methodologies
Due to the inherent instability of acyl chlorides, no single technique is sufficient. We advocate for an orthogonal approach, combining a high-resolution separation technique (chromatography) with a definitive structural technique (spectroscopy).
| Methodology | Principle | Primary Application | Key Advantage | Primary Limitation |
| HPLC-UV (via Derivatization) | Chromatographic separation of a stable derivative | Precise quantification of the main component and non-volatile impurities. | High sensitivity and reproducibility for quantitative analysis. | Indirect analysis; requires a complete and reproducible derivatization step. |
| GC-MS (via Derivatization) | Chromatographic separation of a volatile derivative | Identification and quantification of volatile impurities and the main component. | Unparalleled specificity from mass spectrometric detection for definitive impurity identification. | Requires derivatization; potential for thermal degradation of certain analytes. |
| Quantitative NMR (qNMR) | Direct spectroscopic quantification against an internal standard | Absolute purity determination without a specific reference standard of the analyte. | Primary analytical method providing direct, highly accurate quantification and structural confirmation. | Lower sensitivity for trace impurities compared to chromatographic methods. |
| FTIR Spectroscopy | Vibrational spectroscopy of functional groups | Rapid identity confirmation and qualitative check for hydroxyl-containing impurities. | Fast, non-destructive, and excellent for confirming the conversion of carboxylic acid (-OH) to acyl chloride (C=O). | Not quantitative; provides limited information on minor impurities. |
In-Depth Protocols and Experimental Rationale
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Rationale: The direct analysis of acyl chlorides by HPLC is fraught with challenges, including on-column hydrolysis leading to peak tailing and poor reproducibility.[5] Pre-column derivatization converts the reactive acyl chloride into a stable amide or hydrazide. We select 2-nitrophenylhydrazine as the derivatizing agent for two critical reasons: (1) it reacts rapidly and quantitatively under mild conditions, and (2) the resulting derivative possesses a strong chromophore, enabling highly sensitive UV detection at a wavelength (395 nm) where interference from most organic molecules is negligible.[6][7] This strategy transforms a difficult analysis into a robust and reliable quantitative method.
Caption: Workflow for HPLC purity assessment via derivatization.
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation: Accurately weigh approximately 25.0 mg of this compound into a 25-mL volumetric flask and dilute to volume with anhydrous acetonitrile.
-
Derivatization Reaction: In a clean, dry autosampler vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatization reagent solution. Vortex thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.[7]
-
Quenching: Add 100 µL of methanol to the vial to react with any excess 2-nitrophenylhydrazine.
-
Final Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., ~10 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 395 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: GC-MS provides unparalleled specificity for impurity identification. However, direct injection of the acyl chloride is ill-advised due to its thermal lability and reactivity. A simple and effective strategy is derivatization with anhydrous methanol to form the corresponding methyl ester, methyl 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoate. This derivative is significantly more volatile and thermally stable, making it ideal for GC analysis. The subsequent mass spectrometric detection allows for definitive identification of the main component and any volatile impurities by comparing their fragmentation patterns to known libraries or by structural elucidation.
Caption: Workflow for GC-MS purity assessment via esterification.
-
Sample Preparation: Accurately weigh approximately 10.0 mg of the acyl chloride into a 2-mL reaction vial.
-
Derivatization Reaction: Add 1.0 mL of anhydrous methanol, followed by 50 µL of pyridine (to act as an HCl scavenger).
-
Incubation: Securely cap the vial and heat at 60°C for 20 minutes to ensure complete conversion to the methyl ester.
-
Final Dilution: After cooling to room temperature, dilute the sample with dichloromethane to a final concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is a powerful tool for both structural confirmation and purity assessment. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the successful conversion of the carboxylic acid to the acyl chloride.[8] For quantitative purposes, qNMR is a primary method that determines purity by integrating the signal of a specific analyte proton against that of a certified internal standard of known concentration. This provides an absolute purity value without requiring a reference standard of the analyte itself.
-
Sample Preparation (Qualitative): Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ must be dry and free of DCl.
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Accurately weigh ~30 mg of the acyl chloride sample into the same vial.
-
Dissolve both in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) and transfer to an NMR tube.
-
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.
-
For qNMR, ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full signal recovery, leading to accurate integration.
-
-
Data Analysis:
-
¹H NMR: Confirm the absence of the broad carboxylic acid proton peak (typically >10 ppm) and the presence of characteristic aromatic and benzylic protons.
-
¹³C NMR: Look for the characteristic acyl chloride carbonyl carbon signal (typically ~168-172 ppm).
-
qNMR Calculation: Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides a rapid and straightforward confirmation of the functional group transformation. The key diagnostic change is the disappearance of the broad O-H stretch of the starting carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (typically 1750-1815 cm⁻¹) compared to the acid's carbonyl (~1700 cm⁻¹).[9][10]
-
Sample Preparation: As acyl chlorides are moisture-sensitive, prepare the sample in a dry environment. A thin film between two KBr or NaCl plates is ideal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Confirm Success: Verify the presence of a strong C=O stretch around 1785 cm⁻¹.
-
Check for Impurity: Confirm the absence of a broad O-H stretch in the 2500-3300 cm⁻¹ region, which would indicate residual starting material or hydrolysis.[10]
-
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics for each validated method. These values are based on established data for similar compounds and serve as a benchmark for method qualification.[6]
| Parameter | HPLC-UV (Derivatized) | GC-MS (Derivatized) | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | ~0.01 µg/mL[7] | ~0.1 µg/mL | ~0.05% by mass |
| LOQ | ~0.03 µg/mL[7] | ~0.3 µg/mL | ~0.15% by mass |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Specificity | High | Very High | High |
| Throughput | High | Medium | Medium |
Conclusion and Best Practices
Validating the purity of a reactive intermediate like this compound demands a rigorous, multi-pronged approach. No single method can provide the complete picture of purity, identity, and impurity profile.
-
For routine quality control and precise quantification , a validated HPLC-UV method with derivatization is the industry standard, offering excellent sensitivity and reproducibility.
-
For definitive impurity identification and structural confirmation , GC-MS with derivatization is indispensable, providing the high specificity of mass analysis.
-
For an absolute purity assessment without reliance on a specific reference standard, qNMR serves as a powerful primary method.
-
FTIR should be used as a rapid, initial check to confirm the successful conversion of the functional group.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating data package. This ensures the quality and integrity of the intermediate, mitigating risks in downstream processes and contributing to the development of safe and effective pharmaceuticals, in alignment with regulatory expectations such as those outlined by the ICH.[11][12]
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available from: [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available from: [Link]
-
An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung B. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
-
Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. Available from: [Link]
-
ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency (EMA). Available from: [Link]
-
FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES. DergiPark. Available from: [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? Nelson Labs. Available from: [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. Available from: [Link]
-
ICH Guidelines & Impurity Detection Methods. Scribd. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available from: [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride. SpringerLink. Available from: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency (EMA). Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Oxford Academic. Available from: [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
-
SOCl2: carboxylic acid to acid chloride: impurity! Sciencemadness Discussion Board. Available from: [Link]
-
chloro-benzoyl chloride impurity or assay method. Chromatography Forum. Available from: [Link]
-
A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. RSC Publishing. Available from: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available from: [Link]
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
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- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
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- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
HPLC method development for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride derivatives
An In-Depth Guide to HPLC Method Development for Novel Benzoyl Chloride Derivatives: A Comparative Analysis for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a novel derivative, no standard method exists; therefore, we will proceed from first principles, comparing and selecting parameters to build a validated, high-performance analytical method suitable for purity testing and impurity profiling in a drug development setting.
The Analytical Challenge: Understanding the Molecule
The target analyte, this compound, presents several structural features that dictate our analytical strategy. Its benzoyl chloride moiety is highly reactive and susceptible to hydrolysis, forming the corresponding carboxylic acid. The molecule is largely non-polar due to its aromatic rings and halogen substituents, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
Key Molecular Characteristics:
-
Hydrolytic Instability: The acyl chloride group will readily react with water. This necessitates the use of non-aqueous or predominantly organic mobile phases and careful sample handling to prevent degradation.
-
UV Chromophores: The presence of two benzene rings ensures strong UV absorbance, making UV detection a suitable and sensitive choice.
-
High Lipophilicity: The molecule is expected to be strongly retained on non-polar stationary phases.
Foundational Strategy: Reversed-Phase HPLC
Given the analyte's non-polar nature, RP-HPLC is the logical choice. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase to elute them. Our initial method development will focus on optimizing the key parameters within this framework.
Phase 1: Column Chemistry and Stationary Phase Selection
The heart of an HPLC separation is the column. The choice of stationary phase chemistry is critical for achieving the desired selectivity and resolution. We will compare three common C18 (octadecylsilane) chemistries, the workhorse of RP-HPLC.
| Column Type | Particle Size (µm) | Pore Size (Å) | Key Characteristics & Rationale |
| Standard C18 | 5 | 120 | A general-purpose, high-carbon-load phase providing strong hydrophobic retention. Ideal as a starting point for non-polar analytes. |
| End-capped C18 | 3.5 | 100 | Features reduced silanol activity, which minimizes peak tailing for polar or basic compounds. While our primary analyte is not basic, this can be crucial for separating polar impurities. |
| Phenyl-Hexyl | 3 | 130 | Offers alternative selectivity through π-π interactions with the analyte's aromatic rings, in addition to hydrophobic interactions. This can be highly effective for separating aromatic isomers or closely related substances. |
Experimental Protocol: Initial Column Screening
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of the analyte in anhydrous Acetonitrile (ACN). Dilute to 50 µg/mL for injection.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extraction at 254 nm.
-
Injection Volume: 5 µL
This initial screening allows us to assess the retention behavior and peak shape on different stationary phases, providing a basis for further optimization.
Phase 2: Mobile Phase Optimization
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation. We will evaluate the effect of the organic modifier and the acidic additive.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) is generally preferred for its lower viscosity and UV transparency. Methanol (MeOH) can offer different selectivity and is a viable alternative.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Selectivity | Often provides sharper peaks for aromatic compounds. | Can alter elution order and improve resolution for certain analytes. |
| Elution Strength | Stronger eluent for this class of compounds. | Weaker eluent, leading to longer retention times. |
| System Pressure | Lower backpressure due to lower viscosity. | Higher backpressure. |
Acidic Additive: Formic Acid vs. Trifluoroacetic Acid (TFA)
An acidic modifier is used to suppress the ionization of any potential acidic impurities (like the hydrolysis product) and to improve peak shape by interacting with residual silanols on the stationary phase.
-
0.1% Formic Acid: A common choice providing good peak shape for most compounds.
-
0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can significantly improve peak shape but may be difficult to remove from the column and can suppress MS signals if used with a mass spectrometer.
Workflow for Method Development
The following diagram illustrates the logical flow of the method development process, from initial screening to final validation.
Caption: A logical workflow for systematic HPLC method development.
Phase 3: Gradient Optimization and Final Method
Based on the initial screening, let's assume the Phenyl-Hexyl column provided the best initial separation of the main peak from its hydrolysis impurity. The next step is to optimize the gradient elution to achieve a robust separation in a reasonable runtime.
Experimental Protocol: Gradient Optimization
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 230 nm (determined from the analyte's UV spectrum)
-
Injection Volume: 5 µL
-
Optimized Gradient:
-
0.0 min: 60% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 60% B
-
15.0 min: 60% B
-
Expected Outcome and Data
This optimized method should provide a sharp, symmetrical peak for the parent compound and baseline resolution from its primary hydrolysis degradant.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (from parent) |
| Hydrolysis Product | 4.2 | 1.1 | > 8000 | 3.5 |
| Parent Compound | 6.8 | 1.2 | > 10000 | - |
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is often demonstrated using forced degradation studies (acid, base, peroxide, heat, light).
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.1 mL/min in flow rate).
The relationship between these validation parameters is crucial for a self-validating system.
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
Developing a robust HPLC method for a novel compound like this compound is a systematic process. By starting with an understanding of the molecule's chemistry, logically screening and selecting appropriate columns and mobile phases, and meticulously optimizing the chromatographic parameters, a reliable and high-performance method can be established. The use of a Phenyl-Hexyl column offers alternative selectivity beneficial for aromatic compounds, while a well-optimized gradient ensures efficient separation from critical impurities. Final validation according to ICH guidelines is non-negotiable and confirms that the method is trustworthy and fit for purpose in a regulated drug development environment.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Primer. [Link]
-
Waters Corporation. (n.d.). HPLC Columns & Supplies. [Link]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a highly reactive chemical intermediate.
While this compound is primarily recognized as a synthetic building block, its inherent reactivity necessitates a thorough understanding of its potential biological interactions should it or its derivatives be considered for applications involving biological systems.[2][3][4] This document moves beyond a rigid template, offering a logical, multi-tiered strategy to build a comprehensive cross-reactivity profile, comparing the title compound to hypothetical, structurally related alternatives.
Physicochemical Profile and Inherent Reactivity
This compound is an acyl chloride.[2] The defining feature of this class of compounds is the benzoyl chloride moiety, which is a powerful acylating agent, readily reacting with nucleophiles such as primary and secondary amines, phenols, alcohols, and thiols.[5][6][7] This reactivity is fundamental to its role in organic synthesis but also represents the primary mechanism for potential off-target covalent modification of proteins within a biological milieu.
The substituents on the benzyl and benzoyl rings—specifically the chloro and fluoro groups—are electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon and the overall steric profile of the molecule. When designing a cross-reactivity study, it is crucial to select appropriate comparators.
Table 1: Hypothetical Alternatives for Comparative Analysis
| Compound Name | Structural Difference from Title Compound | Anticipated Impact on Reactivity |
| Alternative A: 3-[(4-Methoxybenzyl)oxy]benzoyl chloride | Electron-donating methoxy group instead of electron-withdrawing chloro and fluoro groups. | Reduced electrophilicity of the carbonyl carbon may lead to lower reactivity with biological nucleophiles. |
| Alternative B: 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | Increased steric hindrance around the ether linkage and additional electron-withdrawing character. | Steric bulk may reduce accessibility to protein binding pockets, potentially increasing specificity. |
| Alternative C: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | Isomeric change in the position of the benzyloxy group on the benzoyl ring (para vs. meta). | Altered geometry could significantly change binding profiles with target and off-target proteins. |
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity should be systematic, progressing from broad, predictive methods to highly specific, quantitative experimental assays. This approach allows for early identification of potential liabilities and conserves resources.
Caption: Workflow for in silico off-target prediction.
Table 2: Illustrative In Silico Prediction Output
| Predicted Off-Target Class | Title Compound | Alternative A | Alternative B | Rationale for Investigation |
| Kinases | High Probability (e.g., EGFR, BTK) | Moderate Probability | Low Probability | Covalent modification of cysteine residues in kinase active sites is a known mechanism of action and toxicity. [8] |
| GPCRs | Moderate Probability (e.g., H1R) | Moderate Probability | Moderate Probability | Interactions can lead to a wide range of physiological side effects. |
| Nuclear Receptors | Low Probability | High Probability | Low Probability | Highlights how minor structural changes can drastically alter predicted profiles. |
| Proteases | High Probability (e.g., Serine Proteases) | High Probability | Moderate Probability | The reactive acyl chloride can mimic substrates and covalently inhibit enzymes. |
Tier 2: In Vitro Biochemical Screening
Trustworthiness: In silico predictions must be validated experimentally. Biochemical assays provide quantitative data on the direct interaction between a compound and a purified protein. This step confirms or refutes the computational hypotheses and allows for a direct comparison of binding affinity and inhibitory potential.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a method to assess the cross-reactivity of the title compound against a purified, immobilized protein target identified from the in silico screen.
-
Plate Coating: Coat a 96-well high-binding microplate with the purified off-target protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Binding: Prepare serial dilutions of this compound and its alternatives in Assay Buffer. In parallel, prepare a constant, sub-saturating concentration of a known biotinylated ligand for the off-target protein. Add the compound dilutions and the biotinylated ligand to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Washing: Perform a final, thorough wash (5-6 times).
-
Substrate Addition: Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Stop the reaction by adding 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Table 3: Sample Comparative IC50 Data from In Vitro Assays
| Off-Target Protein | Title Compound IC50 (µM) | Alternative A IC50 (µM) | Alternative B IC50 (µM) | Interpretation |
| Kinase EGFR | 5.2 | > 100 | 25.8 | The title compound shows significant off-target inhibition. The electron-donating group in Alt. A abolishes this activity, while the steric hindrance in Alt. B reduces it. |
| Protease Thrombin | 12.5 | 15.1 | > 100 | The title compound and Alt. A show moderate off-target activity. The steric bulk of Alt. B appears to prevent binding to this protease. |
| Primary Target | 0.05 | 0.15 | 0.08 | All compounds are potent against the intended target, but differ significantly in their off-target profiles. |
Tier 3: Unbiased Proteome-Wide Profiling
Authoritative Grounding: While targeted assays are essential, they can miss unexpected interactions. Unbiased chemoproteomic approaches survey the entire proteome for binding events, providing the most comprehensive view of a compound's interaction landscape. [9][10][11]Techniques like Cellular Thermal Shift Assay (CETSA) and Capture Compound Mass Spectrometry (CCMS) are powerful tools for target deconvolution and off-target identification directly in a complex biological matrix, such as a cell lysate or even intact cells. [9][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with LC-MS/MS Readout
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [11]
-
Cell Culture and Treatment: Culture relevant cells (e.g., HepG2 for liver toxicity screening) to ~80% confluency. Treat cells with either vehicle (DMSO) or a test compound (e.g., 10 µM this compound) for 1 hour at 37°C.
-
Heating Gradient: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Sample Preparation for MS: Collect the supernatant. Determine protein concentration (e.g., BCA assay). Perform protein reduction, alkylation, and trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature point.
-
Data Analysis: For each identified protein, plot the relative abundance of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization and a direct binding event.
Caption: Experimental workflow for a CETSA-MS experiment.
Tier 4: Tissue Cross-Reactivity (TCR) Studies
Regulatory Grounding: Before any therapeutic can enter clinical trials, regulatory agencies like the FDA and EMA require an assessment of its binding to a panel of human tissues. [12][13][14]This is typically performed using immunohistochemistry (IHC) to identify potential on-target binding in unexpected tissues and, critically, any off-target binding that could predict toxicity. [15][16] Methodology:
-
A biotinylated version of the test compound or a specific primary antibody generated against a key structural feature is used.
-
The reagent is applied to frozen sections from a comprehensive panel of normal human tissues (typically ~37 tissues as recommended by the FDA). [16]* Binding is visualized using a standard avidin-biotin-peroxidase method.
-
Staining intensity and localization within each tissue are evaluated by a qualified pathologist.
-
The observed staining pattern is compared to the known distribution of the intended target to identify unexpected binding.
Table 4: Sample Summary of Tissue Cross-Reactivity Data
| Tissue | Staining Pattern with Title Compound | Staining Pattern with Alternative B | Potential Implication |
| Liver (Hepatocytes) | Moderate, granular cytoplasmic staining | Negative | Potential for off-target binding in the liver, warranting further hepatotoxicity studies. Alternative B appears safer in this regard. |
| Kidney (Proximal Tubules) | Strong apical membrane staining | Strong apical membrane staining | May be related to a shared transporter or on-target expression. Requires further investigation. |
| Brain (Neurons) | Negative | Negative | Low risk of centrally-mediated off-target effects. |
Conclusion
Evaluating the cross-reactivity of a reactive small molecule like this compound is not a single experiment but a comprehensive, multi-tiered investigation. By integrating computational prediction, quantitative biochemical assays, unbiased proteomics, and preclinical tissue analysis, researchers can build a robust safety and specificity profile. This logical progression from broad screening to detailed validation allows for the objective comparison of different chemical entities, enabling the selection of candidates with the highest probability of success and the lowest risk of off-target-mediated failure. The methodologies and frameworks presented in this guide provide a self-validating system to ensure that only the most specific and safest molecules advance toward the clinic.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. As a specialty chemical, its proper handling is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere instruction to explain the chemical principles underpinning these procedures, empowering researchers to manage chemical waste with confidence and integrity.
Core Principles: Hazard Assessment and Disposal Strategy
This compound is a compound characterized by two key structural features that dictate its handling and disposal:
-
An Acyl Chloride Functional Group (-COCl): This group is highly reactive, particularly with nucleophiles like water, alcohols, and amines.[1][2] Its reaction with water (hydrolysis) is rapid and exothermic, producing the corresponding carboxylic acid and corrosive hydrochloric acid (HCl).[3][4]
-
A Halogenated Aromatic Structure: The presence of chlorine and fluorine on the benzyl ring places the final waste product into the category of halogenated organic waste, which is subject to specific environmental regulations.[5][6][7]
Therefore, the primary disposal strategy involves a two-stage process:
-
Neutralization: A controlled chemical reaction to quench the highly reactive acyl chloride group, converting it into a stable carboxylate salt.
-
Collection and Disposal: Proper containment, labeling, and transfer of the neutralized material as regulated hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment must be conducted. The inherent reactivity of acyl chlorides necessitates stringent safety protocols.[8][9]
Table 1: Hazard Profile of Acyl Chlorides
| Hazard Class | Description | GHS Pictogram | Precautionary Statement |
|---|---|---|---|
| Skin Corrosion | Causes severe skin burns and eye damage upon contact.[10][11] | Corrosion | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Damage | Lachrymator; causes serious, potentially permanent eye damage.[4][12][13] | Corrosion | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | Toxic if inhaled; vapors are irritating to the respiratory system.[12][14] | Skull and Crossbones | P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area. |
| Water Reactivity | Reacts with moisture and water to release corrosive HCl gas.[4][15] | Not applicable | P223: Do not allow contact with water. |
Mandatory Engineering Controls and PPE:
All handling and neutralization procedures must be performed within a certified chemical fume hood to manage vapor inhalation risks.[15] An accessible and recently tested safety shower and eyewash station are critical.[16]
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material and vapors. A face shield alone is insufficient.[17] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a multi-layered laminate). | Prevents skin contact and severe chemical burns. Standard nitrile gloves may offer insufficient protection for prolonged contact. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills. |
Disposal Protocol: Controlled Neutralization
The core of the disposal process is the controlled hydrolysis and neutralization of the acyl chloride. This is an exothermic reaction that must be managed carefully by slow addition and cooling.
Diagram 1: Chemical Neutralization Workflow
Caption: The workflow for neutralizing the reactive acyl chloride into stable, water-soluble products.
Experimental Protocol for Small Quantities (< 10 g)
This procedure should only be performed by trained personnel.
-
Prepare the Neutralization Solution: In a beaker appropriately sized to be no more than 1/3 full at the end of the procedure, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. Place this beaker in an ice-water bath on a magnetic stir plate and begin gentle stirring.
-
Causality: Using a dilute basic solution helps to control the reaction rate and absorb the heat generated.[18] An ice bath is critical for managing the exothermicity. Sodium bicarbonate is often preferred for its weaker basicity and the visual cue of CO2 effervescence, though it requires more careful addition to prevent foaming over.[19][20]
-
-
Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the cold, stirring basic solution very slowly, one drop at a time.
-
Causality: Rapid addition will cause a violent, uncontrolled reaction, generating significant heat and splashing corrosive materials.[2]
-
-
Monitor the Reaction: Continue stirring and allow the mixture to slowly warm to room temperature after the addition is complete. Stir for an additional 1-2 hours to ensure the reaction has gone to completion.
-
Verify Neutralization: Check the pH of the solution using a pH meter or pH paper. The final pH should be between 6.0 and 8.0.[17][19] If the solution is still acidic, slowly add more base. If it is too basic, add a dilute acid (e.g., 1M HCl) dropwise until the target pH is reached.
Procedure for Large Quantities (> 10 g) and Original Containers
Do not attempt to neutralize large quantities of acyl chlorides in a standard laboratory setting. The risk of a runaway exothermic reaction is too high.
-
Secure the Container: Ensure the original container is tightly sealed and in good condition.
-
Label as Hazardous Waste: Affix a hazardous waste tag to the container. Clearly write the full chemical name: "this compound".
-
Segregate and Store: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from water and incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[21][22]
Final Waste Management and Spill Cleanup
The neutralized solution is not benign. It contains a halogenated organic compound and must be disposed of as regulated waste.
Diagram 2: Disposal Decision Flowchart
Caption: A logical flowchart for determining the correct disposal path based on the quantity of waste.
Waste Classification and Collection
-
Classification: The neutralized aqueous solution should be classified as "Non-flammable Halogenated Organic Waste" .[6][7]
-
Collection: Pour the neutralized solution into a designated hazardous waste container that is properly vented. Do NOT mix it with non-halogenated organic waste or other waste streams.
-
Labeling: Ensure the container is clearly labeled with its contents.
-
Disposal: The container must be collected by your institution's EHS department for final disposal, which is typically high-temperature incineration.[5][23] Under no circumstances should the neutralized solution be poured down the drain. [14]
Spill Management
-
Minor Spills (in a fume hood):
-
Absorb the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized chemical absorbent. DO NOT use combustible materials like paper towels. [13]
-
Using non-sparking tools, scoop the absorbed material into a designated container for hazardous waste.
-
Decontaminate the area with a mild soap and water solution.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response or EHS department immediately.
-
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Navigating the Synthesis Frontier: A Senior Scientist's Guide to Handling 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride
For the seasoned researchers, chemists, and drug development professionals dedicated to pushing the boundaries of molecular innovation, the introduction of a novel reagent is both an opportunity and a critical control point. 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a bespoke acyl chloride, presents unique possibilities in synthetic chemistry. However, its handling demands a protocol built on a deep understanding of its inherent reactivity and potential hazards. This guide moves beyond a simple checklist, offering a holistic operational plan grounded in scientific principles to ensure both your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not a common, off-the-shelf reagent. Its hazards are best understood by examining its constituent functional groups: the benzoyl chloride and the substituted benzyl ether.
-
Acyl Chloride Reactivity: The benzoyl chloride moiety is the primary driver of its acute hazards. Acyl chlorides are highly reactive, moisture-sensitive compounds. They readily react with nucleophiles, including water, alcohols, and amines.[1][2] This reactivity is the basis for their synthetic utility but also underlies their corrosive nature. Upon contact with moisture, such as humidity in the air or water on the skin, it will hydrolyze to form hydrochloric acid (HCl) and the corresponding carboxylic acid, both of which are corrosive.[1][3]
-
Inhalation and Dermal Toxicity: The resulting HCl vapor is a potent respiratory irritant, capable of causing severe damage to the mucous membranes and upper respiratory tract.[3][4][5] Direct contact with the liquid can cause severe skin burns and serious eye damage.[4][6] Furthermore, many benzoyl chloride derivatives are classified as lachrymators, meaning they can cause immediate tearing and irritation upon eye exposure.
-
Potential for Sensitization: Repeated skin contact with benzoyl chlorides can lead to allergic skin reactions.[4]
The substituted benzyl group may also contribute to the overall toxicological profile, though the primary, immediate risks stem from the acyl chloride's reactivity.
Summary of Key Hazards:
| Hazard Classification | Description | GHS H-Statement (Typical for Acyl Chlorides) |
| Acute Toxicity (Inhalation) | Toxic if inhaled due to the release of HCl gas upon hydrolysis.[4] | H331: Toxic if inhaled |
| Skin Corrosion | Causes severe skin burns upon contact due to its corrosive nature and reaction with moisture.[4] | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Can cause irreversible eye damage.[4] | H318: Causes serious eye damage |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[4] | H317: May cause an allergic skin reaction |
| Combustibility | While not highly flammable, it is a combustible liquid. | H227: Combustible liquid |
Operational Plan: From Receipt to Reaction
A self-validating safety protocol is one where each step logically anticipates and mitigates the risks identified above.
Pre-Handling and Storage
Causality: The primary goal is to prevent inadvertent hydrolysis and exposure.
-
Storage: Upon receipt, immediately transfer the compound to a designated, well-ventilated, and dry storage area. A desiccator cabinet is ideal. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. The container must be kept tightly closed.[6]
-
Segregation: Store away from incompatible materials, particularly water, alcohols, strong bases, and oxidizing agents.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard pictograms.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is dictated by the compound's high reactivity and toxicity. This is not an area for compromise.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Double-gloving is strongly recommended.[1][7] | Provides protection against splashes. Aromatic and halogenated hydrocarbons can degrade some glove materials; check for any signs of swelling or degradation and change gloves frequently.[7] |
| Eye & Face Protection | Chemical Safety Goggles and a Full-Face Shield. [1][8][9] | Protects against splashes and the corrosive vapors that can cause severe eye damage.[8][9] Safety glasses are insufficient.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat: Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron or suit is necessary.[8][9] | Protects skin from accidental contact and spills. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. [1][3] For emergency situations or if the fume hood fails, a respirator with an acid gas cartridge is required.[3][10] | Prevents inhalation of toxic and corrosive vapors.[3][10] |
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have neutralization and spill control materials readily available.
-
Aliquotting: Conduct all manipulations, including weighing and transferring, inside the fume hood.[1] Use tools (spatulas, syringes) that are clean, dry, and compatible with acyl chlorides.
-
Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature. The reaction should be conducted under an inert atmosphere.
-
Post-Handling: Tightly close the main container immediately after use. Decontaminate any tools and glassware that have come into contact with the chemical before removing them from the fume hood.
Emergency Response Plan: Immediate, Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[5][11] Flush the affected skin area with copious amounts of water for at least 15-30 minutes.[3][5][12] Do not use soap initially. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once.[12][13] If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, give large quantities of water or milk.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[12]
Spill Response
-
Minor Spill (in a fume hood): If a small amount is spilled within the fume hood, you can manage it internally. Use a neutralizing agent like sodium bicarbonate or soda ash to cover the spill. Once the reaction subsides, absorb the material with an inert absorbent such as sand or vermiculite.[6][12] Place the collected material in a labeled, sealed container for hazardous waste disposal.
-
Major Spill (outside a fume hood or a large volume): Evacuate the laboratory immediately and alert others.[11] Close the doors to the area and contact your institution's emergency response team. Do not attempt to clean it up yourself.
Disposal Plan: Cradle to Grave Responsibility
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Neutralization (for residues): Small amounts of residual material on glassware can be carefully quenched by slowly adding the glassware to a solution of sodium bicarbonate. This should be done in a fume hood.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's EHS-approved hazardous waste disposal program.[5] Do not pour any amount down the drain.[6][14]
By integrating these detailed, causality-driven protocols into your workflow, you can confidently and safely harness the synthetic potential of this compound, ensuring that your groundbreaking research is built upon a foundation of uncompromising safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
